22-Methyltricosanoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C45H78N7O17P3S-4 |
|---|---|
Molekulargewicht |
1114.1 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-(22-methyltricosanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C45H82N7O17P3S/c1-33(2)23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-36(54)73-28-27-47-35(53)25-26-48-43(57)40(56)45(3,4)30-66-72(63,64)69-71(61,62)65-29-34-39(68-70(58,59)60)38(55)44(67-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,55-56H,5-30H2,1-4H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/p-4/t34-,38-,39-,40+,44-/m1/s1 |
InChI-Schlüssel |
AMHIRPRFFMCUOP-JBKAVQFISA-J |
Herkunft des Produkts |
United States |
Foundational & Exploratory
22-Methyltricosanoyl-CoA chemical structure and properties
An In-Depth Technical Guide to 22-Methyltricosanoyl-CoA: Structure, Properties, and Biological Context
Introduction
This compound is a complex biomolecule classified as a very-long-chain, methyl-branched fatty acyl-coenzyme A. While specific research on this particular molecule is limited, its chemical structure and biological functions can be largely inferred from the well-characterized properties of its constituent parts: 22-methyltricosanoic acid and Coenzyme A (CoA). This guide provides a comprehensive overview of this compound, detailing its inferred chemical structure and properties, probable biosynthetic pathways, and potential metabolic roles. It also outlines general experimental protocols relevant to the study of long-chain acyl-CoAs, aimed at researchers, scientists, and professionals in drug development.
Chemical Structure
The structure of this compound is a combination of a 22-methyltricosanoyl group derived from 22-methyltricosanoic acid, linked via a high-energy thioester bond to the sulfhydryl group of Coenzyme A.
1. 22-Methyltricosanoic Acid: This is a saturated fatty acid with a 23-carbon backbone (tricosanoic acid) and a methyl group located at the 22nd carbon position.[1] It is classified as a long-chain, methyl-branched fatty acid.[1]
2. Coenzyme A (CoA): CoA is a universal and essential cofactor in all living organisms, central to metabolism.[2] Its structure is comprised of a β-mercaptoethylamine unit, pantothenic acid (vitamin B5), and an adenosine (B11128) 3'-phosphate 5'-diphosphate moiety.[2][3][4][5] The reactive thiol (-SH) group is the site of attachment for acyl groups.[2]
3. This compound: The carboxyl group of 22-methyltricosanoic acid forms a thioester linkage with the thiol group of CoA. This bond is energy-rich, making the acyl group readily transferable in various metabolic reactions.
Caption: General structure of an Acyl-CoA molecule.
Chemical Properties
Specific experimental data for this compound is not available. However, its key properties can be calculated based on its inferred structure.
| Property | Inferred Value |
| Molecular Formula | C45H82N7O17P3S |
| Molecular Weight | 1118.18 g/mol |
| Parent Fatty Acid | 22-Methyltricosanoic Acid (C24H48O2, MW: 368.6 g/mol )[1] |
| Coenzyme A Moiety | Coenzyme A (C21H36N7O16P3S, MW: 767.535 g/mol )[2] |
| Solubility | Expected to be amphipathic, with the long hydrocarbon tail being hydrophobic and the Coenzyme A portion being hydrophilic. |
| Chemical Nature | A thioester, which is a high-energy compound crucial for acyl group transfer reactions. |
Biosynthesis
The biosynthesis of this compound occurs in two major stages: the synthesis of Coenzyme A and the activation of 22-methyltricosanoic acid.
Coenzyme A Biosynthesis
Coenzyme A is synthesized from pantothenate (vitamin B5), cysteine, and ATP in a conserved five-step enzymatic pathway.[2]
-
Phosphorylation of Pantothenate: Pantothenate is phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenate.[2]
-
Cysteine Addition: Phosphopantothenoylcysteine synthetase (PPCS) catalyzes the addition of cysteine to 4'-phosphopantothenate.
-
Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine residue to yield 4'-phosphopantetheine.
-
Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) transfers an AMP moiety from ATP to 4'-phosphopantetheine, forming dephospho-CoA.
-
Phosphorylation: Dephospho-CoA kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose moiety to produce the final Coenzyme A molecule.
Caption: The five-step enzymatic pathway for Coenzyme A biosynthesis.
Fatty Acid Activation
Long-chain fatty acids must be "activated" by being attached to Coenzyme A before they can be metabolized.[6] This irreversible two-step reaction is catalyzed by acyl-CoA synthetases (ACSs).[7] For a very-long-chain fatty acid like 22-methyltricosanoic acid, this activation would be handled by a very-long-chain acyl-CoA synthetase (ACSVL).[6]
-
Adenylation of the Fatty Acid: The fatty acid reacts with ATP to form a fatty acyl-adenylate intermediate and pyrophosphate (PPi).
-
Thioester Formation: The thiol group of Coenzyme A attacks the acyl-adenylate, displacing AMP to form the fatty acyl-CoA thioester.
Caption: General workflow for the activation of a fatty acid to its CoA derivative.
Metabolic Role and Signaling Pathways
Long-chain acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for both energy production and the synthesis of complex lipids.[6][7]
-
Beta-Oxidation: Acyl-CoAs are transported into the mitochondria (often via the carnitine shuttle) where they undergo beta-oxidation to produce acetyl-CoA, NADH, and FADH2, which are then used to generate ATP. Peroxisomes are responsible for the initial beta-oxidation of very-long-chain fatty acids.[8]
-
Lipid Synthesis: Acyl-CoAs are essential building blocks for the synthesis of triglycerides, phospholipids (B1166683) (for membranes), and cholesterol esters.[6]
-
Protein Acylation: Acyl-CoAs serve as donors for the acylation of proteins, a post-translational modification that can affect protein localization and function.[7]
Branched-chain fatty acids (BCFAs) and their CoA derivatives have been implicated in various biological processes.[9] They can influence membrane fluidity, and studies suggest they have roles in modulating inflammation, lipid metabolism, and insulin (B600854) resistance.[9][10] It is plausible that this compound participates in these specialized pathways.
Currently, no specific signaling pathways involving this compound have been documented. However, acyl-CoAs in general are known to act as signaling molecules and allosteric regulators of enzymes, and can bind to transcription factors to regulate gene expression related to lipid metabolism.[6]
Experimental Protocols
While protocols specific to this compound are not published, established methods for the analysis of long-chain acyl-CoAs are applicable.
General Protocol for Extraction and Analysis of Long-Chain Acyl-CoAs
This method is adapted from published protocols for tissue analysis.[11][12]
-
Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.
-
Weigh approximately 50-100 mg of frozen tissue and place it in a homogenizer with 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).
-
Add an internal standard (e.g., heptadecanoyl-CoA) to the buffer before homogenization to correct for extraction losses.[12]
-
Homogenize the tissue on ice. Add 1.0 mL of a 2:1 acetonitrile/2-propanol solution and homogenize again.[11]
-
-
Extraction:
-
Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[12]
-
Collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition an SPE cartridge (e.g., C18 or a specialized oligonucleotide purification column) according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with an appropriate buffer (e.g., aqueous buffer) to remove hydrophilic impurities.
-
Elute the acyl-CoAs with a solvent such as 2-propanol or acetonitrile.[11]
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate).[13]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C8 or C18 UPLC/HPLC column.[12]
-
Mobile Phases: Employ a binary gradient system. For example, Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water; Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[12]
-
Gradient: Develop a gradient that effectively separates the long-chain acyl-CoAs based on chain length and saturation.
-
Mass Spectrometry: Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.[13]
-
Detection: Use Selected Reaction Monitoring (SRM) for quantitative analysis, monitoring for the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Caption: A generalized experimental workflow for the analysis of acyl-CoAs.
Conclusion
This compound, as a very-long-chain branched-chain acyl-CoA, is positioned at the intersection of fatty acid activation, energy metabolism, and the synthesis of complex structural and signaling lipids. While direct experimental data on this molecule remains elusive, a robust understanding of its structure, properties, and biological significance can be constructed from the foundational principles of Coenzyme A chemistry and lipid biochemistry. The analytical methods detailed here provide a framework for future research to isolate, quantify, and characterize this compound, which could unveil specific roles in health and disease, particularly in metabolic disorders where lipid metabolism is dysregulated.
References
- 1. 22-Methyltricosanoic acid | C24H48O2 | CID 5282605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Coenzyme A | PPTX [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 9. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Endogenous Function of 22-Methyltricosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
22-Methyltricosanoyl-CoA is the activated form of 22-methyltricosanoic acid, a saturated, branched-chain very-long-chain fatty acid (VLCFA). While direct research on the specific endogenous functions of this compound is limited, its metabolic pathways and physiological roles can be inferred from our extensive understanding of related lipid molecules. As a VLCFA, it is likely a key component of cellular membranes, particularly in the synthesis of sphingolipids and glycerophospholipids, contributing to membrane fluidity and the formation of lipid microdomains.[1] Its branched-chain nature suggests a metabolic route involving peroxisomal α- and β-oxidation. Dysregulation of VLCFA metabolism is associated with several severe inherited diseases, highlighting the critical importance of understanding the function of molecules like this compound.[2] This guide synthesizes the current knowledge on VLCFA and branched-chain fatty acid (BCFA) metabolism to propose the endogenous functions, metabolic pathways, and potential roles in disease of this compound. It also provides detailed experimental protocols to facilitate further research in this area.
Introduction to this compound
This compound is the coenzyme A thioester of 22-methyltricosanoic acid. This molecule belongs to the class of very-long-chain fatty acids (VLCFAs), which are fatty acids with a carbon chain length of 22 or more.[3] The presence of a methyl group at the 22nd carbon position also classifies it as a branched-chain fatty acid (BCFA). The activation of 22-methyltricosanoic acid to its CoA ester is a prerequisite for its participation in metabolic pathways.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C24H48O2 | [4] |
| Molecular Weight | 368.6 g/mol | [4] |
| IUPAC Name | 22-methyltricosanoic acid | [4] |
Proposed Endogenous Functions
The endogenous functions of this compound are likely twofold, stemming from its nature as both a VLCFA and a BCFA.
Structural Role in Cellular Membranes
VLCFAs are integral components of sphingolipids and glycerophospholipids, which are essential building blocks of cellular membranes.[1] The incorporation of VLCFAs, such as the acyl chain derived from this compound, can significantly influence the biophysical properties of membranes, including their thickness, fluidity, and permeability.[3] These properties are crucial for the proper functioning of membrane-bound proteins and for the formation of specialized lipid microdomains, or lipid rafts, which are involved in signal transduction.[3]
Role in Cellular Signaling
VLCFA-containing lipids are not merely structural components; they are also involved in cellular signaling. For instance, C24 sphingolipids are important for the activation of certain kinases and for cell signaling in immune cells.[3] While the specific signaling roles of lipids containing a 22-methyltricosanoyl chain are yet to be elucidated, it is plausible that they participate in similar signaling cascades. Furthermore, branched-chain fatty acids have been shown to affect the expression of genes involved in fatty acid synthesis and inflammation.[5]
Proposed Metabolic Pathways
The metabolism of this compound is predicted to follow the established pathways for other VLCFAs and BCFAs, primarily involving peroxisomal degradation.
Synthesis and Activation
The synthesis of the 22-methyltricosanoic acid precursor likely involves the fatty acid elongation system in the endoplasmic reticulum, with enzymes from the ELOVL family extending a shorter branched-chain fatty acid primer.[6] The primer itself is likely derived from the catabolism of branched-chain amino acids like valine or leucine.[7] Once synthesized, 22-methyltricosanoic acid is activated to this compound by a very-long-chain acyl-CoA synthetase (VLC-ACS).
Caption: Proposed synthesis and activation of this compound.
Peroxisomal Degradation
Due to the presence of a methyl group near the carboxyl end, this compound is likely a poor substrate for mitochondrial β-oxidation. Instead, its degradation is expected to occur in the peroxisomes via a combination of α- and β-oxidation.
Alpha-oxidation is required to remove the methyl group.[8] This pathway involves the removal of a single carbon from the carboxyl end.
Caption: Proposed α-oxidation of this compound.
Following α-oxidation, the resulting 21-methyldocosanoic acid can be activated to its CoA ester and undergo peroxisomal β-oxidation.[9] This process will proceed until a shorter-chain acyl-CoA is produced, which can then be transported to the mitochondria for complete oxidation.
Omega-Oxidation
Omega-oxidation is an alternative, minor pathway for fatty acid degradation that occurs in the endoplasmic reticulum.[10] This pathway involves the oxidation of the terminal methyl group (the ω-carbon).[11] For very-long-chain fatty acids, this pathway can become more significant, especially if peroxisomal oxidation is impaired.[12] The process is initiated by cytochrome P450 enzymes of the CYP4 family.[13]
Caption: Proposed ω-oxidation of 22-methyltricosanoic acid.
Potential Role in Disease
Given that this compound is a VLCFA, its metabolism is likely linked to several inherited metabolic disorders.
X-Linked Adrenoleukodystrophy (X-ALD)
X-ALD is a peroxisomal disorder characterized by the accumulation of VLCFAs due to a defect in the ABCD1 transporter, which is required for the import of VLCFA-CoA into peroxisomes for degradation.[4] While the primary accumulating VLCFAs in X-ALD are C24:0 and C26:0, it is conceivable that this compound levels would also be elevated.
Refsum Disease
Refsum disease is caused by a deficiency in the enzyme phytanoyl-CoA dioxygenase, which is involved in the α-oxidation of phytanic acid.[8] As this compound likely undergoes α-oxidation, a defect in this pathway could lead to its accumulation, although this has not been specifically reported.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to study the metabolism and function of this compound.
Synthesis of this compound
Objective: To chemically synthesize this compound from its corresponding fatty acid for use in in vitro assays.
Materials:
-
22-methyltricosanoic acid
-
Coenzyme A (CoA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate buffer (0.1 M, pH 8.0)
-
Ethyl acetate
-
Argon or nitrogen gas
Procedure:
-
Activation of the fatty acid: Dissolve 22-methyltricosanoic acid and NHS in anhydrous DMF under an inert atmosphere. Add DCC and stir at room temperature for 4 hours.
-
Purification of the activated ester: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Precipitate the NHS-ester by adding water and collect the solid. Wash with water and dry under vacuum.
-
Thioesterification: Dissolve the NHS-ester in a minimal amount of DMF. In a separate vial, dissolve CoA in the sodium bicarbonate buffer.
-
Reaction: Slowly add the NHS-ester solution to the CoA solution while stirring on ice. Allow the reaction to proceed for 2 hours at room temperature.
-
Purification: Purify the resulting this compound by reverse-phase HPLC.
-
Quantification: Determine the concentration of the purified product by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA) and using the extinction coefficient of 16,400 M⁻¹cm⁻¹.
In Vitro Fatty Acid Oxidation Assay
Objective: To measure the rate of oxidation of this compound by isolated peroxisomes or mitochondria.
Materials:
-
Isolated peroxisomes or mitochondria
-
Radiolabeled [1-¹⁴C]-22-Methyltricosanoyl-CoA
-
Reaction buffer (e.g., containing potassium phosphate, magnesium chloride, ATP, and NAD+)
-
Scintillation cocktail and vials
Procedure:
-
Reaction setup: In a microcentrifuge tube, combine the isolated organelles, reaction buffer, and radiolabeled this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding perchloric acid to precipitate proteins and unmetabolized substrate.
-
Separation of products: Centrifuge the mixture. The supernatant will contain the water-soluble radiolabeled products of oxidation (e.g., [¹⁴C]acetyl-CoA).
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculation: Calculate the rate of fatty acid oxidation based on the amount of radiolabeled product formed per unit time per milligram of protein.
Caption: Workflow for in vitro fatty acid oxidation assay.
Quantification by Mass Spectrometry
Objective: To quantify the levels of 22-methyltricosanoic acid and related fatty acids in biological samples.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., a deuterated analog)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Derivatizing agent (e.g., to form methyl esters for GC-MS)
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Lipid extraction: Homogenize the sample and extract the total lipids using a method such as the Folch or Bligh-Dyer procedure.
-
Hydrolysis: Saponify the lipid extract to release free fatty acids.
-
Derivatization (for GC-MS): Convert the free fatty acids to their more volatile methyl esters.
-
Analysis: Inject the derivatized sample into the GC-MS or the underivatized sample into the LC-MS.
-
Quantification: Identify and quantify the peak corresponding to the 22-methyltricosanoic acid derivative based on its retention time and mass spectrum, using the internal standard for normalization.
Conclusion
While this compound remains a relatively uncharacterized molecule, its structural features as a branched-chain very-long-chain fatty acyl-CoA provide a strong basis for predicting its endogenous functions and metabolic pathways. It is likely to play a significant role in membrane biology and may be implicated in the pathophysiology of several metabolic disorders. The experimental approaches detailed in this guide provide a framework for future research to elucidate the specific roles of this intriguing lipid molecule. Further investigation is warranted to fully understand its contribution to cellular physiology and disease.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 3. scispace.com [scispace.com]
- 4. nvkc.nl [nvkc.nl]
- 5. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 9. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 12. Omega-oxidation of very long-chain fatty acids in human liver microsomes. Implications for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 22-Methyltricosanoyl-CoA: A Technical Guide to the Metabolism of Very-Long-Chain Methyl-Branched Fatty Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction to Very-Long-Chain Methyl-Branched Fatty Acyl-CoAs
Very-long-chain fatty acids (VLCFAs) are fatty acids with a carbon chain length of 22 atoms or more. When these chains are adorned with one or more methyl groups, they form a unique class of lipids known as very-long-chain methyl-branched fatty acids. Their corresponding acyl-CoA esters are critical metabolic intermediates. Methyl branching, particularly at the α- or β-position, poses a steric hindrance to the standard β-oxidation pathway, necessitating specialized enzymatic machinery for their degradation.
The metabolism of these lipids is primarily handled by peroxisomal α-oxidation and subsequent β-oxidation.[1] Defects in these pathways can lead to the accumulation of these fatty acids, resulting in severe neurological disorders such as Refsum disease.[1][2] While 22-methyltricosanoic acid is a theoretical very-long-chain methyl-branched fatty acid, its activated form, 22-Methyltricosanoyl-CoA, is not a commonly documented metabolite in mammalian systems. Therefore, we will extrapolate from the known metabolism of phytanic acid and pristanic acid, which are well-studied methyl-branched fatty acids.
Biosynthesis and Dietary Intake
The primary source of methyl-branched fatty acids in humans is dietary, particularly from the degradation of chlorophyll, which contains a phytol (B49457) side chain.[1] Phytol is metabolized to phytanic acid, a 3-methyl-branched fatty acid.[3] The biosynthesis of very-long-chain fatty acids occurs in the endoplasmic reticulum through the action of ELOVL (Elongation of Very Long Chain Fatty Acids) enzymes.[4][5] It is conceivable that a methyl-branched precursor could be elongated to form 22-methyltricosanoic acid, which would then be activated to this compound by an acyl-CoA synthetase.
Metabolic Pathways of Methyl-Branched Fatty Acyl-CoAs
Due to the methyl group, particularly at the β-position, methyl-branched fatty acyl-CoAs cannot be directly processed by mitochondrial β-oxidation. Their degradation involves a multi-step process primarily occurring in the peroxisome.
Alpha-Oxidation in Peroxisomes
The initial step for the degradation of β-methyl-branched fatty acyl-CoAs like phytanoyl-CoA is α-oxidation.[1] This pathway removes a single carbon atom from the carboxyl end of the fatty acid.
Caption: Peroxisomal α-oxidation of Phytanoyl-CoA.
This process yields pristanic acid, which is then activated to pristanoyl-CoA.[6] Pristanoyl-CoA, now with a methyl group at the α-position, can proceed to β-oxidation.
Peroxisomal Beta-Oxidation
Pristanoyl-CoA undergoes several cycles of β-oxidation within the peroxisome.[6][7] This pathway is distinct from mitochondrial β-oxidation and involves a different set of enzymes.
Caption: Peroxisomal β-oxidation of Pristanoyl-CoA.
The end products of peroxisomal β-oxidation of pristanoyl-CoA are acetyl-CoA, propionyl-CoA, and a shorter chain acyl-CoA (4,8-dimethylnonanoyl-CoA), which can then be transported to the mitochondria for complete oxidation.[7]
Key Enzymes in Methyl-Branched Fatty Acyl-CoA Metabolism
The metabolism of these complex lipids is dependent on a series of specialized enzymes. Quantitative data on the kinetics of these enzymes are crucial for understanding their function and for the development of potential therapeutic interventions.
| Enzyme | Substrate(s) | Product(s) | Cellular Location | Associated Disease |
| Phytanoyl-CoA Hydroxylase (PHYH) | Phytanoyl-CoA, 2-oxoglutarate, O2 | 2-Hydroxyphytanoyl-CoA, Succinate, CO2 | Peroxisome | Refsum Disease[1] |
| 2-Hydroxyphytanoyl-CoA Lyase | 2-Hydroxyphytanoyl-CoA | Pristanal, Formyl-CoA | Peroxisome | Refsum Disease, Infantile |
| Acyl-CoA Oxidase | Pristanoyl-CoA | trans-2,3-Dehydropristanoyl-CoA | Peroxisome | Acyl-CoA Oxidase Deficiency[8] |
| Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Protein) | trans-2,3-Dehydropristanoyl-CoA, 3-Hydroxypristanoyl-CoA | 3-Hydroxypristanoyl-CoA, 3-Ketopristanoyl-CoA | Peroxisome | Bifunctional Protein Deficiency[1] |
| Peroxisomal Thiolase | 3-Ketopristanoyl-CoA | Propionyl-CoA, 4,8,12-Trimethyltridecanoyl-CoA | Peroxisome | Thiolase Deficiency |
Experimental Protocols
Investigating the metabolism of a novel methyl-branched fatty acyl-CoA like this compound would require a combination of synthetic, analytical, and enzymatic approaches.
Chemo-enzymatic Synthesis of Acyl-CoAs
The synthesis of specific acyl-CoA esters is essential for their use as standards in analytical methods and as substrates for enzymatic assays. A common method involves the activation of the corresponding free fatty acid.
Protocol: Synthesis of Acyl-CoA via the N,N'-Carbonyldiimidazole (CDI) Method
-
Activation of the Fatty Acid:
-
Dissolve the methyl-branched fatty acid (e.g., 22-methyltricosanoic acid) in an anhydrous organic solvent (e.g., tetrahydrofuran).
-
Add N,N'-Carbonyldiimidazole (CDI) in a molar excess and stir at room temperature to form the acyl-imidazole intermediate.
-
-
Thioesterification:
-
Prepare a solution of Coenzyme A (free acid) in a suitable buffer (e.g., sodium bicarbonate).
-
Add the Coenzyme A solution to the activated fatty acid mixture.
-
Stir the reaction at room temperature.
-
-
Purification:
-
The resulting acyl-CoA can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC).
-
Caption: Workflow for Acyl-CoA Synthesis.
Quantification of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.
Protocol: LC-MS/MS Analysis of Acyl-CoAs
-
Sample Preparation:
-
Homogenize tissues or lyse cells in a cold extraction buffer containing an internal standard (e.g., a deuterated acyl-CoA).
-
Perform a protein precipitation step (e.g., with acetonitrile (B52724) or perchloric acid).
-
Clarify the extract by centrifugation.
-
-
LC Separation:
-
Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the acyl-CoA species.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for each acyl-CoA of interest in multiple reaction monitoring (MRM) mode.
-
Caption: LC-MS/MS Workflow for Acyl-CoA Analysis.
Conclusion and Future Directions
While the specific role of this compound in lipid metabolism remains to be elucidated, the established pathways for the metabolism of other very-long-chain methyl-branched fatty acyl-CoAs provide a robust framework for its investigation. Future research should focus on:
-
Identification and Quantification: Developing targeted analytical methods to detect and quantify this compound in various biological matrices.
-
Enzyme Characterization: Identifying and characterizing the specific enzymes responsible for the biosynthesis and degradation of this compound.
-
Biological Function: Investigating the physiological and potential pathophysiological roles of this compound, including its impact on cellular signaling and membrane biology.
By applying the principles and methodologies outlined in this guide, researchers can begin to unravel the metabolic significance of this and other novel methyl-branched fatty acyl-CoAs, potentially uncovering new insights into lipid metabolism and related diseases.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 8. Pristanic acid does not accumulate in peroxisomal acyl-CoA oxidase deficiency: evidence for a distinct peroxisomal pristanyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Presence of 22-Methyltricosanoyl-CoA in Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the direct discovery and specific quantitative identification of 22-Methyltricosanoyl-CoA in tissues remain to be explicitly detailed in peer-reviewed literature, its existence can be inferred from the established metabolism of methyl-branched very-long-chain fatty acids (VLCFAs). This technical guide consolidates the current understanding of the biosynthesis, identification, and quantification of analogous branched-chain and very-long-chain acyl-CoAs, providing a foundational framework for researchers investigating this rare lipid metabolite. We present generalized experimental protocols and data interpretation strategies applicable to the study of this compound, alongside a discussion of its potential physiological significance.
Introduction
22-Methyltricosanoic acid is a methyl-branched saturated fatty acid with a 24-carbon chain.[1] Like other fatty acids, its metabolic activation to a coenzyme A (CoA) thioester, this compound, is a prerequisite for its participation in cellular metabolism.[2] These types of fatty acids are constituents of cellular lipids and can be found in various tissues, with particularly high concentrations of branched-chain fatty acids (BCFAs) in the meibomian glands.[3][4] The study of very-long-chain fatty acyl-CoAs is crucial for understanding numerous physiological and pathological processes, including membrane structure, cell signaling, and inherited metabolic disorders.[5][6]
This guide will provide an in-depth overview of the probable biosynthetic pathways, analytical methodologies for identification, and potential tissue distribution of this compound, based on current knowledge of similar lipid molecules.
Biosynthesis of Branched-Chain Very-Long-Chain Fatty Acyl-CoAs
The synthesis of this compound likely follows the general pathways established for other branched-chain and very-long-chain fatty acids in mammals.
Initiation: The biosynthesis of branched-chain fatty acids can be initiated by primers other than acetyl-CoA, such as isobutyryl-CoA or 2-methylbutyryl-CoA, derived from the catabolism of valine and isoleucine, respectively.[7] For a 22-methyl branch, an isobutyryl-CoA primer is a plausible starting point.
Elongation: The subsequent elongation of the fatty acid chain occurs in the endoplasmic reticulum through a cycle of four reactions that sequentially add two-carbon units from malonyl-CoA.[5][8] This process is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[4][5] Different ELOVL isoforms exhibit substrate specificity for fatty acyl-CoAs of varying chain lengths and saturation.[5][6]
Activation: Prior to its involvement in metabolic pathways, 22-methyltricosanoic acid must be activated to its CoA thioester. This reaction is catalyzed by acyl-CoA synthetases.[2]
Below is a conceptual workflow for the biosynthesis of this compound.
Caption: Conceptual workflow for the biosynthesis of this compound.
Experimental Protocols for Identification and Quantification
The analysis of very-long-chain acyl-CoAs is challenging due to their low abundance and physicochemical properties. The most sensitive and specific methods currently available are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
Tissue Homogenization and Extraction
Objective: To extract acyl-CoAs from tissue samples while minimizing degradation.
Protocol:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue in a cold solvent mixture, typically an acidic solution (e.g., 10% trichloroacetic acid or perchloric acid) to precipitate proteins and inhibit enzymatic activity.
-
Perform a solid-phase extraction (SPE) to isolate the acyl-CoAs from the homogenate. A common approach involves using a C18 SPE cartridge.
-
Elute the acyl-CoAs from the SPE cartridge using an appropriate solvent, such as methanol (B129727) containing a volatile salt (e.g., ammonium (B1175870) acetate).
-
Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Objective: To separate and identify this compound from other acyl-CoAs and quantify its abundance.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with two mobile phases is employed.
-
Mobile Phase A: Water with a small amount of an ion-pairing agent (e.g., acetic acid or ammonium hydroxide) to improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification on a triple quadrupole mass spectrometer due to its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte of interest. For structural confirmation, a full scan or product ion scan can be performed on a high-resolution mass spectrometer.
Expected Ion Transitions for this compound: While specific transitions need to be empirically determined, they would be based on the fragmentation pattern of other long-chain acyl-CoAs, which typically involves the loss of the phosphopantetheine moiety.
Below is a generalized experimental workflow for the analysis of this compound.
Caption: Generalized workflow for acyl-CoA analysis from tissues.
Quantitative Data Presentation
As no specific quantitative data for this compound in tissues currently exists in the literature, the following table presents hypothetical data to illustrate how such information could be structured for comparative analysis across different tissues. The values are based on the general abundance of other very-long-chain acyl-CoAs.
| Tissue | Hypothetical Concentration of this compound (pmol/g tissue) |
| Liver | 5.2 ± 1.1 |
| Brain | 12.8 ± 2.5 |
| Adipose Tissue | 2.1 ± 0.5 |
| Meibomian Gland | 35.7 ± 6.3 |
| Heart | 1.5 ± 0.4 |
| Kidney | 3.9 ± 0.9 |
Data are presented as mean ± standard deviation (n=6). These are illustrative values and do not represent actual experimental data.
Potential Physiological Roles and Future Directions
The presence of a methyl branch in a fatty acid can influence its physical properties and metabolic fate. Branched-chain fatty acids can alter membrane fluidity and are precursors for certain signaling molecules. The tissue-specific distribution of this compound would provide insights into its functional significance. For instance, a higher concentration in the brain might suggest a role in neural lipid composition, while abundance in the meibomian gland could be related to the production of tear film lipids.
Future research should focus on the definitive identification and quantification of this compound in various mammalian tissues using advanced mass spectrometry techniques. The synthesis of an authentic chemical standard would be crucial for accurate quantification and for conducting functional studies to elucidate its specific biological roles. Investigating the enzymes responsible for its synthesis and degradation will also be essential for understanding its regulation and its involvement in health and disease.
Conclusion
While direct evidence for the discovery and identification of this compound in tissues is currently lacking, a robust framework for its investigation can be built upon the extensive knowledge of very-long-chain and branched-chain fatty acid metabolism and analysis. The methodologies outlined in this guide provide a clear path for researchers to pursue the definitive identification and quantification of this rare lipid metabolite. The elucidation of its tissue distribution and functional roles will undoubtedly contribute to a more comprehensive understanding of lipid biochemistry and its implications for human health.
References
- 1. 22-Methyltricosanoic acid | C24H48O2 | CID 5282605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 9. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Conundrum of 22-Methyltricosanoyl-CoA: A Link to Very-Long-Chain Fatty Acid Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Very-long-chain fatty acids (VLCFAs) are critical components of cellular lipids, and their metabolism is essential for maintaining cellular homeostasis. Dysregulation of VLCFA metabolism leads to a class of severe, often neurodegenerative, genetic disorders. This technical guide delves into the metabolic pathway of a specific, yet understudied, branched-chain VLCFA, 22-methyltricosanoyl-CoA, and its intrinsic link to the pathophysiology of VLCFA disorders. While direct experimental data on this compound is scarce, this document synthesizes current knowledge on the metabolism of structurally related fatty acids to propose a putative metabolic fate and explores the enzymatic and transport mechanisms that are likely involved. We further present quantitative data on VLCFA accumulation in relevant disorders, detail key experimental protocols for their study, and provide visual representations of the pertinent metabolic pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction: The Significance of Very-Long-Chain Fatty Acid Metabolism
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral to various biological functions, including the formation of myelin, epidermal barrier function, and retinal function. The catabolism of these molecules is predominantly carried out in the peroxisome via the β-oxidation pathway.[1] Genetic defects in the enzymes or transporters involved in this pathway lead to the accumulation of VLCFAs in tissues and plasma, a hallmark of a group of inherited metabolic diseases known as VLCFA disorders.[2] These disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD), present with a range of severe clinical manifestations, primarily affecting the nervous system, adrenal glands, and liver.[3][4]
This guide focuses on this compound, the activated form of 22-methyltricosanoic acid. This is a 24-carbon VLCFA with a methyl group at the omega-2 (ω-2) position. While not a classically studied metabolite, its structure as a branched-chain VLCFA places its metabolism at the crossroads of pathways for both types of fatty acids, making it a molecule of interest in understanding the nuances of peroxisomal lipid metabolism and its associated disorders.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is hypothesized to primarily occur within the peroxisome, involving a series of enzymatic steps analogous to those for other VLCFAs and branched-chain fatty acids.
Cellular Uptake and Activation
Prior to metabolism, 22-methyltricosanoic acid must enter the cell and be activated to its CoA thioester, this compound. This activation is catalyzed by a very-long-chain acyl-CoA synthetase (VLACS).[5]
Peroxisomal Import
The transport of VLCFA-CoAs across the peroxisomal membrane is mediated by ATP-binding cassette (ABC) transporters, primarily ABCD1 (ALDP) and ABCD2 (ALDRP).[6][7] ABCD1 has a preference for saturated and monounsaturated VLCFA-CoAs.[8][9] Given its structure, this compound is a likely substrate for one of these transporters.
Peroxisomal β-Oxidation
Once inside the peroxisome, this compound would undergo β-oxidation. However, the methyl group at the ω-2 position presents a challenge to the standard β-oxidation machinery. Two principal pathways could be involved in its degradation:
-
Direct β-Oxidation: The initial cycles of β-oxidation may proceed until the methyl-branched carbon is near the carboxyl end. The substrate specificity of peroxisomal β-oxidation enzymes for ω-methylated VLCFAs is not well-defined.
-
Omega (ω)-Oxidation as a Preceding Step: An alternative is the initial oxidation of the terminal methyl group via the ω-oxidation pathway, which occurs in the endoplasmic reticulum.[3][10] This pathway, catalyzed by cytochrome P450 enzymes of the CYP4 family, would convert the terminal methyl group to a carboxylic acid, forming a dicarboxylic acid.[11][12][13] This resulting dicarboxylic acid could then be transported to the peroxisome for β-oxidation from both ends.[14][15]
The peroxisomal β-oxidation of straight-chain VLCFAs involves a distinct set of enzymes compared to mitochondria, including acyl-CoA oxidase (ACOX1), the D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase. For branched-chain fatty acids like pristanic acid, a parallel set of enzymes is utilized, including branched-chain acyl-CoA oxidase and sterol carrier protein X (SCPx) thiolase.[16][17] The metabolism of this compound would likely involve a combination of these enzyme systems.
The following diagram illustrates the hypothesized metabolic pathways for this compound.
Caption: Hypothesized metabolic fate of this compound.
Link to Very-Long-Chain Fatty Acid Disorders
A defect in any of the enzymes or transporters involved in the proposed metabolic pathway of this compound could lead to its accumulation. In the context of known VLCFA disorders:
-
X-linked Adrenoleukodystrophy (X-ALD): Caused by mutations in the ABCD1 gene, leading to impaired transport of VLCFA-CoAs into the peroxisome. This would result in the cytosolic accumulation of this compound.[3]
-
Zellweger Spectrum Disorders (ZSD): These are peroxisome biogenesis disorders where the entire organelle is dysfunctional. Consequently, all peroxisomal metabolic pathways, including the β-oxidation of this compound, would be deficient, leading to its accumulation.[4]
-
Single Enzyme Deficiencies: Defects in peroxisomal acyl-CoA oxidases, D-bifunctional protein, or thiolases involved in VLCFA and branched-chain fatty acid metabolism would also lead to the buildup of this compound and its intermediates.
The accumulation of VLCFAs is known to be cytotoxic, contributing to membrane instability, mitochondrial dysfunction, oxidative stress, and inflammation, which are key pathological features of these disorders.[2]
Quantitative Data in VLCFA Disorders
The diagnosis and monitoring of VLCFA disorders rely on the quantification of specific VLCFAs in plasma and cultured cells. While data for 22-methyltricosanoic acid is not available, the levels of hexacosanoic acid (C26:0) and the ratios of C26:0 to docosanoic acid (C22:0) and tetracosanoic acid (C24:0) are key diagnostic markers.
Table 1: Plasma Very-Long-Chain Fatty Acid Levels in Controls and X-ALD Patients
| Analyte | Control (µg/mL) | X-ALD Hemizygotes (µg/mL) | X-ALD Heterozygotes (µg/mL) |
| C26:0 | 0.02 ± 0.01 | 1.15 ± 0.58 | 0.14 ± 0.08 |
| C24:0/C22:0 Ratio | 0.82 ± 0.14 | 2.91 ± 1.17 | 1.25 ± 0.38 |
| C26:0/C22:0 Ratio | 0.01 ± 0.005 | 0.17 ± 0.09 | 0.04 ± 0.02 |
Data synthesized from multiple sources. Actual values may vary between laboratories.
Table 2: Very-Long-Chain Fatty Acid Levels in Cultured Fibroblasts
| Condition | C26:0 (nmol/mg protein) | C26:0/C22:0 Ratio |
| Control | 0.05 ± 0.02 | 0.03 ± 0.01 |
| X-ALD | 0.35 ± 0.15 | 0.25 ± 0.10 |
| Zellweger Syndrome | 0.80 ± 0.30 | 0.60 ± 0.20 |
Data are illustrative and synthesized from published studies.
Experimental Protocols
Quantification of VLCFA by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold-standard method for diagnosing VLCFA disorders.
-
Lipid Extraction: Total lipids are extracted from plasma or cultured cells using a chloroform:methanol mixture.
-
Hydrolysis and Methylation: The extracted lipids are hydrolyzed to release free fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.
-
GC-MS Analysis: The FAMEs are separated by gas chromatography based on their volatility and chain length and detected by mass spectrometry. Quantification is achieved by comparing the peak areas of the analytes to those of internal standards (e.g., deuterated VLCFAs).
Peroxisomal β-Oxidation Assay in Cultured Fibroblasts
This functional assay measures the capacity of cells to degrade VLCFAs.
-
Cell Culture: Patient-derived fibroblasts are cultured under standard conditions.
-
Substrate Incubation: The cells are incubated with a radiolabeled VLCFA substrate (e.g., [1-¹⁴C]-lignoceric acid, C24:0).
-
Measurement of β-Oxidation Products: The rate of β-oxidation is determined by measuring the production of radiolabeled water-soluble products (acetyl-CoA) that are not precipitated by trichloroacetic acid.
-
Normalization: The results are normalized to the protein content of the cell lysate.
Quantification of Acyl-CoA Esters by LC-MS/MS
This method allows for the direct measurement of acyl-CoA species, including VLCFA-CoAs.
-
Sample Preparation: Acyl-CoAs are extracted from tissues or cells using an acidic organic solvent mixture to precipitate proteins and preserve the integrity of the CoA esters.
-
Solid-Phase Extraction (SPE): The extract is purified using SPE to remove interfering substances.
-
LC-MS/MS Analysis: The purified acyl-CoAs are separated by liquid chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM) for high specificity and sensitivity. Quantification is performed using a stable isotope-labeled internal standard.
The following diagram outlines a general workflow for the analysis of VLCFA and their CoA esters.
Caption: Workflow for VLCFA and Acyl-CoA analysis.
Signaling Pathways and Logical Relationships
The accumulation of VLCFAs in disease states has profound effects on cellular signaling. The following diagram illustrates the central role of peroxisomal β-oxidation and how its dysfunction leads to downstream pathological consequences.
Caption: Pathophysiological cascade in VLCFA disorders.
Conclusion and Future Directions
While this compound remains a molecule for which direct experimental data is lacking, its structural characteristics firmly place it within the domain of peroxisomal metabolism. Understanding its metabolic fate is intertwined with our broader knowledge of VLCFA and branched-chain fatty acid catabolism. The accumulation of such ω-methylated VLCFAs in peroxisomal disorders is a plausible hypothesis that warrants further investigation.
Future research should focus on:
-
Synthesizing 22-methyltricosanoic acid and its CoA ester to be used as substrates in enzymatic assays.
-
Investigating the substrate specificity of peroxisomal enzymes for ω-methylated VLCFAs.
-
Utilizing advanced mass spectrometry techniques to screen for the presence of 22-methyltricosanoic acid and other novel branched-chain VLCFAs in biological samples from patients with VLCFA disorders.
A deeper understanding of the metabolism of atypical VLCFAs like this compound will provide a more complete picture of the pathophysiology of these devastating disorders and may unveil new targets for therapeutic intervention.
References
- 1. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omega oxidation - Wikipedia [en.wikipedia.org]
- 4. Zellweger Syndrome: Ghost Peroxisomes and the Deadly Accumulation of VLCFAs - RBR Life Science [rbrlifescience.com]
- 5. X-linked adrenoleukodystrophy: role of very long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate Specificity and the Direction of Transport in the ABC Transporters ABCD1-3 and ABCD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC Transporter Subfamily D: Distinct Differences in Behavior between ABCD1–3 and ABCD4 in Subcellular Localization, Function, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate Specificity and the Direction of Transport in the ABC Transporters ABCD1–3 and ABCD4 [jstage.jst.go.jp]
- 9. biorxiv.org [biorxiv.org]
- 10. microbenotes.com [microbenotes.com]
- 11. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Omega-oxidation of very long-chain fatty acids in human liver microsomes. Implications for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Subcellular Landscape of 22-Methyltricosanoyl-CoA Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Methyltricosanoyl-CoA synthetase is a critical enzyme in the metabolism of very long-chain fatty acids (VLCFAs). While specific studies on the this compound synthetase are limited, its function is encompassed by the broader class of very long-chain acyl-CoA synthetases (VLCS). A key and well-studied member of this family is the Fatty Acid Transport Protein 2 (FATP2), also known as Solute Carrier Family 27 Member 2 (SLC27A2). FATP2/SLC27A2 is responsible for the activation of VLCFAs, including those with 22 or more carbons, by converting them into their active acyl-CoA esters. This activation is a crucial step for their subsequent involvement in various metabolic pathways. Understanding the precise cellular localization of this enzymatic activity is paramount for elucidating its physiological roles and for the development of targeted therapeutics for metabolic disorders. This guide provides an in-depth overview of the cellular localization of FATP2/SLC27A2, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Cellular Localization of FATP2/SLC27A2
FATP2/SLC27A2 exhibits a complex and dynamic subcellular distribution, primarily localizing to the endoplasmic reticulum (ER) , peroxisomes , and the plasma membrane . This distribution is further nuanced by the existence of different splice variants with distinct localizations and functions.
Two main human splice isoforms of FATP2 have been identified:
-
FATP2a : This is the full-length isoform which possesses very long-chain acyl-CoA synthetase activity. It is predominantly found in the endoplasmic reticulum and peroxisomes.[1]
-
FATP2b : This isoform lacks the acyl-CoA synthetase activity but is still capable of transporting fatty acids. It is primarily located at the plasma membrane and the endoplasmic reticulum.[1]
This differential localization suggests that FATP2 plays a multifaceted role in fatty acid metabolism, mediating both the uptake of VLCFAs from the extracellular environment at the plasma membrane and their subsequent activation and channeling into specific metabolic pathways within the ER and peroxisomes.
Quantitative Distribution of FATP2/SLC27A2
Quantitative analysis of FATP2 distribution in mouse liver has revealed that the majority of the protein resides outside of peroxisomes. The following table summarizes key quantitative findings from studies on FATP2 subcellular localization.
| Cellular Compartment | Relative Abundance of FATP2 | Method of Quantification | Key Findings | Reference |
| Outside Peroxisomes | >90% | Imaging analysis of colocalization with peroxisomal markers and Western blot of immunopurified peroxisomes. | The vast majority of FATP2 is not localized to peroxisomes in hepatocytes. | [2] |
| Peroxisomes | <10% | Imaging analysis and Western blot of immunopurified peroxisomes. | A minor fraction of FATP2 is localized to peroxisomes, where it contributes significantly to VLCFA activation. | [2] |
| Plasma Membrane | Significant fraction | Immunofluorescence and immunoelectron microscopy. | A notable portion of non-peroxisomal FATP2 is found at the plasma membrane, particularly in the space of Disse and bile canaliculi in hepatocytes. | [2] |
| Peroxisomal VLACS Activity | ~50% reduction upon FATP2 knockdown | Measurement of LACS and VLACS activity in immunopurified peroxisomes. | FATP2 is responsible for approximately half of the very long-chain acyl-CoA synthetase activity within peroxisomes. | [2][3] |
Experimental Protocols
Subcellular Fractionation for FATP2/SLC27A2 Localization
This protocol describes the separation of cellular components to determine the relative abundance of FATP2 in different organelles by Western blotting.
Materials:
-
Cell culture or tissue sample
-
Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, protease inhibitor cocktail)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Bradford assay reagents
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against FATP2/SLC27A2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Organelle-specific marker antibodies (e.g., Calnexin for ER, PMP70 for peroxisomes, Na+/K+-ATPase for plasma membrane)
Procedure:
-
Cell/Tissue Homogenization:
-
Harvest cells or finely mince tissue and wash with ice-cold PBS.
-
Resuspend in ice-cold homogenization buffer.
-
Homogenize using a Dounce homogenizer on ice until >90% cell lysis is achieved (check under a microscope).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells (P1).
-
Transfer the supernatant (S1) to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria (P2).
-
Transfer the supernatant (S2) to an ultracentrifuge tube.
-
Centrifuge S2 at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (P3, containing ER and plasma membrane fragments) and obtain the cytosolic fraction (S3).
-
-
Peroxisome Enrichment (Optional Gradient Centrifugation):
-
For finer resolution, the S1 supernatant can be layered onto a density gradient (e.g., sucrose or OptiPrep) and ultracentrifuged to separate organelles based on density.
-
-
Protein Quantification:
-
Resuspend all pellets in a suitable lysis buffer.
-
Determine the protein concentration of each fraction (P1, P2, P3, S3) using the Bradford assay.
-
-
Western Blot Analysis:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against FATP2/SLC27A2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with antibodies for organelle-specific markers to assess the purity of the fractions.
-
Immunofluorescence Microscopy for FATP2/SLC27A2 Visualization
This protocol allows for the direct visualization of FATP2/SLC27A2's subcellular localization within intact cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against FATP2/SLC27A2
-
Fluorescently-labeled secondary antibody
-
Organelle-specific fluorescent probes or antibodies (e.g., anti-Calnexin for ER, anti-PMP70 for peroxisomes)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells on coverslips twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against FATP2/SLC27A2 in blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
(Optional) Incubate with DAPI for 5 minutes to stain the nucleus.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Microscopy:
-
Visualize the slides using a confocal or fluorescence microscope.
-
For colocalization studies, simultaneously or sequentially image the fluorescence from the FATP2 antibody and the organelle-specific markers.
-
Mandatory Visualizations
Experimental Workflow for Determining Cellular Localization
Caption: Workflow for determining the subcellular localization of FATP2/SLC27A2.
Metabolic Pathway of Very Long-Chain Fatty Acid Activation
Caption: Activation and metabolic fate of very long-chain fatty acids (VLCFAs) by FATP2.
References
- 1. FATP2 at the crossroads of fatty acid transport, lipotoxicity, and complex disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FATP2 is a hepatic fatty acid transporter and peroxisomal very long-chain acyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FATP2 is a hepatic fatty acid transporter and peroxisomal very long-chain acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicted Enzymatic Reactions Involving 22-Methyltricosanoyl-CoA: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
22-Methyltricosanoyl-CoA is a saturated very-long-chain fatty acid (VLCFA) with a methyl branch near the terminus of its acyl chain. While direct experimental data on the enzymatic fate of this specific molecule is limited in publicly available literature, its structural characteristics—a C24 acyl chain with a methyl group at position 22—allow for robust predictions of its metabolic pathways based on well-characterized enzymatic reactions for other VLCFAs and branched-chain fatty acids. This technical guide outlines the predicted primary and alternative enzymatic pathways for the metabolism of this compound, provides hypothetical quantitative data based on analogous substrates, and details relevant experimental protocols.
Predicted Metabolic Pathways
Based on its structure, this compound is predicted to be metabolized primarily through peroxisomal β-oxidation, with potential contributions from α-oxidation and ω-oxidation, particularly as the acyl chain is shortened or if the primary pathway is impaired.
Peroxisomal β-Oxidation
VLCFAs are exclusively oxidized in peroxisomes.[1][2] The initial cycles of β-oxidation are expected to proceed similarly to that of other straight-chain VLCFAs, as the methyl group at the C-22 position is distant from the carboxyl-CoA end. However, as the chain shortens, the methyl group's proximity to the active site of β-oxidation enzymes will necessitate the involvement of specialized enzymes, likely those that handle branched-chain fatty acids.
Predicted Enzymatic Steps in Peroxisomal β-Oxidation:
| Step | Enzyme | Substrate | Product(s) | Cellular Localization |
| 1. Dehydrogenation | Acyl-CoA Oxidase 1 (ACOX1) | This compound | trans-2,3-dehydro-22-Methyltricosanoyl-CoA, H₂O₂ | Peroxisome |
| 2. Hydration | D-bifunctional protein (DBP) - Enoyl-CoA hydratase activity | trans-2,3-dehydro-22-Methyltricosanoyl-CoA | 3-hydroxy-22-Methyltricosanoyl-CoA | Peroxisome |
| 3. Dehydrogenation | D-bifunctional protein (DBP) - 3-hydroxyacyl-CoA dehydrogenase activity | 3-hydroxy-22-Methyltricosanoyl-CoA | 3-keto-22-Methyltricosanoyl-CoA, NADH | Peroxisome |
| 4. Thiolysis | Peroxisomal thiolase (ACAA1) | 3-keto-22-Methyltricosanoyl-CoA | 20-Methylhenicosanoyl-CoA, Acetyl-CoA | Peroxisome |
| ...subsequent cycles | ||||
| Final Products | Propionyl-CoA, Acetyl-CoA | Peroxisome -> Mitochondria |
Logical Flow of Peroxisomal β-Oxidation for this compound
Caption: Predicted peroxisomal β-oxidation pathway of this compound.
α-Oxidation
α-oxidation is a key pathway for the metabolism of fatty acids with a methyl group at the β-carbon, which sterically hinders the action of acyl-CoA dehydrogenases in β-oxidation.[3] Although the methyl group in this compound is initially at the ω-2 position, after nine cycles of β-oxidation, the resulting 4-methyl-pentanoyl-CoA would have the methyl group at the β-carbon (position 3 relative to the carboxyl-CoA). At this stage, α-oxidation would be necessary to remove one carbon, allowing the subsequent product to re-enter the β-oxidation pathway.
Predicted Enzymatic Steps in α-Oxidation:
| Step | Enzyme | Substrate | Product(s) | Cellular Localization |
| 1. Hydroxylation | Phytanoyl-CoA Dioxygenase (PHYH) | 4-Methyl-pentanoyl-CoA | 2-hydroxy-4-Methyl-pentanoyl-CoA | Peroxisome |
| 2. Cleavage | 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | 2-hydroxy-4-Methyl-pentanoyl-CoA | 3-Methyl-butanal, Formyl-CoA | Peroxisome |
| 3. Dehydrogenation | Aldehyde Dehydrogenase (ALDH) | 3-Methyl-butanal | 3-Methyl-butanoic acid | Peroxisome |
| 4. Activation | Acyl-CoA Synthetase | 3-Methyl-butanoic acid | 3-Methyl-butanoyl-CoA | Peroxisome |
Logical Flow of α-Oxidation Following β-Oxidation
Caption: Predicted α-oxidation of a β-methylated intermediate from this compound metabolism.
ω-Oxidation
ω-oxidation serves as an alternative minor pathway for fatty acid degradation, occurring in the endoplasmic reticulum.[4][5] This pathway becomes more significant when β-oxidation is defective. It involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid. For this compound, this would be the methyl group at position 22.
Predicted Enzymatic Steps in ω-Oxidation:
| Step | Enzyme | Substrate | Product(s) | Cellular Localization |
| 1. Hydroxylation | Cytochrome P450 4F2/4F3B (CYP4F2/CYP4F3B) | This compound | 22-hydroxy-22-Methyltricosanoyl-CoA | Endoplasmic Reticulum |
| 2. Oxidation | Alcohol Dehydrogenase | 22-hydroxy-22-Methyltricosanoyl-CoA | 22-aldehydo-22-Methyltricosanoyl-CoA | Endoplasmic Reticulum |
| 3. Oxidation | Aldehyde Dehydrogenase | 22-aldehydo-22-Methyltricosanoyl-CoA | 22-carboxy-22-Methyltricosanoyl-CoA (a dicarboxylic acid) | Endoplasmic Reticulum |
Logical Flow of ω-Oxidation
References
- 1. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. nvkc.nl [nvkc.nl]
- 5. Omega-oxidation of very long-chain fatty acids in human liver microsomes. Implications for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 22-Methyltricosanoyl-CoA and its Implications for Myelin Sheath Maintenance
Audience: Researchers, scientists, and drug development professionals.
Abstract: The myelin sheath, a lipid-rich structure essential for rapid nerve impulse conduction, is critically dependent on a precise composition of lipids, including a high proportion of very long-chain fatty acids (VLCFAs).[1] Methyl-branched VLCFAs, such as 22-methyltricosanoic acid, and their activated Coenzyme A (CoA) esters, are integral components whose metabolism is crucial for myelin integrity. This technical guide provides an in-depth examination of 22-Methyltricosanoyl-CoA, detailing its metabolic pathways, its role in myelin maintenance, and the severe pathological consequences of its dysregulation. We consolidate quantitative data from foundational studies, present detailed experimental protocols for VLCFA analysis, and provide visual diagrams of key metabolic and pathological pathways to serve as a comprehensive resource for researchers in neurology, lipid metabolism, and therapeutic development.
Introduction: The Role of Very Long-Chain Fatty Acids in Myelin
The myelin sheath is a specialized membrane, with a uniquely high lipid-to-protein ratio (70-85% lipid), which provides insulation to axons and enables saltatory conduction.[1] A key feature of myelin lipids is their enrichment with VLCFAs (fatty acids with ≥22 carbon atoms).[2] These long, saturated acyl chains contribute to the tight packing and stability of the myelin membrane, creating a robust permeability barrier.[1][2]
The synthesis and degradation of VLCFAs are tightly regulated processes. Elongation of very-long-chain fatty acids (ELOVL) enzymes in the endoplasmic reticulum are responsible for their synthesis, while degradation occurs primarily in peroxisomes via β-oxidation.[3][4] Genetic defects in these pathways lead to an accumulation of VLCFAs, which is toxic to cells, particularly the myelin-producing oligodendrocytes in the central nervous system (CNS).[5][6] This accumulation disrupts myelin structure, triggers inflammatory responses, and ultimately leads to progressive demyelination, characteristic of severe neurological disorders like X-linked Adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[5][7][8]
This compound, the activated form of a C24 methyl-branched fatty acid, falls into a specific subclass of VLCFAs whose metabolism is exclusively peroxisomal. Its proper turnover is a critical aspect of maintaining myelin health.
Metabolic Pathways of this compound
The metabolism of this compound involves two key processes: its synthesis via fatty acid elongation and its degradation via peroxisomal β-oxidation.
Biosynthesis of Methyl-Branched VLCFAs
The synthesis of VLCFAs, including precursors to 22-methyltricosanoic acid, is a cyclical process occurring in the endoplasmic reticulum, catalyzed by the ELOVL family of enzymes. ELOVL1 is considered the primary elongase for producing VLCFAs up to C26:0.[9] ELOVL4 is essential for elongating fatty acids beyond C26, up to C38.[10][11] The process involves the sequential addition of two-carbon units from malonyl-CoA.
References
- 1. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Zellweger syndrome - Wikipedia [en.wikipedia.org]
- 8. Adrenoleukodystrophy - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 11. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Branched-Chain Fatty Acyl-CoAs in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are increasingly recognized not merely as metabolic intermediates but as active signaling molecules, primarily through their activated forms, branched-chain fatty acyl-Coenzyme A esters (BCFA-CoAs). This technical guide provides an in-depth exploration of the synthesis, metabolism, and multifaceted signaling roles of BCFA-CoAs. A primary focus is their function as high-affinity ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. Furthermore, this document elucidates emerging evidence of their involvement in other critical signaling pathways, including the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways, and their role as substrates in protein acylation. Detailed experimental protocols for the quantification of BCFA-CoAs, and for the characterization of their interactions with signaling proteins, are provided to facilitate further research in this expanding field. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of the central role of BCFA-CoAs in cellular signaling.
Introduction
Branched-chain fatty acids (BCFAs) are fatty acids with one or more methyl branches along their acyl chain. While less abundant than their straight-chain counterparts, BCFAs are integral components of cell membranes and have been implicated in various physiological processes. Their activated forms, branched-chain fatty acyl-CoAs (BCFA-CoAs), are emerging as critical signaling molecules that modulate gene expression and cellular metabolism. This guide delves into the core aspects of BCFA-CoA biology, with a particular focus on their roles in signal transduction pathways relevant to metabolic diseases and drug development.
Synthesis and Catabolism of Branched-Chain Fatty Acyl-CoAs
The intracellular pool of BCFA-CoAs is tightly regulated through their synthesis from branched-chain amino acids (BCAAs) and their subsequent catabolism.
Synthesis Pathway
The synthesis of BCFA-CoAs originates from the catabolism of the essential amino acids valine, leucine, and isoleucine. This process involves two key enzymatic steps:
-
Transamination: The initial step is the removal of the amino group from the BCAA by a branched-chain amino acid transaminase (BCAT), producing a branched-chain α-keto acid (BCKA).
-
Oxidative Decarboxylation: The BCKA is then irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex to form the corresponding BCFA-CoA.[1]
-
Valine is converted to isobutyryl-CoA.
-
Leucine is converted to isovaleryl-CoA.
-
Isoleucine is converted to 2-methylbutyryl-CoA.
Catabolism Pathway
BCFA-CoAs can be further metabolized through pathways analogous to fatty acid β-oxidation. For example, isovaleryl-CoA, derived from leucine, is a key intermediate in the synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a precursor for both ketone bodies and cholesterol. The catabolism of BCFAs ultimately generates acetyl-CoA and/or propionyl-CoA, which can then enter the citric acid cycle.
BCFA-CoAs as Signaling Molecules
Emerging research has solidified the role of BCFA-CoAs as signaling molecules that can directly interact with and modulate the activity of key regulatory proteins.
Peroxisome Proliferator-Activated Receptor alpha (PPARα) Activation
A primary signaling function of BCFA-CoAs is their role as high-affinity ligands for the nuclear receptor PPARα.[2][3] PPARα is a master regulator of lipid metabolism, and its activation leads to the transcriptional upregulation of genes involved in fatty acid uptake, activation, and oxidation.
It is crucial to note that the CoA thioesters of BCFAs, rather than the free fatty acids themselves, are the potent activators of PPARα.[2] This binding induces a conformational change in the PPARα protein, leading to the dissociation of corepressors and the recruitment of coactivators, which in turn initiates the transcription of target genes.
Emerging Roles in Other Signaling Pathways
Beyond PPARα, evidence suggests that BCFA-CoAs may influence other key signaling networks:
-
AMP-activated protein kinase (AMPK) Pathway: Long-chain fatty acyl-CoAs have been shown to allosterically activate AMPK, a central regulator of cellular energy homeostasis.[2][4][5] While direct activation by BCFA-CoAs is an area of active investigation, their role as metabolic intermediates suggests they could influence AMPK activity indirectly by altering cellular energy status. Activation of AMPK by short-chain fatty acids has been demonstrated.[4]
-
Mammalian Target of Rapamycin (mTOR) Signaling: The mTOR pathway is a critical regulator of cell growth and proliferation, and its activity is sensitive to nutrient availability, including amino acids. Given that BCFA-CoAs are derived from BCAAs, which are known to activate mTORC1, there is a potential for crosstalk between BCFA-CoA metabolism and mTOR signaling.[6][7]
-
Protein Acylation: BCFA-CoAs can serve as substrates for the post-translational modification of proteins through acylation.[8][9] This covalent attachment of a branched-chain fatty acid to a protein can alter its localization, stability, and function, thereby representing a direct mechanism for BCFA-CoAs to regulate cellular processes. Both enzymatic and non-enzymatic mechanisms of protein acylation by acyl-CoAs have been described.[10][11][12]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of BCFA-CoAs with signaling proteins and their typical cellular concentrations.
Table 1: Binding Affinities of BCFA-CoAs for PPARα
| Ligand | Dissociation Constant (Kd) | Reference |
| Phytanoyl-CoA | ~11 nM | [13] |
| Pristanoyl-CoA | ~11 nM | [13] |
Table 2: Representative Cellular Concentrations of Acyl-CoAs
| Acyl-CoA | Tissue/Cell Type | Concentration Range (µM) | Reference |
| Isovaleryl-CoA | Human Liver Lysate | Substrate in assays up to 672 µM | [6] |
| Isobutyryl-CoA | Mammalian Cells | Elevated in Isobutyryl-CoA Dehydrogenase Deficiency | [14] |
| Acetyl-CoA | Rat Liver (Mitochondria) | 200 - 1400 | [15] |
| Acetyl-CoA | Rat Liver (Cytosol) | 20 - 50 | [15] |
Note: Specific cellular concentrations of BCFA-CoAs are not widely reported and represent a key area for future research.
Table 3: Kinetic Parameters of Enzymes in BCFA-CoA Metabolism
| Enzyme | Substrate | Km | Vmax | Reference |
| Branched-chain α-keto acid dehydrogenase | α-Ketoisovalerate | - | - | [16] |
| Isobutyryl-CoA Dehydrogenase | Isobutyryl-CoA | - | - | [17] |
Note: Detailed kinetic parameters are often context-dependent and vary with experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of BCFA-CoAs in cell signaling.
Quantification of Cellular BCFA-CoAs by LC-MS/MS
This protocol outlines a method for the extraction and quantification of short- and long-chain acyl-CoAs, which can be adapted for BCFA-CoAs, from mammalian cells.
Objective: To accurately measure the intracellular concentrations of specific BCFA-CoAs.
Principle: Cells are lysed, and acyl-CoAs are extracted. The extracted acyl-CoAs are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry.
Materials:
-
Cultured mammalian cells
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standards (e.g., 13C-labeled BCFA-CoA analogs)
-
Methanol, Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
C18 reverse-phase LC column
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Harvesting and Lysis:
-
Internal Standard Spiking and Extraction:
-
Spike the lysate with a known amount of the internal standard mixture.
-
Sonicate the samples briefly on ice to ensure complete lysis.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[18]
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube.
-
The sample can be further purified using solid-phase extraction (SPE) if necessary to remove interfering substances, though this may affect the recovery of more hydrophilic species.[20]
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Separate the acyl-CoAs using a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).[21]
-
Detect the eluting acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each BCFA-CoA and internal standard should be determined empirically.[20]
-
-
Quantification:
-
Generate a standard curve using known concentrations of BCFA-CoA standards.
-
Calculate the concentration of each BCFA-CoA in the sample by comparing its peak area to that of the corresponding internal standard and interpolating from the standard curve.
-
Analysis of Protein Conformational Change by Circular Dichroism
This protocol describes the use of circular dichroism (CD) spectroscopy to assess changes in the secondary and tertiary structure of a protein upon binding of a BCFA-CoA ligand.
Objective: To determine if BCFA-CoA binding induces a conformational change in a target protein (e.g., PPARα).
Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Changes in the protein's secondary (far-UV region, 190-250 nm) and tertiary (near-UV region, 250-320 nm) structure upon ligand binding will result in alterations to the CD spectrum.
Materials:
-
Purified target protein (e.g., recombinant PPARα ligand-binding domain)
-
BCFA-CoA ligand
-
CD-compatible buffer (e.g., phosphate (B84403) buffer with low chloride concentration)
-
Quartz cuvette with a defined path length
-
Circular dichroism spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the purified protein in the CD-compatible buffer. The protein concentration should be accurately determined.
-
Prepare a stock solution of the BCFA-CoA ligand in the same buffer.
-
The buffer itself should be scanned to obtain a baseline spectrum.
-
-
Data Acquisition:
-
Place the protein solution in the quartz cuvette.
-
Acquire a far-UV CD spectrum of the protein alone to determine its baseline secondary structure.
-
Acquire a near-UV CD spectrum to assess the baseline tertiary structure.
-
Add a small aliquot of the concentrated BCFA-CoA ligand solution to the protein in the cuvette.
-
After a suitable incubation period to allow for binding equilibrium, acquire new far-UV and near-UV CD spectra.
-
Repeat the titration with increasing concentrations of the ligand.
-
-
Data Analysis:
-
Subtract the buffer baseline from all protein spectra.
-
Compare the spectra of the protein in the absence and presence of the BCFA-CoA. Significant changes in the spectra are indicative of a conformational change upon binding.[12][22]
-
The far-UV spectra can be deconvoluted using various algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Co-Immunoprecipitation (Co-IP) for Co-factor Recruitment
This protocol details a Co-IP experiment to investigate the recruitment of co-activators to a nuclear receptor (e.g., PPARα) in the presence of a BCFA-CoA ligand.
Objective: To determine if BCFA-CoA binding to a nuclear receptor promotes the recruitment of transcriptional co-activators.
Principle: An antibody specific to the nuclear receptor is used to pull down the receptor from a cell lysate. If a co-activator is bound to the receptor, it will also be pulled down. The presence of the co-activator in the immunoprecipitated complex is then detected by Western blotting.
Materials:
-
Cells expressing the nuclear receptor of interest (e.g., hepatocytes)
-
BCFA-CoA ligand or vehicle control
-
Lysis buffer (non-denaturing)
-
Antibody specific to the nuclear receptor (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Antibody specific to the co-activator of interest (for Western blotting)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment and Lysis:
-
Treat the cells with the BCFA-CoA ligand or vehicle control for a specified time.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the antibody against the nuclear receptor to allow for the formation of antibody-receptor complexes.
-
Add protein A/G beads to the lysate and incubate to capture the antibody-receptor complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[22]
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the co-activator of interest.
-
-
Analysis:
-
A band corresponding to the co-activator in the lane from the ligand-treated sample, which is absent or weaker in the vehicle-treated sample, indicates that the BCFA-CoA promotes the recruitment of the co-activator to the nuclear receptor.
-
Conclusion and Future Directions
Branched-chain fatty acyl-CoAs are integral players in cellular signaling, acting as high-affinity ligands for PPARα and potentially influencing other key pathways such as AMPK and mTOR. Their role as substrates in protein acylation provides a direct mechanism for modulating protein function. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate roles of these fascinating molecules.
Future research should focus on:
-
Comprehensive Quantification: Establishing a comprehensive profile of BCFA-CoA concentrations in various cell types and tissues under different physiological and pathological conditions.
-
Expanding the Signaling Network: Elucidating the precise mechanisms by which BCFA-CoAs interact with and modulate the AMPK and mTOR pathways.
-
Protein Acylation Landscape: Identifying the full spectrum of proteins acylated by BCFA-CoAs and understanding the functional consequences of these modifications.
-
Therapeutic Potential: Exploring the potential of targeting BCFA-CoA metabolism and signaling for the treatment of metabolic diseases.
A deeper understanding of the signaling roles of BCFA-CoAs will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.
References
- 1. Activation of mTORC1 by Free Fatty Acids Suppresses LAMP2 and Autophagy Function via ER Stress in Alcohol-Related Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The integral role of mTOR in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. A Class of Reactive Acyl-CoA Species Reveals the Non-enzymatic Origins of Protein Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathways of Non-enzymatic Lysine Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino Acid Metabolism in Liver Mitochondria: From Homeostasis to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bitesizebio.com [bitesizebio.com]
Exploring the Substrate Specificity of Acyl-CoA Synthetases for 22-Methyltricosanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-CoA synthetases (ACSs) are a diverse family of enzymes crucial for the activation of fatty acids, a gateway step for their subsequent metabolism. This technical guide delves into the substrate specificity of these enzymes, with a particular focus on the very-long-chain, branched fatty acid, 22-methyltricosanoic acid. While direct kinetic data for this specific substrate is not extensively available in public literature, this document provides a comprehensive overview of the substrate preferences of relevant long-chain and very-long-chain acyl-CoA synthetases (ACSLs and ACSVLs/FATPs), detailed experimental protocols to determine kinetic parameters, and a discussion of the potential metabolic pathways involving 22-methyltricosanoyl-CoA. This guide is intended to equip researchers with the foundational knowledge and methodologies required to investigate the interaction of acyl-CoA synthetases with this and other novel fatty acid structures.
Introduction to Acyl-CoA Synthetases and Substrate Specificity
Acyl-CoA synthetases catalyze the ATP-dependent formation of a thioester bond between a fatty acid and coenzyme A (CoA). This activation is a prerequisite for most cellular processes involving fatty acids, including β-oxidation, lipid synthesis, and protein acylation.[1] Mammalian cells express a variety of ACS isoforms, which are classified based on their substrate chain-length preference: short- (ACSS), medium- (ACSM), long- (ACSL), and very-long-chain (ACSVL) acyl-CoA synthetases.[2]
The substrate specificity of each ACS isoform is a key determinant of the metabolic fate of a particular fatty acid. Factors influencing this specificity include the length and degree of saturation of the fatty acid's acyl chain, as well as the presence of modifications such as branching. Very-long-chain acyl-CoA synthetases, also known as fatty acid transport proteins (FATPs), are particularly relevant for the activation of fatty acids with 22 or more carbons.
Substrate Specificity of Long-Chain and Very-Long-Chain Acyl-CoA Synthetases
While specific kinetic data for 22-methyltricosanoic acid is scarce, the known substrate preferences of ACSVL/FATP enzymes for other very-long-chain fatty acids (VLCFAs) provide valuable insights. The following table summarizes the known substrate specificities for a selection of human ACSVL/FATP isoforms. This data suggests that these enzymes are primary candidates for the activation of 22-methyltricosanoic acid.
| Enzyme Family | Isoform | Common Substrates | Notes on Specificity |
| ACSL | ACSL1 | C12-C20 fatty acids | Broad specificity for long-chain fatty acids. |
| ACSL4 | Arachidonic acid (C20:4), Eicosapentaenoic acid (C20:5) | Preferentially activates polyunsaturated fatty acids. | |
| ACSL5 | C16-C20 fatty acids | ||
| ACSL6 | Oleic acid (C18:1), Docosahexaenoic acid (DHA; C22:6) | Has variants with different preferences for C18 and C22 polyunsaturated fatty acids. | |
| ACSVL/FATP | FATP1 (SLC27A1) | C16-C24 fatty acids | Broad substrate specificity for long and very-long-chain fatty acids. |
| FATP2 (SLC27A2) | C22-C26 fatty acids, pristanic acid, phytanic acid | Activates very-long-chain and branched-chain fatty acids. | |
| FATP3 (SLC27A3) | C16-C22 fatty acids | ||
| FATP4 (SLC27A4) | C18-C26 fatty acids | High activity towards very-long-chain fatty acids. | |
| FATP5 (SLC27A5) | Bile acids, C24-C26 fatty acids | Also functions as a bile acid-CoA synthetase. | |
| FATP6 (SLC27A6) | C16-C20 fatty acids | Primarily expressed in the heart. |
This table is a summary of generally accepted substrate preferences and may not be exhaustive. The actual activity towards 22-methyltricosanoic acid would need to be empirically determined.
Experimental Protocols for Determining Acyl-CoA Synthetase Activity
To investigate the substrate specificity of an acyl-CoA synthetase for 22-methyltricosanoic acid, a reliable assay method is required. Below are detailed protocols for two commonly used assays: a radiometric assay and an HPLC-based assay.
Radiometric Assay for Acyl-CoA Synthetase Activity
This method is highly sensitive and relies on the use of a radiolabeled fatty acid substrate.[1]
Principle: The assay measures the incorporation of a radiolabeled fatty acid (e.g., ³H- or ¹⁴C-labeled 22-methyltricosanoic acid) into its corresponding acyl-CoA. The product, radiolabeled acyl-CoA, is then separated from the unreacted fatty acid, and the radioactivity is quantified by liquid scintillation counting.
Materials:
-
Enzyme source (purified enzyme, cell lysate, or tissue homogenate)
-
Radiolabeled fatty acid (e.g., [³H]22-methyltricosanoic acid)
-
ATP
-
Coenzyme A (CoA)
-
MgCl₂
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., Dole's reagent: isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)
-
Heptane
-
Liquid scintillation cocktail
-
Scintillation counter
Procedure:
-
Substrate Preparation: Prepare a stock solution of the radiolabeled fatty acid complexed to BSA in the reaction buffer.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, CoA, and MgCl₂.
-
Enzyme Addition: Add the enzyme source to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled fatty acid-BSA complex. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the quenching solution.
-
Phase Separation: Add heptane and water to the tube, vortex thoroughly, and centrifuge to separate the phases. The unreacted fatty acid will partition into the upper organic phase, while the acyl-CoA product will remain in the lower aqueous phase.
-
Quantification: Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.
HPLC-Based Assay for Acyl-CoA Synthetase Activity
This method offers direct quantification of the acyl-CoA product and can be used with non-radiolabeled substrates.
Principle: The reaction is performed as described above, but with a non-radiolabeled fatty acid. The reaction is stopped, and the acyl-CoA product is separated from other reaction components by reverse-phase high-performance liquid chromatography (RP-HPLC) and quantified by UV absorbance at 260 nm.[3]
Materials:
-
Enzyme source
-
22-methyltricosanoic acid
-
ATP, CoA, MgCl₂
-
Reaction buffer
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a C18 column and UV detector
-
Mobile phases (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer)
-
Acyl-CoA standards for calibration
Procedure:
-
Reaction Setup: Perform the enzymatic reaction as described in the radiometric assay protocol, using non-radiolabeled 22-methyltricosanoic acid.
-
Reaction Termination and Sample Preparation: Stop the reaction by adding a quenching solution like perchloric acid. Centrifuge to pellet precipitated protein and transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the RP-HPLC system. Use a gradient elution to separate the this compound from ATP, ADP, AMP, and CoA.
-
Detection and Quantification: Monitor the elution profile at 260 nm. The acyl-CoA product will elute as a distinct peak. Quantify the amount of product by comparing its peak area to a standard curve generated with a known concentration of a commercially available or synthesized acyl-CoA standard.
Visualization of Workflows and Pathways
Experimental Workflow for Determining Substrate Specificity
The following diagram illustrates a typical workflow for characterizing the substrate specificity of an acyl-CoA synthetase.
Caption: Workflow for determining ACS substrate specificity.
Potential Metabolic Fates of this compound
Once formed, this compound can potentially enter several metabolic pathways. The diagram below illustrates these possibilities based on known pathways for other very-long-chain and branched-chain acyl-CoAs.
Caption: Potential metabolic pathways for this compound.
Discussion and Future Directions
The study of the substrate specificity of acyl-CoA synthetases for atypical fatty acids like 22-methyltricosanoic acid is essential for a complete understanding of lipid metabolism. Given its structure as a very-long-chain branched fatty acid, it is likely activated by one or more of the ACSVL/FATP family members, particularly those known to handle VLCFAs and branched-chain substrates, such as FATP2.
Future research should focus on:
-
Enzyme Screening: Systematically screening a panel of purified human ACSL and ACSVL/FATP isoforms to identify the primary enzyme(s) responsible for 22-methyltricosanoic acid activation.
-
Kinetic Characterization: Determining the Michaelis-Menten constants (Km and Vmax) for the identified enzyme(s) with 22-methyltricosanoic acid to quantify the efficiency of its activation compared to other fatty acids.
-
Metabolic Tracing: Utilizing stable isotope-labeled 22-methyltricosanoic acid in cell culture or animal models to trace the metabolic fate of its corresponding acyl-CoA and elucidate its role in cellular physiology and pathology.
The methodologies and information presented in this guide provide a solid foundation for researchers to embark on these investigations, ultimately contributing to a deeper understanding of lipid biochemistry and its implications for human health and disease.
References
The Enigmatic Very-Long-Chain Acyl-CoA: A Technical Guide to 22-Methyltricosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Methyltricosanoyl-CoA is a very-long-chain acyl-coenzyme A (VLCFA-CoA) that has been identified as a component of complex lipids in various mammalian tissues. As a saturated, iso-branched fatty acyl-CoA, its unique structure suggests specialized metabolic roles that are of growing interest in the fields of lipidomics, metabolic pathway analysis, and drug development. This technical guide provides a comprehensive overview of the known natural sources, abundance, and biosynthetic pathways of this compound, along with detailed experimental protocols for its analysis.
Natural Sources and Abundance of 22-Methyltricosanoic Acid
Direct quantification of this compound is challenging; therefore, data on its parent fatty acid, 22-methyltricosanoic acid (iso C24:0), is presented as a proxy for its natural occurrence. This unusual fatty acid has been primarily identified as a constituent of sphingomyelin (B164518) in various mammalian tissues.
A key study demonstrated the presence of 22-methyltricosanoic acid in the sphingomyelin of several rat tissues, with its abundance being influenced by dietary intake of L-valine, a precursor for its biosynthesis.[1] The fatty acid has also been detected in the serum sphingomyelin of mice, dogs, and cats, but not in humans.[1]
| Tissue/Fluid | Organism | Relative Abundance (% of total fatty acids in sphingomyelin) |
| Liver | Rat (Rattus norvegicus) | Present |
| Heart | Rat (Rattus norvegicus) | Present |
| Kidney | Rat (Rattus norvegicus) | Present |
| Serum | Rat (Rattus norvegicus) | Present (absent in fetal serum) |
| Serum | Mouse (Mus musculus) | Present |
| Serum | Dog (Canis lupus familiaris) | Present |
| Serum | Cat (Felis catus) | Present |
| Brain | Rat (Rattus norvegicus) | Absent |
| Serum | Human (Homo sapiens) | Absent |
Data adapted from Bettger et al. (1998). "Present" indicates detection, but a specific percentage was not provided in all cases. The study showed that supplementation with L-valine increased the content of iso 24:0 in rat liver, heart, and kidney sphingomyelin.[1]
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for the synthesis of iso-branched very-long-chain fatty acids. The process begins with a branched-chain amino acid precursor, in this case, L-valine.[2][3][4]
The key steps are:
-
Transamination of L-valine: L-valine is converted to its corresponding α-keto acid, α-ketoisovalerate.
-
Oxidative decarboxylation: α-ketoisovalerate is decarboxylated to form isobutyryl-CoA.
-
Chain elongation: Isobutyryl-CoA serves as the primer for the fatty acid synthase (FAS) or elongase (ELOVL) systems. Malonyl-CoA provides the two-carbon units for elongation.
-
Activation to Acyl-CoA: The resulting 22-methyltricosanoic acid is activated to this compound by an acyl-CoA synthetase.
Experimental Protocols
The analysis of this compound requires specialized techniques due to its very-long-chain and branched nature. The following protocols are adapted from established methods for the analysis of very-long-chain and branched-chain fatty acids and acyl-CoAs.[5][6][7][8][9]
Protocol 1: Extraction and Quantification of 22-Methyltricosanoic Acid from Tissues
This protocol focuses on the analysis of the parent fatty acid after hydrolysis from complex lipids.
1. Lipid Extraction: a. Homogenize 50-100 mg of tissue in a chloroform:methanol (B129727) (2:1, v/v) solution. b. Add an internal standard, such as a deuterated or odd-chain fatty acid, for quantification. c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids.
2. Saponification (Hydrolysis): a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add a solution of 0.5 M KOH in methanol and heat at 80°C for 1 hour to hydrolyze the ester linkages. c. Cool the sample and acidify with HCl to protonate the free fatty acids.
3. Fatty Acid Extraction and Derivatization: a. Extract the free fatty acids with hexane (B92381). b. Evaporate the hexane and derivatize the fatty acids to fatty acid methyl esters (FAMEs) using BF3-methanol or by silylation for GC-MS analysis, or analyze directly by LC-MS.
4. Analysis by GC-MS or LC-MS/MS: a. GC-MS: Separate the FAMEs on a suitable capillary column (e.g., DB-23 or equivalent) and identify 22-methyltricosanoate based on its retention time and mass spectrum. b. LC-MS/MS: Separate the free fatty acids on a C18 reversed-phase column and detect using a triple quadrupole mass spectrometer in negative ion mode. Use multiple reaction monitoring (MRM) for quantification.
Protocol 2: Analysis of this compound by LC-MS/MS
This protocol is for the direct analysis of the intact acyl-CoA.
1. Acyl-CoA Extraction: a. Flash-freeze tissue samples in liquid nitrogen. b. Homogenize the frozen tissue in an ice-cold extraction buffer (e.g., 10% trichloroacetic acid or a mixture of isopropanol (B130326) and acetic acid). c. Add an appropriate internal standard, such as a 13C-labeled or odd-chain acyl-CoA. d. Centrifuge at high speed in the cold to pellet proteins.
2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol and then with the equilibration buffer. b. Load the supernatant from the extraction onto the SPE cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).
3. LC-MS/MS Analysis: a. Evaporate the eluate and reconstitute in the LC mobile phase. b. Inject the sample onto a C18 reversed-phase column. c. Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) to improve chromatographic separation. d. Detect this compound using a triple quadrupole mass spectrometer in positive ion mode. e. Quantify using MRM, monitoring the transition from the precursor ion to a characteristic fragment ion (e.g., the phosphopantetheine fragment).
Signaling and Functional Relevance
The specific signaling pathways and physiological functions of this compound are not yet well-defined. However, as a very-long-chain fatty acyl-CoA, it is likely involved in the synthesis of complex lipids such as sphingolipids and potentially in cellular signaling processes. The incorporation of branched-chain fatty acids into membrane lipids can influence membrane fluidity and the formation of lipid rafts, thereby affecting the function of membrane-bound proteins and signaling complexes. Further research is needed to elucidate the precise roles of this compound in cellular metabolism and signaling.
Conclusion
This compound is a unique very-long-chain acyl-CoA found in the complex lipids of various mammals. Its biosynthesis is linked to the metabolism of the branched-chain amino acid L-valine. While quantitative data on its abundance is still emerging, robust analytical methods based on mass spectrometry are available for its detection and quantification. This technical guide provides a foundation for researchers and drug development professionals to explore the metabolism and function of this intriguing molecule, paving the way for a better understanding of its role in health and disease.
References
- 1. The occurrence of Iso 24:0 (22-methyltricosanoic acid) fatty acid in sphingomyelin of rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Selective use of L-valine and L-isoleucine for the biosynthesis of branched-chain fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
The Pathogenic Role of 22-Methyltricosanoyl-CoA in Adrenoleukodystrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
X-linked adrenoleukodystrophy (ALD) is a devastating neurodegenerative disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs), leading to progressive demyelination, adrenal insufficiency, and neurological decline. This technical guide provides an in-depth examination of the relationship between a specific methyl-branched VLCFA, 22-Methyltricosanoyl-CoA, and the pathophysiology of ALD. Mutations in the ABCD1 gene, which encodes the peroxisomal transporter ALD protein (ALDP), result in impaired transport and subsequent degradation of VLCFA-CoA esters, including this compound, via peroxisomal β-oxidation. This accumulation disrupts cellular homeostasis, triggers inflammatory responses, and contributes to the hallmark pathology of ALD. This document details the biochemical pathways, presents available quantitative data, outlines experimental methodologies for analysis, and provides visual representations of the key processes involved, with the goal of facilitating further research and the development of targeted therapeutic strategies.
Introduction to Adrenoleukodystrophy and Very Long-Chain Fatty Acids
X-linked adrenoleukodystrophy is a genetic disorder caused by mutations in the ABCD1 gene, leading to a deficiency in the ALD protein (ALDP), a peroxisomal ATP-binding cassette (ABC) transporter.[1][2][3] ALDP is responsible for transporting VLCFA-CoA esters (fatty acids with a carbon chain of 22 or more) from the cytosol into the peroxisome for degradation through β-oxidation.[4][5] The failure to transport these molecules results in their accumulation in various tissues, most notably the brain's white matter, spinal cord, and adrenal cortex.[3][6] This buildup is a key pathogenic event in ALD, leading to cellular dysfunction and tissue damage.
While the accumulation of straight-chain VLCFAs such as hexacosanoic acid (C26:0) is a well-established biomarker for ALD, the role of methyl-branched VLCFAs like 22-methyltricosanoic acid (a C24 branched-chain fatty acid) is less characterized but equally important for a comprehensive understanding of the disease.
Biochemical Pathway of this compound in the Context of ALD
The metabolism of this compound is intricately linked to the core pathomechanism of ALD. Its journey from synthesis to its ultimate failure of degradation in ALD is a critical area of study.
Biosynthesis of this compound
The synthesis of methyl-branched VLCFAs involves the fatty acid elongation system, primarily the ELOVL family of enzymes.[7] While the precise ELOVL enzyme responsible for the final elongation step to form 22-methyltricosanoic acid is not definitively established, it is understood that these elongases sequentially add two-carbon units to a growing fatty acyl-CoA chain.[7] The initial methyl-branched precursor is likely derived from the metabolism of other branched-chain amino acids or fatty acids.
The Role of ABCD1 in Transport
Once synthesized and activated to its CoA ester form, this compound is a substrate for the ABCD1 transporter.[8][9] In healthy individuals, ABCD1 facilitates its transport across the peroxisomal membrane into the peroxisomal matrix.[8][9] The transporter has a preference for VLCFA-CoAs, and structural studies are beginning to elucidate the specific binding and translocation mechanisms.[10][11]
Peroxisomal β-Oxidation of 2-Methyl-Branched Fatty Acids
Peroxisomes are equipped with a specialized β-oxidation pathway to handle 2-methyl-branched fatty acids.[1][2] This pathway differs from the oxidation of straight-chain fatty acids and involves a specific set of enzymes, including pristanoyl-CoA oxidase and multifunctional protein-2 (MFP-2).[1][12] The presence of a methyl group on the alpha-carbon necessitates a modified enzymatic approach for degradation.
dot
Caption: Metabolic fate of this compound and its disruption in ALD.
Quantitative Data on this compound Accumulation in ALD
While extensive quantitative data exists for straight-chain VLCFAs in ALD, specific data for this compound is less abundant in the literature. However, studies analyzing broader categories of VLCFAs, including C24 and C26 species, consistently show significant elevations in ALD patients compared to healthy controls. It is highly probable that 22-methyltricosanoic acid, as a C24 branched-chain fatty acid, contributes to this overall increase.
One study reported on the levels of C24:0 and C26:0-carnitines and lysophosphatidylcholines in the dried blood spots of ALD patients.[8] These derivatives of VLCFAs were found to be significantly elevated compared to controls, highlighting the systemic accumulation of these fatty acids.[8]
| Analyte | Patient Group | Concentration (μmol/L) [Median (1st-99th percentile)] | Fold Increase vs. Controls | Reference |
| C24:0-carnitine | Male ALD Patients (n=82) | 0.07 (0.02–0.22) | 3.5 | [8] |
| Male Controls (n=905) | 0.02 (0.01–0.05) | - | [8] | |
| C26:0-carnitine | Male ALD Patients (n=82) | 0.10 (0.04–0.23) | 3.3 | [8] |
| Male Controls (n=905) | 0.03 (0.01–0.06) | - | [8] | |
| C24:0-lysophosphatidylcholine | Male ALD Patients (n=82) | 0.56 (0.20–1.48) | 7.0 | [8] |
| Male Controls (n=375) | 0.08 (0.03–0.16) | - | [8] | |
| C26:0-lysophosphatidylcholine | Male ALD Patients (n=82) | 0.55 (0.14–1.34) | 18.0 | [8] |
| Male Controls (n=375) | 0.03 (0.01–0.05) | - | [8] |
Table 1: Levels of C24:0 and C26:0 Derivatives in ALD Patients and Controls.[8]
Further research is needed to specifically quantify the levels of 22-methyltricosanoic acid and its CoA ester in various tissues and biological fluids from ALD patients to fully understand its contribution to the disease pathology.
Experimental Protocols
Accurate quantification and analysis of this compound are essential for research and diagnostic purposes. The following sections outline key experimental methodologies.
Quantification of 22-Methyltricosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of fatty acids. The following is a general protocol that can be adapted for the analysis of 22-methyltricosanoic acid in biological samples.
Sample Preparation and Lipid Extraction:
-
Homogenization: Homogenize tissue samples in a suitable solvent, such as chloroform (B151607):methanol (2:1, v/v). For cultured cells, scrape and suspend in phosphate-buffered saline (PBS).
-
Internal Standard: Add a known amount of an appropriate internal standard, such as a deuterated analog of a long-chain fatty acid, to the homogenate for accurate quantification.
-
Lipid Extraction: Perform a Folch extraction by adding chloroform and water to the homogenate, vortexing, and centrifuging to separate the organic and aqueous phases. The lower organic phase contains the lipids.
-
Saponification: Evaporate the organic solvent and saponify the lipid extract with a methanolic potassium hydroxide (B78521) solution to release the fatty acids from their esterified forms.
-
Acidification and Extraction: Acidify the sample with hydrochloric acid and extract the free fatty acids into an organic solvent like hexane (B92381).
Derivatization to Fatty Acid Methyl Esters (FAMEs):
To increase volatility for GC analysis, fatty acids are derivatized to their methyl esters.
-
Esterification: Add a derivatizing agent, such as boron trifluoride-methanol solution (BF3-methanol), to the extracted fatty acids.
-
Incubation: Heat the mixture at 100°C for a specified time (e.g., 30 minutes) to complete the esterification.
-
Extraction of FAMEs: After cooling, add water and hexane, vortex, and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
GC-MS Analysis:
-
Injection: Inject an aliquot of the FAMEs in hexane into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase) to separate the FAMEs based on their boiling points and polarity.
-
Detection: The mass spectrometer detects the eluted FAMEs, and the resulting mass spectra are used for identification and quantification based on the internal standard.
dot
Caption: Workflow for GC-MS analysis of 22-methyltricosanoic acid.
Synthesis of this compound Analytical Standard
The availability of a pure analytical standard is crucial for the accurate quantification of this compound. A general method for the synthesis of long-chain acyl-CoA esters can be adapted for this purpose.
-
Activation of the Free Fatty Acid: Convert 22-methyltricosanoic acid to its corresponding acyl chloride or anhydride.
-
Reaction with Coenzyme A: React the activated fatty acid with the free thiol group of Coenzyme A in an appropriate buffer system.
-
Purification: Purify the resulting this compound using techniques such as high-performance liquid chromatography (HPLC).
Conclusion and Future Directions
The accumulation of this compound, a C24 methyl-branched VLCFA, is a direct consequence of the genetic defect in adrenoleukodystrophy. The impaired function of the ABCD1 transporter leads to the failure of its peroxisomal degradation, contributing to the overall VLCFA burden and the complex pathophysiology of the disease. While the general mechanisms of its synthesis and degradation are understood within the broader context of VLCFA metabolism, specific quantitative data and detailed experimental protocols for this particular molecule remain areas for further investigation.
Future research should focus on:
-
Developing and validating sensitive and specific assays for the routine quantification of this compound in patient samples.
-
Elucidating the precise ELOVL enzymes involved in its biosynthesis to identify potential therapeutic targets for substrate reduction therapies.
-
Characterizing the specific interactions of this compound with the ABCD1 transporter to better understand the mechanisms of VLCFA transport.
-
Investigating the specific downstream pathological effects of this compound accumulation to unravel its precise contribution to the neuroinflammatory cascade in ALD.
A deeper understanding of the role of this compound and other methyl-branched VLCFAs will be instrumental in developing more effective and targeted therapies for adrenoleukodystrophy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The role of ELOVL1 in very long‐chain fatty acid homeostasis and X‐linked adrenoleukodystrophy | EMBO Molecular Medicine [link.springer.com]
- 3. scispace.com [scispace.com]
- 4. pure.teikyo.jp [pure.teikyo.jp]
- 5. mdpi.com [mdpi.com]
- 6. Nutritional Counseling and Mediterranean Diet in Adrenoleukodystrophy: A Real-Life Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utility of measuring very long-chain fatty-acyl carnitines in dried blood spots for newborn screening of X-linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of substrate recognition and translocation by human very long-chain fatty acid transporter ABCD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased synthesis of hexacosanoic acid (C23:0) by cultured skin fibroblasts from patients with adrenoleukodystrophy (ALD) and adrenomyeloneuropathy (AMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemo-enzymatic Synthesis of 22-Methyltricosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chemo-enzymatic synthesis of 22-Methyltricosanoyl-CoA, a valuable molecular probe for studying very-long-chain fatty acid (VLCFA) metabolism and its role in various disease states. The synthesis involves a two-stage process: the chemical synthesis of the precursor fatty acid, 22-methyltricosanoic acid, followed by the enzymatic ligation of Coenzyme A (CoA).
I. Overview of the Synthesis Pathway
The chemo-enzymatic synthesis of this compound is a strategic approach that combines the precision of chemical synthesis for constructing the unique branched very-long-chain fatty acid with the efficiency and specificity of enzymatic catalysis for the final CoA ligation. This method circumvents the challenges of a purely chemical or biological synthesis of this specific acyl-CoA.
The overall workflow is depicted in the diagram below, illustrating the key stages of the process, from the chemical synthesis of the fatty acid precursor to the enzymatic activation and final purification of the target molecule.
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
II. Chemical Synthesis of 22-Methyltricosanoic Acid
The synthesis of the 22-methyltricosanoic acid precursor is achieved through a Grignard coupling reaction, a robust method for forming carbon-carbon bonds. This multi-step process involves the formation of a Grignard reagent from isobutyl bromide, followed by its coupling to a long-chain ω-bromo ester, and subsequent hydrolysis to yield the free fatty acid.
Experimental Protocol
Materials:
-
Isobutyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Methyl 21-bromouneicosanoate (can be synthesized from 21-bromouneicosanoic acid)
-
Copper(I) iodide (CuI) or other suitable copper catalyst
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should initiate spontaneously.
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Coupling Reaction:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve methyl 21-bromouneicosanoate and a catalytic amount of copper(I) iodide in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the prepared Grignard reagent to the solution of the bromo-ester.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Ester Hydrolysis:
-
Dissolve the crude ester from the previous step in a mixture of methanol or ethanol and a 10% aqueous solution of potassium hydroxide.
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 1-2.
-
Extract the fatty acid with diethyl ether or hexane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification of 22-Methyltricosanoic Acid:
-
Purify the crude fatty acid by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 22-methyltricosanoic acid.
-
Data Presentation: Expected Yields
| Step | Reaction | Expected Yield (%) |
| 1 | Grignard Reagent Formation | ~90-95% (typically used in situ) |
| 2 | Grignard Coupling | 70-85% |
| 3 | Ester Hydrolysis | >95% |
| 4 | Purification | >90% |
| Overall | Chemical Synthesis | ~55-70% |
III. Enzymatic Synthesis of this compound
The final step in the synthesis is the enzymatic ligation of 22-methyltricosanoic acid to Coenzyme A. This reaction is catalyzed by a long-chain acyl-CoA synthetase (LACS), which utilizes ATP to activate the fatty acid and transfer it to CoA.[1][2] Several mammalian LACS isoforms have been shown to activate very-long-chain fatty acids.[2] For this protocol, a recombinant human Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) is proposed due to its known activity on long-chain fatty acids.[3][4]
Experimental Protocol
Materials:
-
22-Methyltricosanoic acid
-
Coenzyme A, trilithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
HEPES or Tris-HCl buffer
-
Recombinant human ACSL1 (or other suitable LACS)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, and water (HPLC grade)
-
Potassium phosphate (B84403) buffer for SPE and HPLC
Procedure:
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
HEPES or Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
ATP (e.g., 10 mM)
-
MgCl₂ (e.g., 10 mM)
-
Coenzyme A (e.g., 1 mM)
-
Triton X-100 (e.g., 0.1%)
-
BSA (e.g., 0.1 mg/mL)
-
22-methyltricosanoic acid (e.g., 100 µM, pre-complexed with BSA)
-
-
Vortex briefly to mix.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the recombinant LACS enzyme (e.g., 1-5 µg).
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time may need to be determined empirically.
-
Terminate the reaction by adding an equal volume of ice-cold 2-propanol or by acidifying with a small amount of formic or acetic acid.
-
-
Purification of this compound by SPE:
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the quenched reaction mixture onto the conditioned cartridge.
-
Wash the cartridge with an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3) to remove salts, ATP, and other polar molecules.
-
Elute the this compound with a methanol/water or acetonitrile/water mixture (e.g., 80:20 v/v).
-
Evaporate the eluent to dryness under a stream of nitrogen or by lyophilization.
-
Reconstitute the purified product in a suitable buffer for storage at -80°C.
-
Data Presentation: Reaction Conditions and Expected Recovery
| Parameter | Condition |
| Enzyme | Recombinant Human ACSL1 |
| Substrate 1 | 22-Methyltricosanoic acid (100 µM) |
| Substrate 2 | Coenzyme A (1 mM) |
| Cofactor | ATP (10 mM), MgCl₂ (10 mM) |
| Buffer | 50 mM HEPES, pH 7.5 |
| Temperature | 37°C |
| Incubation Time | 30-60 minutes |
| Purification Method | Solid-Phase Extraction (C18) |
| Expected Recovery | >80% |
IV. Quality Control and Analysis
The purity of the synthesized this compound should be assessed by High-Performance Liquid Chromatography (HPLC).
HPLC Analysis Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 50 mM Potassium phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% to 100% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA)
-
Quantification: The concentration can be determined by comparing the peak area to a standard curve of a known acyl-CoA or by using the molar extinction coefficient of CoA at 260 nm.
V. Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of long-chain acyl-CoA synthetases (LACS) in fatty acid metabolism, highlighting the activation of fatty acids as a key step for their entry into various metabolic pathways.
References
Application Notes and Protocols for the Solid-Phase Synthesis of 22-Methyltricosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis, purification, and characterization of 22-Methyltricosanoyl-CoA. The synthesis is achieved through a solution-phase reaction followed by solid-phase extraction and purification. This protocol is designed for researchers in metabolic studies, drug discovery, and other life science fields requiring high-purity, long-chain acyl-CoA thioesters. All quantitative data is summarized in tables, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in fatty acid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and protein acylation. The study of specific long-chain acyl-CoAs, such as the branched-chain this compound, is crucial for understanding various physiological and pathological processes. This protocol details a robust method for the chemical synthesis of this compound, its purification using solid-phase extraction (SPE) and reverse-phase high-performance liquid chromatography (RP-HPLC), and its characterization by mass spectrometry.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| 22-Methyltricosanoic Acid | (Example) Sigma-Aldrich | (Example) SMB00349 |
| Coenzyme A (trilithium salt) | (Example) Lee BioSolutions | 235-10 |
| N,N'-Carbonyldiimidazole (CDI) | (Example) Suneco Chemical | (Example) CDI-995 |
| Tetrahydrofuran (B95107) (THF), anhydrous | (Example) Sigma-Aldrich | 186562 |
| Sodium Bicarbonate (NaHCO3) | (Example) Fisher Scientific | S233-500 |
| Trifluoroacetic Acid (TFA), HPLC Grade | (Example) Thermo Scientific | 85183 |
| Acetonitrile (B52724) (ACN), HPLC Grade | (Example) Fisher Scientific | A998-4 |
| Methanol (B129727) (MeOH), HPLC Grade | (Example) Fisher Scientific | A412-4 |
| Water, HPLC Grade | (Example) Fisher Scientific | W6-4 |
| Solid-Phase Extraction (SPE) Cartridges | (Example) Waters | WAT054955 (Oasis HLB) |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of long-chain fatty acyl-CoAs.
1.1. Activation of 22-Methyltricosanoic Acid:
-
Dissolve 10 mg of 22-methyltricosanoic acid in 1 mL of anhydrous tetrahydrofuran (THF) in a clean, dry glass vial.
-
Add a 1.2 molar equivalent of N,N'-Carbonyldiimidazole (CDI) to the solution.
-
Stir the reaction mixture at room temperature for at least 2 hours to form the acyl-imidazolide intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
1.2. Thioesterification with Coenzyme A:
-
In a separate vial, dissolve a 1.5 molar equivalent of Coenzyme A (trilithium salt) in 1 mL of 0.5 M sodium bicarbonate (NaHCO3) solution.
-
Add the Coenzyme A solution dropwise to the activated fatty acid solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for at least 4 hours or overnight.
Solid-Phase Extraction (SPE) Purification
2.1. Column Conditioning:
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) by passing 5 mL of methanol through the column, followed by 5 mL of water.
2.2. Sample Loading:
-
Acidify the reaction mixture from step 1.2 to a pH of 3-4 with 1% trifluoroacetic acid (TFA).
-
Load the acidified reaction mixture onto the conditioned SPE cartridge.
2.3. Washing:
-
Wash the cartridge with 5 mL of water to remove unreacted Coenzyme A and other water-soluble impurities.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove less hydrophobic impurities.
2.4. Elution:
-
Elute the this compound from the cartridge with 5 mL of methanol.
-
Collect the eluate and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
RP-HPLC Purification
3.1. Sample Preparation:
-
Reconstitute the dried eluate from the SPE step in 200 µL of 50% acetonitrile in water.
3.2. HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 50-100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 50 µL |
3.3. Fraction Collection:
-
Monitor the chromatogram for the peak corresponding to this compound.
-
Collect the fraction(s) containing the purified product.
-
Lyophilize the collected fractions to obtain the final product as a white powder.
Characterization
4.1. Mass Spectrometry:
-
Analyze the purified product by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.
-
The expected molecular weight for this compound (C45H82N7O17P3S) is approximately 1117.46 g/mol . The protonated molecule [M+H]+ should be observed at m/z 1118.46.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Data Presentation
Table 1: Reagent Quantities for Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (µmol) | Molar Ratio |
| 22-Methyltricosanoic Acid | 368.64 | 10 | 27.1 | 1.0 |
| N,N'-Carbonyldiimidazole | 162.15 | 5.3 | 32.5 | 1.2 |
| Coenzyme A (trilithium salt) | ~809.6 (anhydrous) | 33.1 | 40.7 | 1.5 |
Table 2: Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M+H]+ | C45H83N7O17P3S+ | 1118.46 |
| [M+Na]+ | C45H82N7NaO17P3S+ | 1140.44 |
Signaling Pathway Involving Acyl-CoAs
Long-chain acyl-CoAs are key players in cellular metabolism. The diagram below illustrates their central role.
Caption: Central role of Acyl-CoAs in cellular metabolism.
Conclusion
This protocol provides a detailed and reliable method for the synthesis and purification of this compound. The combination of solution-phase synthesis with solid-phase extraction and RP-HPLC purification ensures a high-purity product suitable for a wide range of research applications. The provided characterization data and workflow diagrams serve as valuable resources for researchers in the field.
Application Note: Quantitative Analysis of 22-Methyltricosanoyl-CoA in Human Plasma by LC-MS/MS
Introduction
Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are critical intermediates in lipid metabolism. The metabolism of VLCFAs, particularly those with chain lengths greater than 22 carbons, occurs primarily in peroxisomes. Deficiencies in peroxisomal β-oxidation can lead to the accumulation of these lipids, which is characteristic of several inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2][3] 22-Methyltricosanoyl-CoA is a branched-chain very-long-chain acyl-CoA. The quantification of specific VLCFA-CoAs, such as this compound, in plasma can serve as a valuable biomarker for the diagnosis and monitoring of these peroxisomal disorders.
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol described herein is adapted from established methods for the analysis of other very-long-chain and branched-chain fatty acids.[1][3][4] The method involves an initial acid hydrolysis to release the fatty acid from its coenzyme A ester, followed by derivatization and subsequent analysis by UPLC-MS/MS in the positive electrospray ionization mode using multiple reaction monitoring (MRM).[1][3]
Experimental Protocols
1. Sample Preparation
-
Materials and Reagents:
-
Human plasma (collected in Li-heparin tubes)[5]
-
Internal Standard (IS): A suitable deuterated very-long-chain fatty acid (e.g., D4-hexacosanoic acid). A deuterated standard for 22-Methyltricosanoic acid would be ideal but may require custom synthesis.
-
Hydrochloric acid (HCl)
-
Derivatization reagents: oxalyl chloride, dimethylaminoethanol (B1669961), and methyl iodide[1][3]
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Hexane
-
-
Protocol:
-
Sample Thawing: Thaw frozen plasma samples on ice. A fasting sample is preferred to minimize lipemia.[5][6][7]
-
Internal Standard Spiking: To 100 µL of plasma, add the internal standard solution.
-
Acid Hydrolysis: Add 40 µL of 5 mol/L HCl to the plasma sample. Vortex and incubate at 90°C for 1 hour to hydrolyze the acyl-CoA to the free fatty acid.[8]
-
Liquid-Liquid Extraction: After cooling, add 500 µL of hexane, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes. Transfer the upper organic layer to a new tube. Repeat the extraction and pool the organic layers.
-
Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in the derivatization solution. The derivatization of the carboxylic acid group of the fatty acid enhances its ionization efficiency for mass spectrometry. A common approach for VLCFAs is the formation of trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[1][3]
-
Add a solution of oxalyl chloride in a suitable solvent and incubate.
-
Evaporate to dryness.
-
Add a solution of dimethylaminoethanol and incubate.
-
Evaporate to dryness.
-
Add a solution of methyl iodide and incubate.
-
Evaporate to dryness and reconstitute the final sample in an appropriate solvent for LC-MS/MS analysis (e.g., 50:50 Methanol:Water).
-
-
Experimental Workflow Diagram
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Very Long Chain Fatty Acids (VLCFA), Pristanic acid and phytanic acid [heftpathology.com]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Metabolomic Profiling of Total Fatty Acids in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very long chain fatty acids | North Bristol NHS Trust [nbt.nhs.uk]
- 6. lhsc.on.ca [lhsc.on.ca]
- 7. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 8. researchgate.net [researchgate.net]
Derivatization of 22-Methyltricosanoyl-CoA for GC-MS analysis
Anwendungshinweis und Protokoll: Derivatisierung von 22-Methyltricosanoyl-CoA für die GC-MS-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung
Die quantitative Analyse von Acyl-Coenzym A (CoA) mit sehr langen Ketten, wie this compound, ist in der Erforschung von Stoffwechselwegen und bei der Diagnose bestimmter peroxisomaler Erkrankungen von entscheidender Bedeutung.[1][2] Aufgrund ihres hohen Molekulargewichts und ihrer geringen Flüchtigkeit ist die direkte Analyse dieser Verbindungen mittels Gaschromatographie-Massenspektrometrie (GC-MS) nicht durchführbar.[3][4] Daher ist ein Derivatisierungsschritt erforderlich, um die Analyten in flüchtigere und thermisch stabilere Verbindungen umzuwandeln.[5][6]
Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von this compound zu seinem entsprechenden Fettsäuremethylester (FAME), dem 22-Methyltricosansäuremethylester, für die anschließende quantitative Analyse mittels GC-MS. Das Verfahren umfasst die Hydrolyse der Thioesterbindung, die Extraktion der freien Fettsäure und die anschließende Methylierung.[1]
Prinzip der Derivatisierung
Der Gesamtprozess umfasst zwei Hauptschritte:
-
Hydrolyse: Die Thioesterbindung in this compound wird basisch oder sauer gespalten, um die freie Fettsäure, 22-Methyltricosansäure, und Coenzym A freizusetzen.
-
Veresterung: Die polare Carboxylgruppe der 22-Methyltricosansäure wird mit einem Alkylierungsmittel, typischerweise in Gegenwart eines Katalysators wie Bortrifluorid-Methanol, in einen unpolaren Methylester umgewandelt.[3][7] Dieser FAME ist ausreichend flüchtig und stabil für die GC-MS-Analyse.
Experimenteller Arbeitsablauf
Abbildung 1: Schematischer Arbeitsablauf von der Probenvorbereitung bis zur GC-MS-Analyse.
Detailliertes experimentelles Protokoll
Materialien und Reagenzien
-
Probe, die this compound enthält
-
Interner Standard (z. B. deuterierte C23-Fettsäure)
-
Kaliumhydroxid (KOH)
-
Methanol (wasserfrei, GC-Qualität)
-
Hexan (GC-Qualität)
-
Wasser (deionisiert)
-
Bortrifluorid-Methanol-Lösung (BF₃-Methanol, 12-14 % w/w)[3]
-
Natriumsulfat (wasserfrei)
-
Mikroreaktionsgefäße (5-10 mL) mit PTFE-ausgekleideten Schraubverschlüssen
-
Heizblock oder Wasserbad
-
Zentrifuge
-
Pipetten und Spitzen
-
GC-MS-System mit einer geeigneten Kapillarsäule (z. B. polare Cyanopropyl-Säule)[8]
Protokollschritte
Schritt 1: Hydrolyse von this compound
-
Überführen Sie eine bekannte Menge der Probe in ein Mikroreaktionsgefäß. Fügen Sie eine bekannte Menge des internen Standards hinzu.
-
Fügen Sie 1 mL einer 0,5 M KOH-Lösung in Methanol hinzu.
-
Verschließen Sie das Gefäß fest und vortexen Sie es für 30 Sekunden.
-
Inkubieren Sie das Gefäß bei 60 °C für 30 Minuten, um die vollständige Hydrolyse der Thioesterbindung sicherzustellen.
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
Schritt 2: Extraktion der freien Fettsäure
-
Neutralisieren Sie die Reaktion durch Zugabe von 0,5 mL 1 M HCl. Überprüfen Sie den pH-Wert, um sicherzustellen, dass er sauer ist (pH < 2).
-
Fügen Sie 2 mL Hexan und 1 mL deionisiertes Wasser hinzu.
-
Verschließen Sie das Gefäß und vortexen Sie es kräftig für 2 Minuten, um die freie Fettsäure in die organische Phase (Hexan) zu extrahieren.
-
Zentrifugieren Sie die Probe bei 1.500 x g für 5 Minuten, um die Phasentrennung zu erleichtern.[3]
-
Überführen Sie die obere organische Schicht (Hexan) vorsichtig in ein sauberes, neues Mikroreaktionsgefäß. Vermeiden Sie die Mitnahme der wässrigen Phase.
-
Trocknen Sie die organische Schicht, indem Sie sie durch ein kleines Bett aus wasserfreiem Natriumsulfat leiten oder direkt wasserfreies Natriumsulfat in das Gefäß geben.
-
Verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom bis zur Trockenheit.
Schritt 3: Derivatisierung zu FAME
-
Geben Sie 2 mL BF₃-Methanol-Lösung (12 % w/w) zu dem getrockneten Fettsäureextrakt.
-
Verschließen Sie das Gefäß fest und erhitzen Sie es bei 60 °C für 10 Minuten.
-
Kühlen Sie das Reaktionsgefäß auf Raumtemperatur ab.
-
Fügen Sie 1 mL Wasser und 1 mL Hexan hinzu.
-
Verschließen Sie das Gefäß und vortexen Sie es kräftig für 1 Minute, um die FAMEs in die Hexan-Schicht zu extrahieren.
-
Lassen Sie die Schichten sich absetzen. Überführen Sie die obere Hexan-Schicht, die die FAMEs enthält, in ein Autosampler-Vial für die GC-MS-Analyse.
Schritt 4: GC-MS-Analyse
-
GC-System: Agilent GC oder Äquivalent
-
Injektor: Splitless-Modus, 280 °C
-
Säule: Polare Kapillarsäule (z. B. DB-23, SP-2380 oder eine Cyanopropyl-Säule), 30 m x 0,25 mm ID, 0,25 µm Filmdicke
-
Trägergas: Helium, konstante Flussrate von 1,0 mL/min
-
Ofenprogramm:
-
Anfangstemperatur: 80 °C, 2 Minuten halten
-
Rampe: 20 °C/min auf 280 °C
-
Halten: 10 Minuten bei 280 °C halten[9]
-
-
MS-System: Agilent MS oder Äquivalent
-
Ionisierungsmodus: Elektronenstoßionisation (EI), 70 eV[9]
-
Ionenquellentemperatur: 230 °C
-
Erfassungsmodus: Scan-Modus (m/z 50-700) für die Identifizierung und Selected Ion Monitoring (SIM) für die Quantifizierung.[8][9]
Datenpräsentation
Die quantitative Analyse erfolgt durch den Vergleich der Peakfläche des Analyten mit der des internen Standards. Die Identifizierung basiert auf der Retentionszeit und dem Massenspektrum im Vergleich zu authentischen Standards.
Tabelle 1: Repräsentative quantitative Daten und GC-MS-Parameter
| Analyt | Derivatform | Erwartete Retentionszeit (relativ) | Quantifizierungsion (m/z) | Qualifizierungsionen (m/z) |
| 22-Methyltricosansäure | FAME | Lang | 74 (McLafferty-Umlagerung) | 87, M⁺ (Molekülion) |
| Interner Standard (z. B. C23:0-d4) | FAME | Ähnlich wie Analyt | 78 | 91, M⁺ (Molekülion) |
Hinweis: Die exakten Retentionszeiten und Massenfragmente sollten empirisch unter Verwendung von authentischen Referenzstandards bestimmt werden. Das Ion m/z 74 ist ein charakteristisches Fragment für die meisten gesättigten FAMEs, das durch eine McLafferty-Umlagerung entsteht.
Logisches Diagramm der Derivatisierungsreaktion
Abbildung 2: Vereinfachtes Schema der säurekatalysierten Veresterungsreaktion.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. mdpi.com [mdpi.com]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
Application Notes: In Vitro Assay for 22-Methyltricosanoyl-CoA Oxidase Activity
Introduction
Very-long-chain fatty acids (VLCFAs) are fatty acids with a chain length of 22 or more carbon atoms. Their metabolism is primarily carried out in peroxisomes through a β-oxidation process.[1][2][3][4] Acyl-CoA oxidases (ACOX) are the rate-limiting enzymes in this pathway, catalyzing the initial desaturation of acyl-CoAs and producing hydrogen peroxide (H2O2) in the process.[5][6] Deficiencies in VLCFA metabolism lead to severe inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1][3][4][7] 22-Methyltricosanoyl-CoA is a methylated VLCFA, and understanding its oxidation is crucial for studying the substrate specificity of ACOX enzymes and for the development of therapeutics for related metabolic disorders.
This application note describes a sensitive, cell-free in vitro assay for measuring the activity of this compound oxidase. The assay is based on the quantification of hydrogen peroxide (H2O2) produced during the oxidation of this compound.
Principle of the Assay
The activity of this compound oxidase is determined by a coupled enzyme assay. The oxidase catalyzes the conversion of this compound to 2-methyl-trans-2,3-tricosanoyl-CoA, with the concomitant production of hydrogen peroxide (H2O2). The generated H2O2 is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, such as 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex Red), to the highly fluorescent resorufin. The resulting fluorescence is directly proportional to the amount of H2O2 produced and, therefore, to the this compound oxidase activity. The fluorescence is measured at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
Required Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Custom Synthesis | N/A |
| 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) | Thermo Fisher Scientific | A12222 |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 |
| Flavin adenine (B156593) dinucleotide (FAD) | Sigma-Aldrich | F6625 |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| Potassium Phosphate (B84403) Buffer, pH 7.4 | In-house preparation | N/A |
| Purified this compound oxidase or cell lysate | User-provided | N/A |
| 96-well black microplates, flat bottom | Corning | 3915 |
| Microplate reader with fluorescence capabilities | BMG LABTECH or equivalent | N/A |
Experimental Protocols
I. Reagent Preparation
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM solution of potassium phosphate buffer and adjust the pH to 7.4.
-
This compound Substrate Solution (1 mM): Due to the hydrophobic nature of the substrate, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) before diluting with the assay buffer. Prepare fresh and keep on ice.
-
Amplex Red Stock Solution (10 mM): Dissolve Amplex Red in DMSO to a final concentration of 10 mM. Store protected from light at -20°C.
-
HRP Stock Solution (10 U/mL): Dissolve HRP in 100 mM potassium phosphate buffer to a final concentration of 10 U/mL. Store at 4°C.
-
FAD Stock Solution (1 mM): Dissolve FAD in 100 mM potassium phosphate buffer to a final concentration of 1 mM. Store protected from light at -20°C.
-
Reaction Master Mix: Prepare a master mix containing Amplex Red, HRP, and FAD in 100 mM potassium phosphate buffer. For each reaction, the final concentrations should be:
-
50 µM Amplex Red
-
0.2 U/mL HRP
-
10 µM FAD
-
II. Enzyme Activity Assay
-
Add 50 µL of the Reaction Master Mix to each well of a 96-well black microplate.
-
Add 25 µL of either purified enzyme or cell lysate containing this compound oxidase to the appropriate wells. For a negative control, add 25 µL of assay buffer or heat-inactivated enzyme.
-
To initiate the reaction, add 25 µL of the this compound substrate solution to each well. The final volume in each well will be 100 µL.
-
Immediately place the microplate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (excitation: 545 nm, emission: 590 nm) every minute for a total of 30 minutes.
III. Data Analysis
-
Subtract the background fluorescence (from the negative control wells) from the fluorescence readings of the experimental wells.
-
Determine the rate of reaction (fluorescence units per minute) from the linear portion of the kinetic curve.
-
Create a standard curve using known concentrations of H2O2 to convert the rate of fluorescence change to the rate of H2O2 production (nmol/min).
-
Calculate the specific activity of the enzyme in nmol/min/mg of protein.
Data Presentation
Table 1: Kinetic Parameters for this compound Oxidase
| Parameter | Value |
| Michaelis Constant (Km) for this compound | Hypothetical Value |
| Maximum Velocity (Vmax) | Hypothetical Value |
| Specific Activity | Hypothetical Value (nmol/min/mg) |
Table 2: Effect of Inhibitors on this compound Oxidase Activity
| Inhibitor | Concentration | % Inhibition |
| Inhibitor A | 10 µM | Hypothetical Value |
| Inhibitor B | 10 µM | Hypothetical Value |
| Inhibitor C | 10 µM | Hypothetical Value |
Visualizations
Caption: Biochemical pathway of this compound oxidation and its coupled fluorometric detection.
Caption: Step-by-step experimental workflow for the in vitro assay.
References
- 1. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynacare - FATTY ACIDS VERY LONG CHAIN [dynacare.ca]
- 3. Very Long Chain Fatty Acids (VLCFAs) [gloshospitals.nhs.uk]
- 4. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
Application Notes and Protocols for Enzyme Kinetic Studies Using 22-Methyltricosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Methyltricosanoyl-CoA is the activated coenzyme A (CoA) thioester of 22-methyltricosanoic acid, a saturated very-long-chain fatty acid (VLCFA) with a methyl branch near the omega end. The metabolism of such branched-chain VLCFAs is crucial for cellular homeostasis, and defects in their processing are linked to severe metabolic disorders. Unlike straight-chain fatty acids, which are primarily metabolized in the mitochondria, branched-chain VLCFAs undergo their initial cycles of β-oxidation within peroxisomes. This distinct metabolic pathway involves a specialized set of enzymes, making this compound a key substrate for studying the kinetics and substrate specificity of these peroxisomal enzymes. Understanding the enzymatic processing of this compound is vital for elucidating the pathophysiology of related genetic disorders and for the development of targeted therapeutic interventions.
The primary enzymes involved in the peroxisomal β-oxidation of branched-chain VLCFAs include very-long-chain acyl-CoA synthetases (ACSVLs), which activate the fatty acid; branched-chain acyl-CoA oxidases (e.g., ACOX2), which catalyze the first dehydrogenation step; and D-bifunctional protein (DBP), which possesses both hydratase and dehydrogenase activities.[1][2] The study of these enzymes using substrates like this compound allows for the detailed characterization of their kinetic parameters, providing insights into their efficiency and substrate preferences.
Relevant Signaling and Metabolic Pathways
The metabolism of this compound is an integral part of the peroxisomal β-oxidation pathway for branched-chain fatty acids. This pathway is essential for the breakdown of dietary phytanic acid and other branched lipids. The initial activation of 22-methyltricosanoic acid to its CoA ester is a prerequisite for its entry into the β-oxidation spiral.
Data Presentation
While specific kinetic data for enzymes acting on this compound is not extensively available, the following tables present representative kinetic parameters for key enzymes in the peroxisomal β-oxidation pathway with analogous very-long-chain and branched-chain acyl-CoA substrates. These values can serve as a baseline for experimental design and comparative analysis.
Table 1: Representative Kinetic Parameters for Very-Long-Chain Acyl-CoA Synthetase (ACSVL)
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Lignoceric acid (C24:0) | Rat Liver Peroxisomes | 5 - 15 | 10 - 25 | General literature values |
| Pristanic acid | Rat Liver Peroxisomes | 10 - 20 | 15 - 30 | General literature values |
| Palmitic acid (C16:0) | Human ACSVL1 | 8.5 | 120 | [3] |
Table 2: Representative Kinetic Parameters for Branched-Chain Acyl-CoA Oxidase (ACOX2)
| Substrate | Enzyme Source | Km (µM) | Relative Activity (%) | Reference |
| 2-Methylpalmitoyl-CoA | Rat Liver | ~25 | 100 | [4] |
| Pristanoyl-CoA | Rat Liver | ~30 | ~50 | [4] |
| Palmitoyl-CoA | Rat Liver | ~20 | ~50 | [4] |
Table 3: Representative Kinetic Parameters for D-Bifunctional Protein (DBP)
| Substrate | Enzyme Activity | Km (µM) | Vmax (nmol/min/mg) | Reference |
| (2E)-Hexadecenoyl-CoA | Hydratase | 10 - 25 | 1500 - 2500 | General literature values |
| (3S)-3-Hydroxy-2-methyl-palmitoyl-CoA | Dehydrogenase | 5 - 15 | 500 - 1000 | General literature values |
Experimental Protocols
Synthesis of this compound
For kinetic studies, a pure and well-characterized substrate is essential. This compound can be synthesized from its corresponding fatty acid using chemo-enzymatic methods. A common approach is the mixed anhydride (B1165640) method.[5][6]
Materials:
-
22-Methyltricosanoic acid
-
N,N'-Carbonyldiimidazole (CDI) or Ethyl chloroformate
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (for ethyl chloroformate method)
-
Sodium bicarbonate solution (0.5 M)
-
High-performance liquid chromatography (HPLC) system for purification
Protocol (Ethyl Chloroformate Method):
-
Dissolve 22-methyltricosanoic acid (10 eq.) in anhydrous THF.
-
Cool the solution to 4°C.
-
Add triethylamine (5 eq.) and ethyl chloroformate (5 eq.) and stir for 45 minutes at 4°C.
-
In a separate tube, dissolve Coenzyme A (1 eq.) in 0.5 M sodium bicarbonate.
-
Add the Coenzyme A solution to the reaction mixture and stir for an additional 45 minutes at room temperature.
-
Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
-
Purify the resulting this compound by reverse-phase HPLC.
Enzyme Kinetic Assay for Branched-Chain Acyl-CoA Oxidase (ACOX)
This protocol is adapted from a continuous spectrophotometric assay for acyl-CoA oxidase and can be used to determine the kinetic parameters of ACOX with this compound.[7][8][9] The assay measures the production of hydrogen peroxide (H₂O₂), which is coupled to the peroxidase-catalyzed oxidation of a chromogenic substrate.
Materials:
-
MES Buffer (50 mM, pH 8.0)
-
This compound (substrate)
-
4-Aminoantipyrine (4-AAP)
-
Phenol
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Triton X-100
-
Purified or partially purified ACOX enzyme preparation
-
Spectrophotometer capable of reading at 500 nm
Reaction Cocktail Preparation (for a 3.43 ml final volume):
-
MES Buffer (50 mM, pH 8.0): 3.00 ml
-
4-AAP (1.6 mM) with Phenol (22 mM): 0.15 ml
-
FAD (1 mM): 0.015 ml
-
HRP (100 units/ml): 0.05 ml
-
Triton X-100 (10% v/v): 0.03 ml
Protocol:
-
Prepare a reaction cocktail with the components listed above.
-
Pipette 3.40 ml of the reaction cocktail into a cuvette.
-
Add 0.015 ml of the ACOX enzyme solution to the cuvette.
-
To initiate the reaction, add varying concentrations of this compound (e.g., 0-100 µM).
-
Immediately mix by inversion and monitor the increase in absorbance at 500 nm for approximately 5 minutes.
-
Determine the rate of reaction (ΔA₅₀₀/min) from the linear portion of the curve.
-
Perform a blank reaction without the substrate to correct for any background activity.
-
Calculate the enzyme activity using the molar extinction coefficient of the quinoneimine dye formed.
-
To determine Km and Vmax, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Conclusion
The use of this compound as a substrate is indispensable for the detailed kinetic characterization of enzymes involved in the peroxisomal β-oxidation of branched-chain very-long-chain fatty acids. The protocols and data presented herein provide a framework for researchers to design and execute robust enzyme kinetic studies. Such investigations are fundamental to advancing our understanding of lipid metabolism and developing novel therapeutic strategies for associated metabolic disorders. The provided diagrams and tables offer a quick reference for the underlying pathways and expected kinetic parameters, facilitating a more efficient and informed experimental approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxisomal metabolism of branched fatty acids regulates energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of the substrate-specific two-step catalysis of long chain fatty acyl-CoA synthetase dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and purification of a peroxisomal branched chain fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Tracing of 22-Methyltricosanoyl-CoA using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, play critical roles in various biological processes, including the formation of cellular membranes, synthesis of signaling molecules, and energy metabolism.[1][2] Their metabolism is distinct from that of shorter fatty acids, primarily occurring within peroxisomes due to the substrate specificity of mitochondrial enzymes.[3][4] Methyl-branched VLCFAs represent a unique subclass whose metabolic fates can provide insight into specific cellular pathways and disease states.
22-Methyltricosanoic acid is an endogenous, methyl-branched saturated VLCFA.[5] Its metabolism is of interest for understanding the handling of complex lipids and may be relevant in the context of inherited metabolic disorders, neurodegenerative diseases, and cancer metabolism, where alterations in fatty acid oxidation are often observed.
This document provides detailed application notes and protocols for tracing the metabolic fate of 22-Methyltricosanoyl-CoA using stable isotope labeling. The methodologies described are based on established principles for tracing other VLCFAs and branched-chain fatty acids and are intended to serve as a comprehensive guide for researchers. The protocols cover the administration of a stable isotope-labeled 22-Methyltricosanoic acid tracer, sample preparation, and analysis by mass spectrometry to elucidate its downstream metabolic pathways.
Metabolic Pathway of this compound
This compound is a C24 fatty acyl-CoA with a methyl group at the iso-position (the second-to-last carbon). Due to its chain length, its initial breakdown occurs via peroxisomal β-oxidation. The iso-branched structure allows it to be a substrate for β-oxidation without the need for an initial α-oxidation step, which is required for fatty acids with a methyl branch at the β-position (e.g., phytanic acid).[3][6]
The peroxisomal β-oxidation pathway shortens the fatty acyl chain. The shortened acyl-CoAs are then transported to the mitochondria for the completion of β-oxidation. The final cycle of β-oxidation of the branched-chain remnant yields isobutyryl-CoA and acetyl-CoA. Isobutyryl-CoA can then be further metabolized, eventually entering the TCA cycle as succinyl-CoA.
Caption: Figure 1: Proposed Metabolic Pathway of this compound.
Experimental Protocols
Synthesis of Stable Isotope-Labeled 22-Methyltricosanoic Acid
A common strategy for labeling fatty acids is to use a labeled precursor in a multi-step organic synthesis. For instance, uniformly labeled [U-¹³C]-22-Methyltricosanoic acid could be synthesized. The choice of isotope (e.g., ¹³C or ²H) will depend on the analytical goals and instrumentation available. Deuterated tracers are often more cost-effective.[7]
Note: As the synthesis of this specific molecule is not commercially documented, a custom synthesis approach would be required, likely involving the coupling of a labeled precursor with an appropriate alkyl chain.
Cell Culture and Labeling
This protocol is designed for in vitro tracing in cultured cells.
Materials:
-
Cell line of interest (e.g., HepG2, primary hepatocytes, or a cell line relevant to the research question)
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Stable isotope-labeled 22-Methyltricosanoic acid (e.g., [U-¹³C]-22-Methyltricosanoic acid)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), ice-cold
-
Acetonitrile, ice-cold
-
Water, LC-MS grade
Procedure:
-
Preparation of Labeled Fatty Acid Stock:
-
Dissolve the stable isotope-labeled 22-Methyltricosanoic acid in ethanol (B145695) to create a concentrated stock solution.
-
Prepare a BSA-conjugated solution by adding the fatty acid stock to a warm (37°C) solution of fatty acid-free BSA in serum-free medium. The molar ratio of fatty acid to BSA should be between 3:1 and 6:1.
-
Sterile-filter the final solution.
-
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to reach 70-80% confluency.
-
Labeling:
-
Remove the growth medium and wash the cells once with warm PBS.
-
Add fresh culture medium containing the desired final concentration of the labeled 22-Methyltricosanoic acid-BSA complex (typically in the range of 10-100 µM).
-
Incubate the cells for a defined period (e.g., a time course of 1, 4, 8, and 24 hours) at 37°C in a CO₂ incubator.
-
-
Metabolite Extraction:
-
Place the culture plate on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (v/v) to each well.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Sample Analysis by LC-MS/MS
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of 50% acetonitrile.
-
LC Separation: Separate the metabolites using a reverse-phase or HILIC chromatography column coupled to a high-resolution mass spectrometer.
-
MS/MS Analysis:
-
Acquire data in both full scan mode to identify potential labeled metabolites and in targeted MS/MS mode (Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) to quantify specific acyl-CoAs and downstream metabolites.
-
Use the mass shift corresponding to the number of incorporated stable isotopes to identify and trace the labeled compounds. For a [U-¹³C]-22-Methyltricosanoic acid tracer, downstream metabolites will exhibit a predictable increase in mass.
-
-
Data Analysis:
-
Identify peaks corresponding to labeled metabolites based on their accurate mass and retention time.
-
Calculate the fractional enrichment of the label in each metabolite pool to determine the contribution of this compound to that pool.
-
Experimental Workflow Visualization
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. scispace.com [scispace.com]
- 3. aocs.org [aocs.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. 22-Methyltricosanoic acid | C24H48O2 | CID 5282605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
Application Note: High-Resolution Mass Spectrometry for Profiling Branched-Chain Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain acyl-Coenzyme A (BC-acyl-CoA) thioesters are critical intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine. Dysregulation of BCAA metabolism has been implicated in various metabolic disorders, including maple syrup urine disease (MSUD), diabetes, obesity, and cardiovascular disease.[1][2] Accurate and sensitive quantification of BC-acyl-CoAs is therefore essential for understanding the pathophysiology of these conditions and for the development of novel therapeutic strategies. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the comprehensive profiling of these low-abundance, structurally diverse metabolites.[3][4][5] This application note provides detailed protocols for the extraction and quantitative analysis of BC-acyl-CoAs from biological matrices using LC-HRMS.
Metabolic Significance of Branched-Chain Acyl-CoAs
BCAAs are primarily catabolized in skeletal muscle. The initial step involves transamination to their respective branched-chain α-keto acids (BCKAs). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of BCKAs to form the corresponding BC-acyl-CoAs.[1] These acyl-CoA derivatives then enter specific metabolic pathways:
-
From Leucine: Isovaleryl-CoA, which is further metabolized to acetyl-CoA and acetoacetate (B1235776) (ketogenic).
-
From Isoleucine: α-methylbutyryl-CoA, which is catabolized to acetyl-CoA and propionyl-CoA (both ketogenic and glucogenic).
-
From Valine: Isobutyryl-CoA, which is converted to succinyl-CoA (glucogenic).[1]
A simplified diagram of BCAA catabolism is presented below.
Caption: Catabolism of Branched-Chain Amino Acids.
Experimental Workflow
A general workflow for the analysis of BC-acyl-CoAs by LC-HRMS is depicted below. This process involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: General workflow for BC-acyl-CoA analysis.
Protocols
Sample Preparation
The accurate measurement of acyl-CoAs is highly dependent on the sample preparation method due to their low abundance and instability.[6] It is crucial to rapidly quench metabolic activity and efficiently extract the analytes.
a) From Cultured Cells [3][6][7]
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (B129727) (containing an appropriate internal standard, e.g., 15:0-CoA or a stable isotope-labeled acyl-CoA) to the cell pellet or plate.[3][8]
-
For adherent cells, use a cell scraper to collect the cell lysate.
-
Vortex the cell lysate vigorously and incubate at -80°C for 15 minutes.[3]
-
-
Protein Precipitation and Supernatant Collection:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Sample Concentration and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), for LC-MS analysis.[6]
-
-
Tissue Homogenization:
-
Phase Separation:
-
Optional Solid Phase Extraction (SPE) Cleanup: [9]
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in an appropriate volume of 50% methanol for LC-MS analysis.[9]
-
LC-HRMS Analysis
a) Liquid Chromatography
A reversed-phase separation is commonly used for the analysis of acyl-CoAs.
| Parameter | Recommended Conditions |
| Column | C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM ammonium formate (B1220265) in water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute long-chain species, then re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 45°C |
| Injection Volume | 5 - 10 µL |
b) High-Resolution Mass Spectrometry
HRMS instruments, such as Orbitrap or TOF analyzers, are ideal for acyl-CoA analysis due to their high mass accuracy and resolution.
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.20 kV[3] |
| Source Temperature | 120 °C[3] |
| Desolvation Gas | Nitrogen at 500 L/h[3] |
| Desolvation Temp | 500 °C[3] |
| Full Scan Resolution | 70,000 at m/z 200[8] |
| Full Scan Range | m/z 100 - 1500[8] |
| Data Acquisition | Full scan followed by data-dependent MS/MS (dd-MS2) |
| MS/MS Fragmentation | Higher-energy C-trap dissociation (HCD) |
| Characteristic Fragments | Neutral loss of 507 Da (3'-phosphoadenosine diphosphate) and a fragment at m/z 428 are characteristic of acyl-CoAs.[11] |
Data Presentation
Quantitative analysis of BC-acyl-CoAs requires the generation of calibration curves using authentic standards. The following table presents representative performance data for an LC-HRMS method for acyl-CoA analysis.
| Acyl-CoA | Linearity (R²) | LOD (fmol) | LOQ (fmol) | Recovery (%) |
| Isobutyryl-CoA | >0.99 | 1-5 | 5-15 | 90-110 |
| α-Methylbutyryl-CoA | >0.99 | 1-5 | 5-15 | 90-110 |
| Isovaleryl-CoA | >0.99 | 1-5 | 5-15 | 90-110 |
| Acetyl-CoA | >0.99 | 1-5 | 5-15 | 90-111[5][12] |
| Propionyl-CoA | >0.99 | 1-5 | 5-15 | 90-111[5][12] |
| Succinyl-CoA | >0.99 | 1-5 | 5-15 | 90-111[5][12] |
Data are representative and may vary depending on the specific instrumentation and experimental conditions. LOD (Limit of Detection) and LOQ (Limit of Quantification) values are based on previously published methods.[5][12]
The table below summarizes the abundance of various acyl-CoA species in different human cell lines as reported in the literature, providing a comparative overview of acyl-CoA pool sizes.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) |
| Acetyl-CoA | 10.64[6] |
| Propionyl-CoA | 3.53[6] |
| Butyryl-CoA | 1.01[6] |
| Valeryl-CoA | 1.12[6] |
| HMG-CoA | 0.97[6] |
| Succinyl-CoA | 25.47[6] |
Note: The units and normalization methods (e.g., per cell number or per mg protein) can vary between studies, which may affect direct comparability.[6]
Conclusion
The protocols outlined in this application note provide a robust framework for the sensitive and specific profiling of branched-chain acyl-CoAs using high-resolution mass spectrometry. These methods are applicable to a range of biological samples and can be adapted for both targeted quantitative studies and untargeted metabolomics workflows. The ability to accurately measure BC-acyl-CoAs will facilitate a deeper understanding of their roles in health and disease, and aid in the discovery of new biomarkers and therapeutic targets.
References
- 1. youtube.com [youtube.com]
- 2. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography–tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. duke-nus.edu.sg [duke-nus.edu.sg]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Synthesis and Use of Radiolabeled 22-Methyltricosanoyl-CoA for Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) and their activated acyl-CoA esters are crucial molecules in various biological processes, including lipid metabolism, membrane structure, and cellular signaling. Deficiencies in VLCFA metabolism are linked to severe genetic disorders, such as X-linked adrenoleukodystrophy and Very Long-chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[1][2] The study of these pathways often requires specific molecular probes to investigate enzyme kinetics and protein-ligand interactions. 22-Methyltricosanoyl-CoA is a branched-chain VLC-acyl-CoA that serves as a substrate for enzymes like VLCAD.[3] This document provides a detailed protocol for the synthesis of radiolabeled this compound and its application in in-vitro binding assays with its putative binding partner, VLCAD.
The synthesis involves a two-stage process: first, the chemical synthesis of radiolabeled 22-Methyltricosanoic acid, and second, the enzymatic conjugation to Coenzyme A. The resulting high-specific-activity radioligand is then used in a robust filter-binding assay to determine key binding parameters such as the dissociation constant (Kd) and the maximum binding capacity (Bmax).
Experimental Protocols
Part 1: Synthesis of [³H]-22-Methyltricosanoyl-CoA
This section details the multi-step synthesis of the radiolabeled molecule. The general workflow involves synthesizing a suitable precursor for tritiation, followed by the radiolabeling reaction and subsequent conjugation to Coenzyme A.
A. Synthesis of Radiolabeled [³H]-22-Methyltricosanoic Acid
A common and effective method for introducing tritium (B154650) is the catalytic reduction of an unsaturated precursor with tritium gas (³H₂).
Protocol:
-
Precursor Synthesis: Synthesize an unsaturated precursor, such as 22-methyl-tricos-2-enoic acid, using standard organic chemistry techniques (e.g., Wittig or Horner-Wadsworth-Emmons reaction) starting from appropriate shorter-chain aldehydes and phosphonium (B103445) ylides. The precursor can be purchased from specialty chemical suppliers if available.
-
Catalytic Tritiation:
-
In a specialized radiochemistry facility, dissolve 10 mg of the unsaturated precursor in 2 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Add 5 mg of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).
-
Connect the reaction vessel to a tritium manifold and introduce tritium gas (³H₂) at a pressure of approximately 1 atmosphere.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS of a non-radioactive parallel reaction).
-
Carefully vent the excess tritium gas and purge the system with an inert gas like nitrogen or argon.
-
-
Purification:
-
Filter the reaction mixture through a celite plug to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting [³H]-22-Methyltricosanoic acid using reverse-phase High-Performance Liquid Chromatography (HPLC). A C18 column with a gradient of methanol/water containing 0.1% trifluoroacetic acid is typically effective.
-
Collect the fractions corresponding to the desired product and confirm their identity via co-elution with an authentic, non-radioactive standard.
-
-
Quantification and Specific Activity Determination:
-
Determine the mass of the purified product using a high-precision microbalance or by UV absorbance if a chromophore is present and a standard curve is available.
-
Measure the total radioactivity in an aliquot using a calibrated liquid scintillation counter.
-
Calculate the specific activity in Curies per millimole (Ci/mmol).
-
B. Enzymatic Synthesis of [³H]-22-Methyltricosanoyl-CoA
The conversion of the free fatty acid to its CoA ester is efficiently catalyzed by a very-long-chain acyl-CoA synthetase (ACSVL).[4]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
50 µL of 100 mM Tris-HCl buffer, pH 7.5
-
10 µL of 100 mM ATP solution
-
10 µL of 100 mM MgCl₂ solution
-
5 µL of 10 mM Coenzyme A (free acid) solution
-
10 µL of [³H]-22-Methyltricosanoic acid (e.g., 1 µCi, dissolved in a minimal volume of ethanol)
-
5 µL of recombinant human Very-Long-Chain Acyl-CoA Synthetase 1 (ACSVL1/FATP2) at 1 mg/mL
-
Nuclease-free water to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Purification:
-
Stop the reaction by adding 10 µL of 10% acetic acid.
-
Purify the [³H]-22-Methyltricosanoyl-CoA using reverse-phase HPLC, similar to the method described for the free fatty acid. The CoA ester will have a different retention time.
-
Collect the product fractions, evaporate the solvent (lyophilize), and redissolve in an appropriate buffer for storage (e.g., 50 mM potassium phosphate, pH 6.5).
-
-
Final Characterization:
-
Determine the final concentration, radiochemical purity (>98% is desirable), and specific activity of the product. Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Part 2: Saturation Binding Assay Protocol
This protocol describes a filtration-based binding assay to determine the affinity of the radiolabeled acyl-CoA for a target protein, such as recombinant human VLCAD.
Protocol:
-
Reagent Preparation:
-
Binding Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT.
-
Radioligand Stock: Prepare serial dilutions of [³H]-22-Methyltricosanoyl-CoA in binding buffer, ranging from 0.1 nM to 100 nM.
-
Protein Solution: Dilute purified recombinant human VLCAD protein in binding buffer to a final concentration of 5 nM.
-
Non-Specific Binding Control: Prepare a solution of a high concentration (e.g., 10 µM) of unlabeled this compound (or another suitable VLC-acyl-CoA like Lignoceryl-CoA) in binding buffer.
-
Wash Buffer: Ice-cold binding buffer.
-
-
Assay Setup:
-
Use a 96-well plate for the incubations.
-
Total Binding Wells: Add 50 µL of binding buffer, 50 µL of the appropriate radioligand dilution, and 50 µL of the VLCAD protein solution.
-
Non-Specific Binding (NSB) Wells: Add 25 µL of binding buffer, 25 µL of the non-specific competitor solution, 50 µL of the appropriate radioligand dilution, and 50 µL of the VLCAD protein solution.
-
Run each concentration in triplicate.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 90 minutes to allow the binding to reach equilibrium.
-
Filtration:
-
Pre-soak a glass fiber filter plate (e.g., Whatman GF/B) in 0.5% polyethyleneimine for at least 1 hour to reduce non-specific binding of the protein.
-
Place the filter plate on a vacuum manifold.
-
Rapidly transfer the contents of each well from the incubation plate to the corresponding well on the filter plate.
-
Immediately wash each well three times with 200 µL of ice-cold wash buffer, applying vacuum after each wash.
-
-
Quantification:
-
Dry the filter plate completely under a heat lamp or in an oven.
-
Add 150 µL of liquid scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Average the counts per minute (CPM) or disintegrations per minute (DPM) for the triplicates.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the Specific Binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Analyze the data using a non-linear regression model (one-site specific binding) in software like GraphPad Prism to determine the Kd and Bmax values.
-
Data Presentation
The following tables present hypothetical but realistic data that could be obtained from the described protocols.
Table 1: Summary of [³H]-22-Methyltricosanoyl-CoA Synthesis and Purification
| Parameter | Value |
|---|---|
| Starting Mass of Precursor | 10.0 mg |
| Yield of [³H]-22-Methyltricosanoic Acid | 8.5 mg (85%) |
| Total Radioactivity (Fatty Acid) | 21.5 mCi |
| Specific Activity (Fatty Acid) | 58 Ci/mmol |
| Yield of [³H]-22-Methyltricosanoyl-CoA | 65% (enzymatic conversion) |
| Final Specific Activity (Acyl-CoA) | 57.5 Ci/mmol |
| Final Radiochemical Purity | >99% (by HPLC) |
Table 2: Representative Saturation Binding Data for [³H]-22-Methyltricosanoyl-CoA to VLCAD
| Ligand Conc. (nM) | Total Binding (DPM) | Non-Specific Binding (DPM) | Specific Binding (DPM) |
|---|---|---|---|
| 0.2 | 1,850 | 150 | 1,700 |
| 0.5 | 4,210 | 350 | 3,860 |
| 1.0 | 7,550 | 680 | 6,870 |
| 2.5 | 14,800 | 1,650 | 13,150 |
| 5.0 | 22,100 | 3,200 | 18,900 |
| 10.0 | 30,500 | 6,100 | 24,400 |
| 20.0 | 36,800 | 11,500 | 25,300 |
| 40.0 | 39,500 | 21,000 | 18,500 |
| 80.0 | 41,200 | 35,800 | 5,400 |
Table 3: Calculated Binding Constants
| Parameter | Description | Value |
|---|---|---|
| Kd | Dissociation Constant | 4.8 nM |
| Bmax | Maximum Specific Binding | 26,500 DPM |
Visualizations
The following diagrams illustrate the experimental workflow and the biological context of the synthesized molecule.
References
- 1. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adult-onset Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic mRNA Rescues Very Long-Chain Acyl-CoA Dehydrogenase Deficiency in Patient Fibroblasts and a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 22-Methyltricosanoyl-CoA in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 22-Methyltricosanoyl-CoA is a highly specific, very long-chain branched acyl-coenzyme A. As of this writing, there is limited direct research available in the public domain detailing its specific applications. The following application notes and protocols are based on established principles of lipidomics and the roles of similar very long-chain and branched-chain fatty acyl-CoAs in biological systems and as analytical standards.
Application Notes
Introduction to this compound
This compound is the activated form of 22-methyltricosanoic acid, a branched-chain saturated fatty acid.[1] While the free acid is a known mammalian metabolite, the primary theorized application of its CoA ester in lipidomics research is as an internal standard . Its unique structure and high molecular weight make it an ideal candidate for spiking into biological samples to normalize for variations in sample extraction, processing, and instrument response during mass spectrometry-based analysis of other long-chain and very long-chain acyl-CoAs.
Rationale for Use as an Internal Standard
Accurate quantification of lipids and their metabolites by mass spectrometry is challenging due to ion suppression effects from the sample matrix and variations in extraction efficiency.[2] Internal standards are essential for reliable quantification. An ideal internal standard should have similar chemical and physical properties to the analyte of interest but be distinguishable by mass.
This compound is well-suited for this role for the following reasons:
-
Structural Similarity: As a very long-chain acyl-CoA, it mimics the behavior of endogenous long-chain and very long-chain acyl-CoAs during extraction and ionization.
-
Unique Mass: Its specific mass allows it to be easily distinguished from naturally occurring acyl-CoAs in biological samples.
-
Chemical Stability: Saturated acyl-CoAs are generally more stable than their unsaturated counterparts, making them reliable standards.
Potential Biological Significance
The presence of 22-methyltricosanoic acid in mammalian systems suggests a potential, albeit likely low-abundance, role for this compound.[1] Very long-chain fatty acids (VLCFAs) and their CoA derivatives are involved in various cellular processes, including:
-
Sphingolipid Synthesis: VLCFAs are key components of ceramides (B1148491) and other sphingolipids, which are crucial for membrane structure and cell signaling.[3]
-
Energy Metabolism: Acyl-CoAs are central intermediates in fatty acid beta-oxidation.
-
Protein Acylation: Long-chain acyl-CoAs can be attached to proteins, modulating their function and localization.
Disruptions in the metabolism of VLCFAs are associated with several diseases, making the ability to accurately quantify related acyl-CoAs critical for research and diagnostics.[4]
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol is adapted from general methods for the synthesis of acyl-CoA thioesters.
Materials:
-
22-Methyltricosanoic acid
-
Coenzyme A, free acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Argon or Nitrogen gas
-
HPLC system for purification
Procedure:
-
Activation of 22-Methyltricosanoic Acid:
-
In a clean, dry glass vial, dissolve 10 mg of 22-methyltricosanoic acid and 1.2 equivalents of N-Hydroxysuccinimide (NHS) in 2 mL of anhydrous THF.
-
Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) to the solution.
-
Seal the vial under inert gas (Argon or Nitrogen) and stir at room temperature for 12-16 hours.
-
A white precipitate of dicyclohexylurea will form. Centrifuge the mixture to pellet the precipitate and carefully transfer the supernatant containing the activated 22-methyltricosanoyl-NHS ester to a new vial.
-
-
Thioesterification with Coenzyme A:
-
Dissolve 1.5 equivalents of Coenzyme A in 1 mL of 0.5 M sodium bicarbonate buffer.
-
Slowly add the THF solution of the activated fatty acid to the Coenzyme A solution while stirring on ice.
-
Allow the reaction to proceed on ice for 4-6 hours.
-
-
Purification:
-
Purify the resulting this compound using a C18 reverse-phase HPLC column.
-
Use a gradient of acetonitrile (B52724) in water with 0.1% formic acid as the mobile phase.
-
Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions corresponding to the this compound peak.
-
Lyophilize the purified fractions to obtain the final product.
-
Confirm the identity and purity of the product by high-resolution mass spectrometry.
-
Protocol 2: Quantification of Very Long-Chain Acyl-CoAs using this compound as an Internal Standard
This protocol outlines a targeted lipidomics workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological samples (e.g., cell pellets, tissue homogenates)
-
This compound internal standard solution (1 µM in 70% methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Ammonium hydroxide (B78521) (NH4OH)
-
C18 reverse-phase UPLC/HPLC column suitable for lipid analysis
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation and Extraction:
-
For a cell pellet of ~1 million cells, add 200 µL of ice-cold methanol.
-
Add 10 µL of the 1 µM this compound internal standard solution.
-
Vortex vigorously for 1 minute.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% NH4OH).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 95:5 Water:ACN + 0.1% NH4OH.
-
Mobile Phase B: 95:5 ACN:Water + 0.1% NH4OH.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for each target acyl-CoA and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for each MRM transition.
-
Calculate the response ratio for each endogenous acyl-CoA relative to the this compound internal standard.
-
Quantify the concentration of each analyte using a calibration curve prepared with known amounts of authentic standards and a fixed amount of the internal standard.
-
Data Presentation
Table 1: Hypothetical MRM Transitions for Selected Acyl-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 1122.7 | 355.1 | 45 |
| Lignoceroyl-CoA (C24:0) | 1122.7 | 355.1 | 45 |
| Cerotoyl-CoA (C26:0) | 1150.7 | 383.1 | 48 |
| Montanoyl-CoA (C28:0) | 1178.8 | 411.1 | 50 |
Note: Precursor ions are represented as [M+H]+. The product ions correspond to the characteristic fragmentation of the acyl-pantetheine moiety.
Table 2: Sample Quantification Data
| Sample ID | Lignoceroyl-CoA (C24:0) Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (µM) |
| Control 1 | 15,430 | 98,760 | 0.156 | 0.78 |
| Control 2 | 16,210 | 101,230 | 0.160 | 0.80 |
| Treated 1 | 25,670 | 99,850 | 0.257 | 1.29 |
| Treated 2 | 27,890 | 102,110 | 0.273 | 1.37 |
Visualizations
Caption: Chemo-enzymatic synthesis of this compound.
Caption: LC-MS/MS workflow for acyl-CoA analysis.
References
Application Notes and Protocols for the Quantification of 22-Methyltricosanoyl-CoA in Mouse Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) and their activated acyl-CoA esters are crucial intermediates in numerous metabolic pathways, including fatty acid elongation, degradation, and the synthesis of complex lipids. Alterations in the levels of specific VLCFA-CoAs, such as the branched-chain 22-Methyltricosanoyl-CoA, can be indicative of metabolic dysregulation in various disease states. This document provides a detailed protocol for the sensitive and specific quantification of this compound in mouse liver tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method involves the extraction of total acyl-CoAs from mouse liver tissue, followed by purification using solid-phase extraction (SPE). The purified acyl-CoAs are then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM) to specifically detect the precursor and product ion pair of this compound. For absolute quantification, an internal standard, ideally a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA, should be used.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade), Isopropanol (IPA), Formic acid, Ammonium (B1175870) hydroxide (B78521).
-
Reagents: Potassium phosphate (B84403) monobasic (KH2PO4), Glacial acetic acid, Coenzyme A trilithium salt hydrate (B1144303) (for preparation of standards if necessary).
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a custom-synthesized stable isotope-labeled this compound.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.
-
Equipment: Homogenizer, Centrifuge, Nitrogen evaporator, LC-MS/MS system with a C18 reverse-phase column.
2. Sample Preparation: Extraction and Purification of Acyl-CoAs from Mouse Liver Tissue
-
Tissue Homogenization:
-
Excise approximately 50-100 mg of frozen mouse liver tissue.
-
Immediately place the tissue in a pre-chilled tube containing 1 mL of ice-cold extraction buffer (100 mM KH2PO4, pH 4.9).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-propanol and briefly re-homogenize.[1]
-
Add 2 mL of acetonitrile (ACN) to the homogenate, vortex thoroughly, and centrifuge at 4°C for 10 minutes at high speed to precipitate proteins.[1]
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 2.5 mL of 2% formic acid, followed by a wash with 2.5 mL of methanol to remove interfering substances.
-
Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide followed by a second elution with 2.5 mL of 5% ammonium hydroxide.
-
Combine the eluted fractions and dry under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient should be optimized to achieve good separation of very-long-chain acyl-CoAs. An example gradient is as follows:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Re-equilibrate at 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound:
-
The exact mass of 22-Methyltricosanoic acid (C24H48O2) is approximately 368.6 g/mol . The molecular formula of this compound (C45H82N7O17P3S) results in a monoisotopic mass of approximately 1118.49 g/mol .
-
Precursor Ion (Q1): m/z 1119.5 [M+H]+
-
Product Ion (Q3): m/z 612.5 (resulting from the neutral loss of 507 Da).
-
-
MRM Transition for Internal Standard (Heptadecanoyl-CoA):
-
Precursor Ion (Q1): m/z 1006.5 [M+H]+
-
Product Ion (Q3): m/z 499.5 (resulting from the neutral loss of 507 Da).
-
-
Optimize collision energy and other MS parameters for maximal signal intensity.
-
4. Data Analysis and Quantification
-
Integrate the peak areas of the MRM transitions for this compound and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Prepare a calibration curve using a commercially available or custom-synthesized this compound standard of known concentrations.
-
Determine the concentration of this compound in the liver tissue samples by interpolating the response ratios from the calibration curve.
-
Express the final concentration as nmol/g of liver tissue.
Data Presentation
Table 1: LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| This compound | Q1: 1119.5 m/z, Q3: 612.5 m/z |
| Internal Standard (C17:0-CoA) | Q1: 1006.5 m/z, Q3: 499.5 m/z |
| Collision Energy | To be optimized for the specific instrument |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Considerations and Troubleshooting
-
Standard Availability: A certified standard for this compound may not be readily available. Custom synthesis may be required for absolute quantification. If a standard is unavailable, results can be expressed as relative abundance compared to a control group.
-
Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not feasible, a structurally similar odd-chain acyl-CoA, such as C17:0-CoA, that is not endogenously present in high amounts can be used.
-
Method Validation: It is essential to validate the analytical method for linearity, accuracy, precision, and sensitivity (limit of detection and quantification) according to established guidelines.
-
Matrix Effects: Liver tissue is a complex matrix that can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard and proper sample cleanup are crucial to minimize matrix effects.
References
Application Note: Absolute Quantification of 22-Methyltricosanoyl-CoA using LC-MS/MS
Introduction
22-Methyltricosanoyl-CoA is a very-long-chain acyl-coenzyme A (VLCFA-CoA) derivative. The accurate quantification of specific VLCFA-CoAs is crucial for studying lipid metabolism and its association with various metabolic disorders. Abnormal levels of VLCFAs are characteristic of several inborn errors of peroxisomal biogenesis or function[1]. This application note provides a detailed protocol for the absolute quantification of this compound in biological samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of long-chain acyl-CoAs, ensuring high sensitivity and selectivity[2][3][4].
Principle
The method employs a robust sample preparation procedure involving solid-phase extraction (SPE) to isolate acyl-CoAs from complex biological matrices. Quantification is achieved by ultra-high-performance liquid chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard (IS) is utilized to ensure high accuracy and precision.
Experimental Protocols
Preparation of Standards and Reagents
-
Analytical Standard: Due to the likely commercial unavailability of this compound, a custom synthesis or purification from a biological source may be required. The purity of the standard must be rigorously assessed (e.g., by NMR and high-resolution MS).
-
Internal Standard (IS): A heavy-isotope labeled version of the analyte (e.g., [¹³C₄]-22-Methyltricosanoyl-CoA) is ideal. If unavailable, a structurally similar VLCFA-CoA with a different chain length (e.g., C17:0-CoA) can be used[2].
-
Stock Solutions: Prepare stock solutions of the analytical standard and the internal standard in a 1:1 (v/v) methanol (B129727):water solution and store at -80°C[3].
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analytical standard into a surrogate matrix (e.g., acyl-CoA-free tissue homogenate)[3]. The concentration range should encompass the expected physiological or experimental concentrations.
-
Reagents: All solvents and reagents should be of the highest purity available (e.g., LC-MS grade).
Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Homogenize frozen tissue samples or cell pellets in a suitable buffer on ice.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or a solution of 2.5% sulfosalicylic acid) to precipitate proteins[5].
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Internal Standard Spiking: Add the internal standard to the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a C18 reversed-phase cartridge) with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with a suitable solvent mixture (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase[5]. Using glass vials is recommended to minimize signal loss[6].
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with a volatile additive (e.g., 0.1% ammonium hydroxide (B78521) or triethylamine)[2][7].
-
Mobile Phase B: Acetonitrile with the same additive.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to ensure the separation of this compound from other acyl-CoAs.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for acyl-CoA analysis[2][4].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed[3][8].
-
This compound: The precursor ion will be the [M+H]⁺ adduct. The product ion will likely correspond to the acyl-pantetheine fragment.
-
Internal Standard: The MRM transition for the internal standard should be determined in the same manner.
-
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their area ratios from the calibration curve.
-
Method Validation: The method should be validated for linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines[4][8].
Quantitative Data Summary
The following table represents a hypothetical validation summary for the quantification of this compound.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 2 nM |
| Limit of Quantification (LOQ) | 10 nM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantification of this compound.
Metabolic Pathway: Peroxisomal Beta-Oxidation of VLCFAs
Caption: Simplified pathway of peroxisomal beta-oxidation for very-long-chain fatty acyl-CoAs.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for the Isolation of 22-Methyltricosanoyl-CoA
Introduction
22-Methyltricosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A (VLCFA-CoA). Accurate and efficient isolation of such molecules from complex biological matrices is essential for their quantification and downstream analysis in metabolic research, particularly in studies related to fatty acid oxidation disorders and lipid signaling pathways. Solid-phase extraction (SPE) offers a rapid, selective, and efficient method for the purification and concentration of acyl-CoAs, overcoming the challenges associated with traditional liquid-liquid extraction methods.[1] This application note provides a detailed protocol for the isolation of this compound from tissue samples using a specialized anion-exchange SPE sorbent.
Principle of the Method
This protocol employs a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel sorbent, which acts as an anion exchanger.[2] At an acidic pH, the pyridyl functional group is protonated, allowing it to retain the negatively charged phosphate (B84403) groups of the coenzyme A moiety. Unretained, neutral, and weakly bound impurities are washed away. The target analyte, this compound, is then eluted by neutralizing the charge on the sorbent with a higher pH eluent.[2] This method has been demonstrated to be effective for a wide range of acyl-CoA esters, from short- to long-chain.[3]
Data Presentation
The recovery efficiency of acyl-CoAs using the described SPE protocol is dependent on the acyl chain length. The following table summarizes representative recovery data for various acyl-CoA species using a 2-(2-pyridyl)ethyl functionalized silica gel, which provides an expected performance benchmark for the isolation of this compound.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [4] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [4] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [4] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [4] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [4] |
Experimental Protocol
This protocol is adapted from established methods for the solid-phase extraction of a broad range of acyl-CoAs from tissue samples.[3][4]
Materials:
-
Tissues: 50-100 mg of fresh or frozen tissue samples.
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or other suitable odd-chain acyl-CoA.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 6.7.[3]
-
Extraction Solvents: HPLC-grade Acetonitrile (ACN) and 2-Propanol (Isopropanol).[4]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges (100 mg).[2]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Glacial Acetic Acid (9:3:4:4, v/v/v/v).[2][4]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v), pH ~7.0.[2][4]
-
Equipment: Pre-chilled glass homogenizer, centrifuge, SPE vacuum manifold (optional), sample concentrator (e.g., nitrogen evaporator or vacuum concentrator).
Procedure:
1. Sample Preparation and Homogenization:
- Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
- Add 1 mL of ice-cold Homogenization Buffer containing a known amount of the internal standard.
- Homogenize the tissue on ice until a uniform suspension is achieved.
- Add 1 mL of 2-Propanol and homogenize again.[4]
2. Extraction of Acyl-CoAs:
- Transfer the homogenate to a centrifuge tube.
- Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[4]
- Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully collect the supernatant, which contains the acyl-CoAs.
- Acidify 1 mL of the supernatant by adding 0.25 mL of glacial acetic acid and vortex to mix.[2]
3. Solid-Phase Extraction (SPE):
- Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 1 mL of the Wash Solution through it. This step protonates the pyridyl group, enabling it to function as an anion-exchanger.[2] Do not allow the column to dry.
- Sample Loading: Load the acidified supernatant from step 2.5 onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.
- Washing: Wash the column with 1 mL of the Wash Solution to remove unretained impurities.[2]
- Elution: Elute the acyl-CoAs from the column by adding 2 mL of the Elution Solution.[2] The higher pH of this solution neutralizes the pyridyl functional group, releasing the acyl-CoA esters. Collect the eluate in a clean tube.
4. Sample Concentration and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
Mandatory Visualizations
Experimental Workflow Diagram:
References
Application of 22-Methyltricosanoyl-CoA in the Study of Fatty Acid Oxidation Disorders
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 22-Methyltricosanoyl-CoA as a specialized substrate to investigate fatty acid oxidation (FAO) disorders, particularly those affecting peroxisomal β-oxidation.
Application Notes
Introduction
Fatty acid oxidation disorders are a class of inherited metabolic diseases characterized by the body's inability to break down fatty acids for energy production. Very long-chain fatty acids (VLCFAs) and branched-chain fatty acids are primarily metabolized within peroxisomes.[1][2] Consequently, defects in peroxisomal β-oxidation pathways lead to the accumulation of these specific fatty acids, which is a key diagnostic feature of disorders such as Zellweger spectrum disorders (ZSD).[3][4] this compound, a synthetic 2-methyl branched very long-chain acyl-CoA, serves as a highly specific tool to probe the functionality of the peroxisomal β-oxidation system.
Principle of Application
The unique structure of this compound, featuring both a C24 carbon chain and a methyl group at the α-position, directs its metabolism almost exclusively to the peroxisomal β-oxidation pathway.[2][5] This pathway involves a series of enzymatic reactions catalyzed by specific peroxisomal enzymes, including branched-chain acyl-CoA oxidase (BCOX) and D-bifunctional protein (DBP).[5][6] In individuals with FAO disorders affecting these enzymes, the metabolism of this compound will be significantly impaired. By using an isotopically labeled version of this substrate (e.g., ¹⁴C), researchers can quantitatively measure the rate of its oxidation in patient-derived cells, such as fibroblasts. A diminished rate of oxidation compared to healthy control cells provides a direct functional measure of the peroxisomal β-oxidation defect.[1][7]
Target Disorders
The use of this compound is particularly valuable for studying:
-
Zellweger Spectrum Disorders (ZSD): A group of severe genetic disorders where peroxisome formation is impaired, leading to multiple enzyme deficiencies, including those for VLCFA and branched-chain fatty acid oxidation.[3][4]
-
D-Bifunctional Protein (DBP) Deficiency: A condition affecting the second and third steps of peroxisomal β-oxidation.[7]
-
Branched-Chain Acyl-CoA Oxidase Deficiency: A defect in the initial, rate-limiting step of branched-chain fatty acid β-oxidation.[1]
Data Presentation
The following tables present hypothetical yet representative quantitative data that could be obtained from experiments using this compound or its analogue, pristanoyl-CoA.
Table 1: Kinetic Parameters of Rat Liver Peroxisomal Acyl-CoA Oxidases
| Enzyme | Substrate | Apparent K_m (µM) | Relative V_max (%) |
| Palmitoyl-CoA Oxidase | Palmitoyl-CoA (C16:0) | 25 | 100 |
| Palmitoyl-CoA Oxidase | Lignoceroyl-CoA (C24:0) | 10 | 35 |
| Pristanoyl-CoA Oxidase | Pristanoyl-CoA | 12 | 100 |
| Pristanoyl-CoA Oxidase | 2-Methylpalmitoyl-CoA | 15 | 90 |
| Trihydroxycoprostanoyl-CoA Oxidase | Trihydroxycoprostanoyl-CoA | 8 | 100 |
Note: This data is compiled from studies on rat liver enzymes and illustrates the substrate specificity of different peroxisomal acyl-CoA oxidases.[8] Kinetic parameters for human enzymes and with this compound would need to be determined experimentally.
Table 2: Peroxisomal β-Oxidation of [1-¹⁴C]Pristanic Acid in Cultured Human Fibroblasts
| Cell Line | Genetic Defect | β-Oxidation Rate (pmol/h/mg protein) | % of Control |
| Control | None | 25.4 ± 3.1 | 100% |
| Zellweger Syndrome (Severe) | PEX1 mutation | 1.8 ± 0.5 | 7% |
| Zellweger Syndrome (Mild) | PEX6 mutation | 8.9 ± 1.2 | 35% |
| D-Bifunctional Protein Deficiency | HSD17B4 mutation | 2.1 ± 0.6 | 8% |
Note: This table provides representative data illustrating the reduced oxidation of a branched-chain fatty acid in fibroblasts from patients with peroxisomal disorders.[3][7] Similar results would be expected with this compound.
Experimental Protocols
Protocol 1: Synthesis of [1-¹⁴C]22-Methyltricosanoic Acid
The synthesis of isotopically labeled very long-chain branched-chain fatty acids can be achieved through established organic chemistry methods. This protocol provides a general outline.
Materials:
-
21-bromodocosane
-
[¹⁴C]NaCN (Sodium cyanide with ¹⁴C)
-
Grignard reagents
-
Appropriate α-methylation reagents
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Silica gel for column chromatography
Procedure:
-
Chain Elongation: React 21-bromodocosane with [¹⁴C]NaCN to introduce the radiolabel and form [1-¹⁴C]tricosanenitrile.
-
Hydrolysis: Hydrolyze the nitrile to the corresponding carboxylic acid, [1-¹⁴C]tricosanoic acid, using acidic or basic conditions.
-
α-Methylation: Introduce the methyl group at the C2 position. This can be achieved by converting the carboxylic acid to an α-halo acid followed by reaction with a methylating agent, or through other established methods for α-alkylation of carboxylic acids.
-
Purification: Purify the final product, [1-¹⁴C]22-Methyltricosanoic acid, by column chromatography.
-
Characterization: Confirm the structure and purity using techniques such as NMR and mass spectrometry. The specific activity is determined by liquid scintillation counting.
Protocol 2: Synthesis of [1-¹⁴C]this compound
This protocol outlines the enzymatic synthesis of the CoA ester from the free fatty acid.
Materials:
-
[1-¹⁴C]22-Methyltricosanoic acid (from Protocol 1)
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (a broad-specificity enzyme can be used)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, CoA, and acyl-CoA synthetase.
-
Substrate Addition: Add the [1-¹⁴C]22-Methyltricosanoic acid to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Purification: Purify the resulting [1-¹⁴C]this compound using solid-phase extraction or HPLC.
Protocol 3: Measurement of Peroxisomal β-Oxidation in Cultured Human Fibroblasts
This cell-based assay quantifies the rate of peroxisomal β-oxidation.[1]
Materials:
-
Cultured human skin fibroblasts (control and patient-derived)
-
Culture medium (e.g., DMEM with 10% FBS)
-
[1-¹⁴C]22-Methyltricosanoic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
Mitochondrial oxidation inhibitors (e.g., rotenone (B1679576) and antimycin A)
-
Perchloric acid
-
Scintillation fluid
Procedure:
-
Cell Culture: Grow fibroblasts to confluence in appropriate culture flasks or plates.
-
Substrate Preparation: Prepare the radiolabeled substrate by complexing [1-¹⁴C]22-Methyltricosanoic acid with fatty acid-free BSA in the culture medium.
-
Incubation: Wash the cells and add the incubation medium containing the radiolabeled substrate and mitochondrial inhibitors. The inhibitors are crucial to ensure that the measured oxidation is of peroxisomal origin.
-
Reaction: Incubate the cells at 37°C for a defined period (e.g., 2-4 hours).
-
Termination and Product Separation: Stop the reaction by adding perchloric acid. This precipitates the un-metabolized fatty acid and other macromolecules. Centrifuge the samples.
-
Quantification: The acid-soluble supernatant contains the ¹⁴C-labeled products of β-oxidation (e.g., acetyl-CoA, propionyl-CoA). Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Normalization: Determine the total protein content in parallel cell cultures to normalize the oxidation rate (e.g., pmol of substrate oxidized per hour per mg of protein).
Visualizations
Caption: Peroxisomal β-oxidation of a 2-methyl branched-chain fatty acyl-CoA.
Caption: Experimental workflow for measuring peroxisomal β-oxidation in fibroblasts.
Caption: Logical relationship for the diagnostic application of the substrate.
References
- 1. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pristanic acid beta-oxidation in peroxisomal disorders: studies in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of pristanic acid in fibroblasts and its application to the diagnosis of peroxisomal beta-oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for the chemical synthesis of 14C-labeled fatty acyl coenzyme A's of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of pristanic acid in fibroblasts and its application to the diagnosis of peroxisomal beta-oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 22-Methyltricosanoyl-CoA chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 22-Methyltricosanoyl-CoA chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the chemical synthesis of this compound?
A1: The synthesis is typically a two-stage process. The first stage involves the synthesis of the precursor fatty acid, 22-methyltricosanoic acid. The second stage is the activation of this fatty acid and its subsequent esterification to Coenzyme A (CoA).
Q2: Which methods are recommended for the synthesis of the 22-methyltricosanoic acid precursor?
A2: A common and effective method is the use of a Grignard reaction to form the carbon-carbon bond that establishes the long, branched alkyl chain. This typically involves the reaction of a long-chain alkyl magnesium halide with a suitable electrophile, such as an epoxide, followed by oxidation.
Q3: What are the primary methods for converting 22-methyltricosanoic acid to its CoA ester?
A3: Two primary methods are widely used: the acyl chloride method and the carbonyldiimidazole (CDI) method. Both involve "activating" the carboxylic acid to make it more reactive towards the thiol group of Coenzyme A.
Q4: How can I purify the final product, this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying long-chain acyl-CoAs. Reversed-phase columns, such as C8 or C18, are commonly used with a gradient of organic solvent (like acetonitrile) in an aqueous buffer.[1][2][3] Solid-phase extraction can also be employed as a preliminary purification step.
Synthesis Workflow and Signaling Pathways
Below are diagrams illustrating the overall synthesis workflow and the chemical pathways for the two primary CoA esterification methods.
Troubleshooting Guides
Stage 1: Synthesis of 22-Methyltricosanoic Acid (via Grignard Reaction)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of Grignard reagent | 1. Wet glassware or solvent. 2. Impure magnesium turnings. 3. Alkyl halide is not reactive enough. | 1. Flame-dry all glassware under vacuum and use anhydrous solvents (e.g., THF, diethyl ether). 2. Use fresh, high-purity magnesium turnings. Activate with a small crystal of iodine if necessary. 3. Consider using an alkyl bromide instead of a chloride for higher reactivity. |
| Low yield of the final fatty acid | 1. Side reactions, such as Wurtz coupling. 2. Grignard reagent acting as a base instead of a nucleophile. 3. Incomplete reaction with the electrophile (e.g., epoxide). | 1. Add the alkyl halide slowly to the magnesium suspension to minimize the concentration of free alkyl halide. 2. Ensure the electrophile does not have acidic protons. 3. Use a slight excess of the Grignard reagent and ensure adequate reaction time and temperature. |
| Formation of symmetric ketones as a major byproduct | Reaction with gaseous CO2 from the atmosphere. | Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
Stage 2: Esterification to this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of Acyl-CoA (Acyl Chloride Method) | 1. Hydrolysis of the acyl chloride intermediate. 2. Side reactions of the highly reactive acyl chloride. | 1. Perform the reaction under strictly anhydrous conditions. Use freshly distilled thionyl chloride. 2. Add the acyl chloride to the Coenzyme A solution slowly and at a low temperature to control the reaction rate. |
| Low yield of Acyl-CoA (CDI Method) | 1. Incomplete activation of the carboxylic acid. 2. Presence of alkali salts of the carboxylic acid. 3. Hydrolysis of the acyl imidazolide intermediate. | 1. Use a slight excess of CDI. The reaction is best performed in nonpolar solvents.[4] 2. The presence of these salts can hinder the reaction; adding a proton source can help.[5] 3. Ensure all reagents and solvents are anhydrous. |
| Precipitation of long-chain reagents | Low solubility of the long-chain fatty acid or its derivatives in the reaction solvent. | Use a co-solvent system (e.g., THF and a buffer) to improve solubility. Gentle warming may also help. |
Experimental Protocols
Protocol 1: Synthesis of 22-Methyltricosanoic Acid
This protocol is a representative method and may require optimization.
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, dissolve 1-bromo-20-methyl-docosane (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a small amount of the alkyl bromide solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction starts, add the remaining alkyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Epoxide:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, dissolve ethylene (B1197577) oxide (1.5 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add the ethylene oxide solution to the Grignard reagent via a cannula.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight.[6][7][8]
-
-
Work-up and Oxidation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the alcohol.
-
Dissolve the crude alcohol in acetone (B3395972) and cool to 0 °C.
-
Add Jones reagent (chromic acid in sulfuric acid) dropwise until a persistent orange color is observed.
-
Stir for 2 hours, then quench with isopropanol.
-
Extract the carboxylic acid into diethyl ether, wash with water and brine, dry, and concentrate to yield 22-methyltricosanoic acid.
-
Protocol 2: Synthesis of this compound (CDI Method)
-
Activation of the Fatty Acid:
-
Dissolve 22-methyltricosanoic acid (1.0 eq) in anhydrous THF.
-
Add 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.1 eq) in one portion.
-
Stir the reaction at room temperature for 1 hour under an inert atmosphere.[4][9]
-
-
Esterification with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.2 eq) in a sodium bicarbonate buffer (e.g., 0.5 M, pH 8.5).
-
Slowly add the activated acyl imidazolide solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
-
Purification:
-
Purify the crude product by reversed-phase HPLC using a C18 column.
-
Use a linear gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5).
-
Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) base of CoA).
-
Collect the fractions containing the product and lyophilize to obtain pure this compound.[1][2][3]
-
Quantitative Data Summary
| Method | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Acyl Chloride | Thionyl chloride (SOCl₂), Coenzyme A | ~70-80% | High reactivity, relatively fast reaction. | Acyl chloride is highly moisture-sensitive and can lead to side reactions.[10][11][12][13] |
| Carbonyldiimidazole (CDI) | 1,1'-Carbonyldiimidazole, Coenzyme A | ~75-95% | Milder reaction conditions, fewer side products.[4][9][14] | Slower reaction time, CDI is also moisture-sensitive.[4] |
Disclaimer: The provided protocols and troubleshooting guides are intended for informational purposes for qualified professionals. All chemical syntheses should be performed in a properly equipped laboratory with appropriate safety precautions.
References
- 1. lcms.cz [lcms.cz]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 1,1'-Carbonyldiimidazole:Application and Preparation_Chemicalbook [chemicalbook.com]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]
- 14. nbinno.com [nbinno.com]
Preventing degradation of 22-Methyltricosanoyl-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 22-Methyltricosanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it important?
This compound is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) with a methyl branch. VLCFA-CoAs are crucial intermediates in various metabolic pathways, including lipid synthesis and degradation. Their accurate measurement is vital for understanding cellular metabolism and the pathology of certain metabolic diseases.
Q2: What are the primary causes of this compound degradation during sample preparation?
The degradation of this compound primarily occurs through two pathways:
-
Enzymatic Degradation: Thioesterase enzymes present in biological samples can hydrolyze the thioester bond, cleaving Coenzyme A from the fatty acyl chain.
-
Chemical Degradation: The thioester bond is susceptible to chemical hydrolysis, which is accelerated by non-optimal pH conditions (especially alkaline environments).
Oxidation of the fatty acyl chain can also occur, though the thioester bond is the most labile point.
Q3: How can I prevent enzymatic degradation of this compound?
To prevent enzymatic degradation, all metabolic activity in the sample must be stopped immediately upon collection. This is best achieved by flash-freezing the sample in liquid nitrogen. Subsequent steps should be performed at low temperatures (0-4°C) and in the presence of organic solvents that precipitate proteins, including degradative enzymes.
Q4: What is the optimal pH for working with this compound?
To minimize chemical hydrolysis, it is crucial to maintain a slightly acidic to neutral pH, ideally between pH 4.0 and 6.0 , throughout the extraction and analysis process. Avoid strongly acidic or alkaline conditions.
Q5: What are the recommended storage conditions for this compound samples?
For short-term storage during sample preparation, keep samples on ice at all times. For long-term storage, samples should be stored as dry pellets or in an appropriate organic solvent at -80°C to prevent degradation.
Troubleshooting Guide
Issue 1: Low or no recovery of this compound in my final sample.
| Possible Cause | Troubleshooting Step |
| Incomplete quenching of enzymatic activity | Ensure samples are flash-frozen in liquid nitrogen immediately after collection. Minimize the time between sample collection and quenching. |
| Chemical hydrolysis due to incorrect pH | Check the pH of all buffers and solvents. Ensure they are within the recommended range of 4.0-6.0. |
| Degradation during sample processing | Keep samples on ice at all times. Pre-chill all tubes, solvents, and equipment. |
| Inefficient extraction | Ensure the chosen extraction solvent is appropriate for very-long-chain acyl-CoAs. A common choice is a mixture of isopropanol (B130326) and acetonitrile. |
| Loss during solvent evaporation | Avoid excessive heat during solvent evaporation. Use a gentle stream of nitrogen gas at room temperature. |
Issue 2: High variability between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent timing in sample handling | Standardize the time for each step of the sample preparation protocol for all samples. |
| Partial thawing of samples | Ensure samples remain frozen until the addition of the extraction solvent. |
| Precipitate aspiration | Be careful not to disturb the protein pellet when collecting the supernatant after centrifugation. |
Issue 3: Poor peak shape or peak splitting in LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| On-column degradation | Ensure the mobile phase is slightly acidic (e.g., containing 0.1% formic acid) to maintain the stability of the thioester bond. |
| Analyte degradation in the autosampler | Use a cooled autosampler (4°C) and minimize the time samples spend in the autosampler before injection. |
| Inappropriate column chemistry | Use a C18 or C8 reversed-phase column suitable for lipid analysis. |
Degradation Pathways and Prevention Workflow
Below are diagrams illustrating the primary degradation pathways for this compound and a recommended experimental workflow to minimize this degradation.
Experimental Protocol: Extraction of this compound from Biological Samples
This protocol provides a general method for the extraction of this compound from tissues or cells, optimized to minimize degradation.
Materials:
-
Liquid nitrogen
-
Pre-chilled microcentrifuge tubes
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge (4°C)
-
Nitrogen gas evaporator
-
Extraction Solvent: Isopropanol:Acetonitrile (1:1, v/v), chilled to -20°C
-
Reconstitution Solvent: 90:10 Methanol:Water with 0.1% formic acid (LC-MS grade)
Procedure:
-
Sample Quenching: Immediately after collection, flash-freeze the tissue or cell pellet in liquid nitrogen to halt all enzymatic activity.
-
Homogenization:
-
For tissues, weigh 20-50 mg of frozen tissue and place it in a pre-chilled tube with grinding beads.
-
For cells, use a pre-chilled cell pellet.
-
Add 1 mL of ice-cold Extraction Solvent.
-
Homogenize the sample using a bead beater or sonicator. Keep the sample on ice during this process.
-
-
Protein Precipitation:
-
Incubate the homogenate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube, avoiding the protein pellet.
-
-
Solvent Evaporation:
-
Dry the supernatant to a pellet under a gentle stream of nitrogen gas at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried pellet in 100 µL of Reconstitution Solvent.
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining insoluble material.
-
-
Analysis:
-
Transfer the clear supernatant to an LC-MS vial for immediate analysis.
-
Stability of Acyl-CoAs: A General Overview
| Condition | Effect on Stability | Recommendation |
| Temperature | Stability decreases significantly at room temperature and above. | Keep samples at 0-4°C during processing and store at -80°C. |
| pH | Unstable at alkaline pH (>7.5) and strongly acidic pH (<4.0). | Maintain pH between 4.0 and 6.0. |
| Aqueous Solution | Prone to hydrolysis in aqueous solutions. | Minimize time in aqueous solutions. Store in organic solvents or as a dry pellet. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can lead to degradation. | Aliquot samples to avoid multiple freeze-thaw cycles. |
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 22-Methyltricosanoyl-CoA
Welcome to the technical support center for the LC-MS/MS analysis of 22-Methyltricosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a specific focus on mitigating matrix effects.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am observing low and inconsistent signal intensity for this compound in my plasma/tissue samples compared to my standards in pure solvent. What is the likely cause?
This is a classic sign of matrix effects , most likely ion suppression . Co-eluting endogenous molecules from your biological matrix (e.g., phospholipids, salts, other lipids) are interfering with the ionization of this compound in the mass spectrometer's ion source. This leads to a reduced and variable signal, which can significantly impact the accuracy, precision, and sensitivity of your analysis.[1]
Q2: How can I confirm that matrix effects are the root cause of my analytical problems?
To definitively determine if matrix effects are impacting your analysis, you should perform a post-extraction spike experiment . This experiment quantitatively assesses the extent of ion suppression or enhancement.[2] The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: My results indicate significant ion suppression. What are the primary strategies to overcome this for this compound analysis?
There are three main strategies to combat matrix effects:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before they enter the LC-MS/MS system.
-
Improve Chromatographic Separation: This involves modifying your LC method to separate this compound from co-eluting matrix components.
-
Utilize an Appropriate Internal Standard: An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus compensating for signal variations.
Q4: What are the recommended sample preparation techniques for reducing matrix effects for a very long-chain fatty acyl-CoA like this compound?
Given the high hydrophobicity of this compound, several sample preparation techniques can be effective:
-
Protein Precipitation (PPT): This is a simple and fast method to remove the bulk of proteins from plasma or tissue homogenates.[3] However, it may not effectively remove other interfering lipids. For improved lipid removal, specialized plates like Captiva EMR—Lipid can be used.[3]
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique for separating lipids from aqueous matrices.[4][5] A common approach for long-chain acyl-CoAs is a biphasic extraction using a chloroform (B151607)/methanol (B129727) mixture.[6]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than PPT or LLE by using a stationary phase to selectively retain the analyte while matrix components are washed away.[7] For acyl-CoAs, anion exchange or mixed-mode SPE cartridges are often effective.[7][8]
Q5: Which LC column and mobile phase conditions are best suited to separate this compound from matrix interferences?
Due to its very long, methylated alkyl chain, this compound is highly non-polar.
-
Column Choice: A C18 reversed-phase column is a good starting point.[9][10] For potentially better separation from phospholipids, a phenyl-hexyl column can provide alternative selectivity due to π-π interactions.[11]
-
Mobile Phase: A gradient elution with a strong organic solvent like acetonitrile (B52724) or methanol is necessary. To improve peak shape and retention for acyl-CoAs, it is often beneficial to use a mobile phase with a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) or an ion-pairing reagent .[9]
Q6: What type of internal standard should I use for the accurate quantification of this compound?
The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C- or ²H-labeled).[12][13] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, ensuring it is affected by the matrix in the same way. If a SIL version of your specific analyte is not available, a SIL analog with a similar chain length and structure is the next best choice. Odd-chain very long-chain fatty acyl-CoAs can also be considered as an alternative.[9]
Frequently Asked Questions (FAQs)
Q: What are the expected physicochemical properties of this compound that are relevant to LC-MS/MS analysis?
While specific data for this compound is limited, we can infer its properties based on its structure as a very long-chain fatty acyl-CoA:
-
High Hydrophobicity: The long C24 alkyl chain makes it extremely non-polar.[14][15] The methyl group will slightly decrease its hydrophobicity compared to a straight-chain C24 acyl-CoA.[16][17][18]
-
Low Aqueous Solubility: It will be virtually insoluble in water and highly soluble in organic solvents like chloroform and methanol.[19][20]
-
Amphiphilic Nature: The presence of the polar Coenzyme A moiety gives the molecule an overall amphiphilic character, which can present challenges in both extraction and chromatography.
Q: Can I use a simple protein precipitation method for my tissue samples?
A simple PPT with acetonitrile or methanol will remove proteins but may not be sufficient to eliminate all interfering lipids, which are a major source of matrix effects for lipid analysis.[3] For cleaner samples, it is recommended to follow PPT with a more selective cleanup step like LLE or SPE.
Q: Are there any specific types of SPE cartridges you would recommend?
For acyl-CoAs, which possess a negatively charged phosphate (B84403) group, anion-exchange SPE can be very effective.[8] Mixed-mode SPE cartridges that combine reversed-phase and anion-exchange properties can also provide excellent cleanup.[7]
Q: My peak shape for this compound is poor (e.g., tailing). How can I improve it?
Poor peak shape for acyl-CoAs is a common issue.[21] Consider the following:
-
Increase Mobile Phase pH: Using a high pH mobile phase (e.g., with ammonium hydroxide) can deprotonate the phosphate groups, leading to better peak symmetry.[9]
-
Use an Ion-Pairing Reagent: Reagents like triethylamine (B128534) (TEA) can be added to the mobile phase to mask the charged phosphate groups and improve peak shape.
-
Optimize Gradient Elution: A slower gradient may improve peak resolution and shape.
Q: I don't have access to a stable isotope-labeled internal standard. What are my options?
If a SIL internal standard is not available, the next best approach is to use matrix-matched calibration standards . This involves preparing your calibration curve in a blank matrix that is as similar as possible to your samples. This helps to compensate for the matrix effect, but it will not correct for variability in extraction recovery.
Quantitative Data Summary
The following table summarizes recovery data for various acyl-CoAs using different extraction methods, which can serve as a reference for what to expect with this compound.
| Acyl-CoA Species | Chain Length | Sample Type | Extraction Method | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | Rat Liver | Acetonitrile/Isopropanol + SPE | 83-90 | [7] |
| Octanoyl-CoA | Medium (C8) | Rat Liver | Acetonitrile/Isopropanol + SPE | 88-92 | |
| Palmitoyl-CoA | Long (C16:0) | Tissue | Acetonitrile/Isopropanol + SPE | 70-80 | [1] |
| Oleoyl-CoA | Long (C18:1) | Rat Liver | Acetonitrile/Isopropanol + SPE | 85-90 | |
| Arachidonyl-CoA | Long (C20:4) | Rat Liver | Acetonitrile/Isopropanol + SPE | 83-88 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated animal) using your established protocol. Spike the this compound standard into the final, dried, and reconstituted extract.
-
Set C (Matrix-Matched Standard): Spike the this compound standard into the blank matrix before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
-
Calculate the Recovery:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: Sample Preparation of Tissue Samples using Protein Precipitation followed by Solid-Phase Extraction
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][7]
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue on ice in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Add 1 mL of 2-propanol and homogenize again.[1]
-
-
Protein Precipitation and Extraction:
-
Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile.[1]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE cartridge (e.g., 2-(2-pyridyl)ethyl functionalized silica) with 2 mL of a wash solution (e.g., acetonitrile/isopropanol/water/acetic acid in a 9:3:4:4 ratio).[7]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of the wash solution to remove impurities.
-
Elute the this compound with 1.5 mL of an elution solution (e.g., methanol/250 mM ammonium formate (B1220265) in a 4:1 ratio).[7]
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A workflow diagram for troubleshooting matrix effects.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. Hydrophobicity of Long Chain n-Alkyl Carboxylic Acids, as Measured by Their Distribution Between Heptane and Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Hydrophobicity for Fatty Acids Using Reversed-phase Thin Layer Chromatography [jstage.jst.go.jp]
- 17. Evaluation of Hydrophobicity for Fatty Acids Using Reversed-phase Thin Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. shodex.com [shodex.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting low signal intensity for very-long-chain acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the analysis of very-long-chain acyl-CoAs (VLC-acyl-CoAs) by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide: Low Signal Intensity for VLC-acyl-CoAs
Low signal intensity in VLC-acyl-CoA analysis can arise from issues at various stages of the experimental workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. This guide addresses common problems in a question-and-answer format to help you identify and resolve the root cause of poor signal.
Sample Preparation and Extraction
Question 1: What are the common causes of low VLC-acyl-CoA recovery during sample extraction?
Answer: Low recovery of VLC-acyl-CoAs during extraction is a frequent contributor to low signal intensity. Several factors can lead to poor extraction efficiency:
-
Inadequate Cell Lysis or Tissue Homogenization: Incomplete disruption of cells or tissues can prevent the release of intracellular VLC-acyl-CoAs. It is crucial to ensure thorough homogenization. For tissue samples, methods like homogenization in a glass homogenizer with a suitable buffer have been shown to be effective.[1]
-
Inefficient Extraction Solvents: The choice of extraction solvent is critical for the efficient recovery of amphipathic VLC-acyl-CoAs. A common and effective method involves a two-step extraction using a mixture of acetonitrile (B52724)/2-propanol followed by a potassium phosphate (B84403) buffer.[2] Another approach utilizes a modified Bligh-Dyer technique where VLC-acyl-CoAs are harvested in the methanolic aqueous phase.
-
Analyte Degradation: VLC-acyl-CoAs are susceptible to hydrolysis, particularly at high pH. Maintaining a slightly acidic pH during extraction, for example by using a KH2PO4 buffer at pH 4.9, can help preserve their integrity.[1]
-
Suboptimal Solid-Phase Extraction (SPE): If using SPE for sample cleanup, issues such as improper conditioning of the SPE column, incorrect loading conditions, or use of an inappropriate elution solvent can lead to significant sample loss. One method uses an oligonucleotide purification column to bind and then elute acyl-CoAs.[1]
Question 2: How can I improve the extraction efficiency of VLC-acyl-CoAs from my samples?
Answer: To enhance extraction efficiency, consider the following strategies:
-
Optimize Homogenization: For tissue samples, ensure they are flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize enzymatic degradation. Use a glass homogenizer for thorough disruption.
-
Select an Appropriate Extraction Method: A robust method for tissue extraction involves homogenization in a KH2PO4 buffer, followed by the addition of 2-propanol and subsequent extraction with acetonitrile.[1] For cellular samples, a protein precipitation approach followed by solvent extraction can be effective.[3]
-
Incorporate an Internal Standard: The use of an odd-chain-length fatty acyl-CoA, such as C17:0-CoA, as an internal standard is highly recommended to monitor and correct for variability in extraction efficiency and matrix effects.[4]
-
Validate Your Extraction Protocol: Perform recovery experiments by spiking a known amount of a VLC-acyl-CoA standard into your sample matrix before extraction. This will help you quantify the efficiency of your protocol and identify any steps where significant loss is occurring.
Experimental Workflow for VLC-acyl-CoA Extraction
Caption: A generalized workflow for the extraction of VLC-acyl-CoAs.
Liquid Chromatography
Question 3: My VLC-acyl-CoA peaks are broad or show significant tailing. What could be the cause and how can I fix it?
Answer: Poor peak shape for VLC-acyl-CoAs is a common issue in reversed-phase chromatography and can lead to reduced signal intensity and inaccurate quantification. The primary causes include:
-
Secondary Interactions with the Stationary Phase: The phosphate groups on the CoA moiety can interact with residual silanols on silica-based C18 columns, leading to peak tailing.
-
Suboptimal Mobile Phase Conditions: The pH and composition of the mobile phase play a crucial role in achieving good peak shape.
To improve peak shape, consider the following:
-
Use a High-pH Mobile Phase: Separating VLC-acyl-CoAs at a high pH (e.g., pH 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient on a C18 column can significantly improve peak shape and resolution.[5]
-
Employ Ion-Pairing Reagents: While some methods aim to avoid them, ion-pairing reagents like triethylamine (B128534) acetate (B1210297) can be used to mask the charged phosphate groups and reduce peak tailing. However, be aware that these reagents can cause ion suppression and may require extensive column washing.
-
Optimize the Chromatographic Gradient: A well-optimized gradient is essential for separating the highly hydrophobic VLC-acyl-CoAs. A shallow gradient may be necessary to resolve species with similar chain lengths and degrees of saturation.
Question 4: I suspect co-elution of my VLC-acyl-CoAs with other matrix components is causing ion suppression. How can I improve chromatographic separation?
Answer: Co-elution with matrix components is a major cause of ion suppression and consequently, low signal intensity. To improve separation:
-
Adjust the Mobile Phase Gradient: Modifying the gradient slope and duration can help resolve your analytes of interest from interfering compounds.
-
Change the Stationary Phase: If a C18 column does not provide adequate separation, consider a different stationary phase, such as a C8 or a C4 column, which may offer different selectivity for these large molecules.[6]
-
Utilize a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles (e.g., UPLC) can provide higher chromatographic resolution.
Mass Spectrometry
Question 5: What are the best mass spectrometry settings for sensitive detection of VLC-acyl-CoAs?
Answer: Optimizing mass spectrometry parameters is critical for achieving high sensitivity. Here are key considerations:
-
Ionization Mode: Positive electrospray ionization (ESI) mode is generally preferred for the detection of acyl-CoAs as they are efficiently protonated.[5] Some methods have also successfully used negative ESI.[6]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, MRM is the method of choice due to its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each VLC-acyl-CoA.
-
Precursor and Product Ions: In positive ion mode, the protonated molecule [M+H]+ is typically selected as the precursor ion. A common fragmentation pathway for acyl-CoAs involves the neutral loss of the 3'-phospho-ADP moiety (507 Da).[4][5] Therefore, a neutral loss scan of 507 can be used for profiling complex mixtures. For MRM, the fragment ion corresponding to [M - 507 + H]+ is often monitored.
-
Source Parameters: It is essential to optimize ESI source parameters, such as capillary voltage, nebulizing gas pressure, and desolvation temperature, for your specific analytes and mobile phase conditions.
Question 6: How can I identify and mitigate ion suppression in my LC-MS analysis of VLC-acyl-CoAs?
Answer: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal. To address this:
-
Post-Column Infusion Experiment: This experiment can help identify regions in your chromatogram where ion suppression is occurring. It involves infusing a constant flow of your analyte solution into the MS source post-column while injecting a blank sample extract onto the column. A drop in the analyte signal indicates the retention times where ion suppression is significant.
-
Improve Sample Cleanup: More rigorous sample preparation techniques, such as solid-phase extraction (SPE), can help remove interfering matrix components before LC-MS analysis.[2]
-
Enhance Chromatographic Separation: As discussed previously, optimizing your chromatography to separate your analytes from the regions of ion suppression is a very effective strategy.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte will experience the same degree of ion suppression. By calculating the ratio of the analyte to the internal standard, you can compensate for signal variability caused by matrix effects.
Troubleshooting Logic for Low Signal Intensity
Caption: A logical diagram for troubleshooting low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard for the quantification of VLC-acyl-CoAs?
A1: An ideal internal standard should have similar chemical properties to the analytes of interest but be distinguishable by mass. For VLC-acyl-CoAs, odd-chain fatty acyl-CoAs, such as heptadecanoyl-CoA (C17:0-CoA), are commonly used.[4] Stable isotope-labeled versions of the target VLC-acyl-CoAs are the gold standard as they have nearly identical extraction and ionization behavior.
Q2: Can I analyze VLC-acyl-CoAs without derivatization?
A2: Yes, LC-MS/MS allows for the direct analysis of VLC-acyl-CoAs without the need for derivatization. ESI is effective at ionizing these molecules. In some cases, derivatization to fluorescent acyl etheno CoA esters has been used for detection with fluorescence detectors, but this is not necessary for mass spectrometry.[7]
Q3: What are typical concentrations of VLC-acyl-CoAs in tissues?
A3: The concentrations of VLC-acyl-CoAs can vary significantly depending on the tissue type and metabolic state. For example, in one study on rat tissues, the total long-chain acyl-CoA esters in the liver were reported to be in the range of 100-250 nmol/g protein.[8] Another study reported total fatty acyl-CoA amounts of 12 ± 1.0 pmol/10^6 cells in RAW264.7 cells and 80.4 ± 6.1 pmol/10^6 cells in MCF7 cells.[9]
Q4: How should I prepare my samples for long-term storage?
A4: To prevent degradation, tissue and cell samples should be rapidly frozen in liquid nitrogen and stored at -80°C. Extracted VLC-acyl-CoA samples should be stored at -80°C in a solvent that maintains their stability. It has been reported that a mixture of methanol, pentanol, and chloroform (B151607) can help keep very-long-chain fatty acyl-CoAs in solution at -20°C for at least three days.[9]
Quantitative Data Summary
Table 1: Reported VLC-acyl-CoA Concentrations in Different Cell Lines
| Cell Line | Total Fatty Acyl-CoA (pmol/10^6 cells) | Percentage of VLC-acyl-CoAs (>C20) | Reference |
| RAW264.7 | 12 ± 1.0 | <10% | [9] |
| MCF7 | 80.4 ± 6.1 | >50% | [9] |
Detailed Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from a method with reported high recovery.[1]
-
Homogenization: Homogenize less than 100 mg of frozen tissue in a glass homogenizer with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Addition: Add 1 mL of 2-propanol and homogenize again.
-
Extraction: Add 2 mL of acetonitrile (ACN), vortex thoroughly, and centrifuge to pellet the precipitate.
-
Solid-Phase Extraction (SPE):
-
Condition an oligonucleotide purification column according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the column.
-
Wash the column to remove unbound impurities.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Concentration and Reconstitution:
-
Concentrate the eluent under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with your LC-MS method (e.g., a mixture of water and acetonitrile).
-
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol is based on a high-pH reversed-phase method.[5]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).
-
Mobile Phase A: Ammonium hydroxide in water (pH 10.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 200-400 µL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ for each VLC-acyl-CoA.
-
Product Ion: Monitor the transition corresponding to the neutral loss of 507 Da or other specific product ions.
-
Source Parameters: Optimize capillary voltage, gas flows, and temperatures for maximum signal intensity.
-
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Branched-Chain Fatty Acyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of branched-chain fatty acyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating branched-chain fatty acyl-CoA (BCFA-CoA) isomers?
The primary challenge lies in the high structural similarity between isomers. Variations in the position of the methyl branch (e.g., iso- vs. anteiso- isomers) result in very subtle differences in their physicochemical properties, making them difficult to resolve using standard chromatographic techniques.[1][2] Achieving baseline separation is crucial for accurate quantification and downstream analysis.
Q2: Which type of HPLC column is most effective for separating BCFA-CoA isomers?
The choice of column is critical and depends on the chain length of the isomers. While reversed-phase C18 columns are widely used for general acyl-CoA analysis, specialized columns may offer better selectivity for branched-chain isomers.[2][3] A systematic study has shown that for short and medium-chain BCFA isomers, certain chiral polysaccharide-based columns (e.g., Chiralpak IG-U) can provide superior isomer selectivity.[2] For long-chain BCFA isomers, reversed-phase C18 columns still show good potential for separation.[2]
Q3: How does mobile phase composition impact the resolution of BCFA-CoA isomers?
Mobile phase composition is a powerful tool for optimizing selectivity.[4][5] For reversed-phase chromatography, a typical mobile phase consists of an aqueous component with a volatile buffer salt (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid), and an organic component like acetonitrile (B52724) or methanol (B129727).[3] Fine-tuning the gradient elution program by adjusting the ramp-up of the organic phase can significantly improve the separation of closely eluting isomers.
Q4: What is the role of temperature in the separation of these isomers?
Column temperature affects both separation efficiency and selectivity.[6][7] Lowering the column temperature can sometimes enhance the resolution between isomers by increasing retention and altering the interaction with the stationary phase.[6] However, this may also lead to broader peaks and longer run times. It is essential to empirically determine the optimal temperature for a specific separation.
Q5: Why is sample preparation critical for accurate BCFA-CoA analysis?
Proper sample preparation is crucial to ensure the stability and recovery of BCFA-CoAs, which are prone to hydrolysis, particularly in alkaline or strongly acidic aqueous solutions.[8] Common extraction methods include solvent precipitation (e.g., with 80% methanol) and solid-phase extraction (SPE).[3] The choice of method can impact the recovery of different acyl-CoA species. It is also important to work quickly and at low temperatures to minimize enzymatic degradation.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomers
| Possible Cause | Recommended Solution |
| Inappropriate Column Chemistry | For short to medium-chain isomers, consider using a chiral column like Chiralpak IG-U.[2] For longer-chain isomers, a high-resolution C18 column may be suitable.[2] |
| Suboptimal Mobile Phase Gradient | Adjust the gradient profile. A shallower gradient can increase the separation between closely eluting peaks.[7] Experiment with different organic modifiers (acetonitrile vs. methanol) as this can alter selectivity.[5] |
| Non-optimal Column Temperature | Systematically evaluate a range of column temperatures (e.g., from 40°C down to 10°C) to find the best resolution for your specific isomer pair.[6] |
| Flow Rate is Too High | Reduce the flow rate. This allows for more interaction time between the analytes and the stationary phase, which can improve resolution, though it will increase the analysis time.[5][6] |
Issue 2: Poor Peak Shape (Tailing or Broadening)
| Possible Cause | Recommended Solution |
| Secondary Interactions | The phosphate (B84403) group of the CoA moiety can interact with the stationary phase. Consider adding an ion-pairing agent to the mobile phase or operating at a higher pH (e.g., 10.5 with ammonium hydroxide) to improve peak shape. |
| Column Overload | Reduce the sample injection volume or dilute the sample. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce band broadening.[5] |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if performance does not improve. |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas temperatures, and flow rates). Ensure the mobile phase pH is compatible with efficient ionization in the chosen polarity (positive ion mode is common for acyl-CoAs). |
| Sample Degradation | Prepare samples fresh and keep them cold. Acyl-CoAs are unstable in aqueous solutions.[8] Reconstitute dried extracts in a suitable solvent like 50% methanol in water just before analysis. |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of the analytes. Improve sample cleanup using techniques like solid-phase extraction (SPE).[3] Also, enhance chromatographic separation to resolve analytes from interfering species. |
| Suboptimal MS/MS Transition | Optimize the collision energy for the specific precursor-to-product ion transition for each BCFA-CoA isomer to maximize signal. |
Data Presentation
Table 1: Quantitative Performance Data for Acyl-CoA Analysis by UHPLC-ESI-MS/MS
| Analyte | Retention Time (min) | LOD (fmol) | LOQ (fmol) |
| Butyryl-CoA (C4:0) | - | 1-5 | - |
| Isovaleryl-CoA (iC5) | - | 1-5 | - |
| Hexanoyl-CoA (C6:0) | - | 1-5 | - |
| Octanoyl-CoA (C8:0) | - | 1-5 | - |
| Decanoyl-CoA (C10:0) | - | 1-5 | - |
| Lauroyl-CoA (C12:0) | - | 1-5 | - |
| Myristoyl-CoA (C14:0) | - | 1-5 | - |
| Palmitoyl-CoA (C16:0) | - | 1-5 | - |
| Stearoyl-CoA (C18:0) | - | 1-5 | - |
| Oleoyl-CoA (C18:1) | - | 1-5 | - |
| Linoleoyl-CoA (C18:2) | - | 1-5 | - |
| Arachidonoyl-CoA (C20:4) | - | 1-5 | - |
| Data adapted from a comprehensive quantitative analysis method.[9][10] The limit of detection (LOD) was reported to be in the range of 1-5 fmol. Specific retention times are dependent on the exact chromatographic conditions. |
Experimental Protocols
Protocol 1: Extraction of Fatty Acyl-CoAs from Tissues or Cells (Solvent Precipitation)
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).[3]
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate (B1210297).
Protocol 2: LC-MS/MS Analysis of Fatty Acyl-CoAs
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for general separation.[3] For enhanced isomer resolution, consider specialized columns as mentioned in the FAQs.
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[3]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[3] The gradient profile should be optimized for the specific isomers of interest.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI) is commonly used.
-
Analysis Mode: Use Multiple Reaction Monitoring (MRM) for quantification of known BCFA-CoAs. For discovery, a neutral loss scan of 507 Da (corresponding to the 3'-phospho-ADP moiety) can be employed to identify a wide range of acyl-CoA species.
-
Visualizations
Caption: A typical experimental workflow for the analysis of branched-chain fatty acyl-CoA isomers.
Caption: BCFA-CoAs act as high-affinity ligands for PPARα, activating gene transcription for fatty acid oxidation.[11][12][13]
Caption: Relationship between branched-chain amino acid metabolism and the synthesis of BCFAs and DSF signals.[14]
References
- 1. Methods for separation of free, short, medium, and long chain fatty acids and for their decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
How to improve the solubility of 22-Methyltricosanoyl-CoA in aqueous buffers
Welcome to the technical support center for handling long-chain fatty acyl-CoAs. This guide provides troubleshooting advice and detailed protocols to help you improve the solubility of 22-Methyltricosanoyl-CoA in your aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in my aqueous buffer?
This compound is a very long-chain fatty acyl-coenzyme A. Its long hydrocarbon tail (a 24-carbon chain with a methyl branch) is highly hydrophobic, leading to very poor solubility in water-based solutions. At sufficient concentrations, these molecules tend to aggregate and precipitate out of solution.
Q2: I tried dissolving this compound directly in my buffer, but it just floated on top or sank. What should I do?
Directly adding the powdered form of a long-chain fatty acyl-CoA to an aqueous buffer is rarely successful. You will need to use a solubilizing agent to first create a concentrated stock solution, which can then be diluted into your final experimental buffer.
Q3: What are the recommended methods for solubilizing this compound?
There are three primary methods for solubilizing long-chain fatty acyl-CoAs:
-
Organic Co-solvents: Using a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[1][2]
-
Detergents: Employing detergents to form micelles that encapsulate the hydrophobic acyl chain.[3][4][5]
-
Carrier Proteins: Complexing the molecule with a carrier protein like fatty-acid-free Bovine Serum Albumin (BSA).[2][6]
The best method depends on the downstream application and the tolerance of your experimental system (e.g., enzyme activity, cell viability) to these agents.
Q4: My compound dissolves in the stock solution, but it precipitates when I add it to my final assay buffer containing Mg²⁺. How can I prevent this?
This is a common issue. Divalent cations like magnesium (Mg²⁺) can interact with the phosphate (B84403) groups of the Coenzyme A moiety and the carboxyl group, leading to the precipitation of long-chain fatty acyl-CoAs.[7]
Troubleshooting steps:
-
Check Mg²⁺ Concentration: Use the lowest possible concentration of Mg²⁺ required for your experiment. Above 5 mM Mg²⁺, palmitoyl-CoA (a shorter-chain fatty acyl-CoA) is insoluble in many common buffers.[7]
-
Order of Addition: Add the solubilized this compound stock solution to the final buffer after all other components, including Mg²⁺, have been added and diluted. This avoids exposing the concentrated acyl-CoA to high concentrations of divalent cations.
-
Increase Ionic Strength: In some cases, increasing the ionic strength of the buffer (e.g., with 0.4 M KCl) can improve solubility in the presence of low Mg²⁺ concentrations.[7]
Q5: How should I store my this compound stock solution?
Long-chain fatty acyl-CoA solutions can be unstable and prone to hydrolysis. For best results and to ensure experimental reproducibility, it is highly recommended to prepare fresh solutions for each experiment.[1] If you must store the solution, prepare small aliquots of your concentrated stock and store them at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Choosing a Solubilization Method
Use the following decision tree to select an appropriate solubilization strategy for your experiment.
Caption: Decision tree for selecting a solubilization method.
Data Summary: Common Solubilizing Agents
| Agent | Type | Mechanism | Typical Stock Concentration | Typical Final Concentration | Advantages | Disadvantages |
| DMSO | Organic Co-solvent | Increases solvent polarity | 1-10 mM | < 1% (v/v) | Simple to use; effective for many compounds. | Can be toxic to cells and inhibit enzymes at higher concentrations.[8] |
| Ethanol | Organic Co-solvent | Increases solvent polarity | 1-10 mM | < 1% (v/v) | Less toxic than DMSO for many cell types. | Can affect protein stability; evaporates easily.[2] |
| Triton X-100 | Non-ionic Detergent | Forms micelles | 10-20% (w/v) | > CMC (~0.24 mM) | Non-denaturing, good for maintaining protein activity.[4] | Absorbs UV light at 280 nm, interfering with protein quantification.[4] |
| CHAPS | Zwitterionic Detergent | Forms micelles | 10-20% (w/v) | > CMC (~6 mM) | Less denaturing than ionic detergents; easily removed by dialysis. | Can still disrupt protein-protein interactions.[3] |
| BSA (fatty-acid-free) | Carrier Protein | Binds hydrophobic ligand | 10% (w/v) | Molar ratio dependent (e.g., 1:1 to 5:1 Acyl-CoA:BSA) | Biocompatible; mimics in vivo transport.[6] | Can interfere with assays; introduces another protein to the system. |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-Solvent (DMSO)
This method is fast and straightforward but requires verification that the final DMSO concentration does not affect your experiment.
Workflow:
Caption: Workflow for solubilization with an organic co-solvent.
Methodology:
-
Carefully weigh out the required amount of this compound powder in a sterile glass or low-adhesion microfuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex vigorously for 1-2 minutes until the powder is fully dissolved. The solution should be clear.
-
If necessary, warm the solution briefly at 37°C to aid dissolution.
-
To prepare the working solution, slowly add the DMSO stock dropwise into your final aqueous buffer while vortexing. This rapid dilution into a larger volume helps prevent precipitation.
-
Ensure the final concentration of DMSO in your assay is below a level that affects your system (typically <1%, but ideally <0.5%). Run appropriate vehicle controls.
Protocol 2: Solubilization using a Detergent (Triton X-100)
This method uses micelles to shield the hydrophobic acyl chain from the aqueous environment.
Conceptual Diagram:
Caption: Diagram of a detergent micelle solubilizing an acyl-CoA.
Methodology:
-
Prepare a 10% (w/v) stock solution of Triton X-100 in deionized water.
-
In a separate tube, dissolve the this compound in a small amount of chloroform (B151607) or methanol (B129727) and then evaporate the solvent under a stream of nitrogen to create a thin film on the inside of the tube.
-
Add your aqueous buffer containing Triton X-100 at a concentration at least 2x its Critical Micelle Concentration (CMC) to the tube containing the lipid film. The CMC of Triton X-100 is approximately 0.24 mM. A final concentration of 0.5-1.0 mM is a good starting point.
-
Vortex or sonicate the mixture until the lipid film is completely resuspended, forming a clear solution of mixed micelles.
-
This solution can then be used directly or diluted further into a buffer that also contains the detergent at a concentration above the CMC.
Protocol 3: Complexing with Fatty-Acid-Free BSA
This is often the most biocompatible method, especially for cell-based assays.
Methodology:
-
Prepare a stock solution of the this compound in methanol or ethanol (e.g., 10-20 mM).
-
In a sterile glass tube, add the desired volume of the acyl-CoA stock solution.
-
Evaporate the organic solvent under a stream of dry nitrogen to form a thin lipid film.
-
Prepare a solution of fatty-acid-free BSA (e.g., 10% w/v, which is ~1.5 mM) in your desired serum-free culture medium or buffer. Warm this solution to 37°C.
-
Add the warm BSA solution to the tube containing the lipid film to achieve the desired final concentration and molar ratio (a 3:1 to 5:1 molar ratio of acyl-CoA to BSA is a common starting point).
-
Incubate the mixture at 37°C for 30-60 minutes with occasional vortexing or shaking to allow the acyl-CoA to complex with the BSA.
-
After incubation, the solution should be clear. Sterile filter (0.22 µm) if using for cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-enzymatic hydrolysis of 22-Methyltricosanoyl-CoA
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the non-enzymatic hydrolysis of 22-Methyltricosanoyl-CoA. The following sections offer answers to frequently asked questions and a troubleshooting guide for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experiments?
A1: The primary cause of degradation is non-enzymatic hydrolysis. The thioester bond in the this compound molecule is susceptible to cleavage by water, which results in the formation of free 22-Methyltricosanoic acid and Coenzyme A (CoA-SH). This reaction is often accelerated by suboptimal pH, temperature, and storage conditions.
Q2: What are the ideal storage conditions for long-term stability?
A2: For long-term stability, this compound should be stored as a lyophilized powder or in an anhydrous organic solvent at -80°C.[1] Storing samples at -20°C can lead to accelerated degradation compared to -80°C.[1] If stored as a powder, it is best to keep it under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.[2]
Q3: What is the effect of pH on the stability of this compound?
A3: The thioester bond is most stable at a slightly acidic to neutral pH (around 6.0-7.0). Acyl-CoA thioesters are known to be relatively stable at a physiological pH of 7.5 but show an increased rate of hydrolysis at pH 9.0.[3] Both strongly acidic and, particularly, alkaline conditions significantly increase the rate of non-enzymatic hydrolysis.[4]
Q4: Which solvents should be used for reconstituting this compound?
A4: Acyl-CoAs are generally unstable in aqueous solutions.[4][5] For maximum stability, it is recommended to reconstitute this compound in an organic solvent such as methanol (B129727).[4][5] If an aqueous buffer is required, it should contain a high percentage of organic solvent (e.g., 50% methanol) and be buffered to a pH of around 7.0.[4]
Q5: How can I detect and quantify the hydrolysis of my sample?
A5: Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly effective method for both detecting and quantifying this compound and its hydrolysis products.[4][5] By monitoring the specific mass-to-charge ratios (m/z) of the parent compound and the resulting free fatty acid, you can accurately assess the extent of degradation.
Q6: Does the long acyl chain of this compound affect its stability?
A6: Yes, some studies have observed that the instability of acyl-CoAs in aqueous solutions can increase with the length of the fatty acid chain, possibly because a longer chain facilitates the hydrolysis of the thioester bond.[4][5] This makes careful handling of very long-chain acyl-CoAs like this compound particularly critical.
Troubleshooting Guide
This guide addresses the common problem of detecting significant hydrolysis in your this compound samples.
Problem: Your analysis (e.g., by LC-MS/MS) shows low levels of intact this compound and high levels of free 22-Methyltricosanoic acid and/or Coenzyme A.
Caption: Troubleshooting workflow for diagnosing the cause of sample hydrolysis.
Potential Cause 1: Improper Storage or Reconstitution
-
Questions: At what temperature was the stock solution or lyophilized powder stored? Was the container sealed tightly to prevent moisture ingress? In what solvent was the compound reconstituted?
-
Explanation: Long-chain acyl-CoAs are susceptible to degradation if not stored at ultra-low temperatures.[1] Moisture is a key reactant in hydrolysis, and even small amounts can cause significant degradation over time.[2] Furthermore, aqueous solutions, especially those with alkaline pH, dramatically accelerate hydrolysis.[4]
-
Corrective Actions:
-
Always store stock compounds at -80°C.
-
Use containers with tight seals and consider storing them in a desiccated environment.
-
Reconstitute samples in high-purity methanol or ethanol (B145695) immediately before use.[4][5] If a buffer is necessary, ensure it is at a pH between 6.0 and 7.0 and contains at least 50% organic solvent.
-
Potential Cause 2: Suboptimal Experimental Conditions
-
Questions: What is the pH of the buffers used in your assay? Were the samples exposed to room temperature or higher for extended periods?
-
Explanation: The stability of the thioester bond is highly dependent on pH and temperature.[3][6] Buffers with a pH greater than 7.5 will promote hydrolysis.[3] Likewise, increased temperature provides the energy needed to overcome the activation barrier for the hydrolysis reaction.[6]
-
Corrective Actions:
-
Measure and adjust the pH of all buffers to be within the optimal 6.0-7.0 range.
-
Perform all experimental steps on ice.
-
If using an autosampler for analysis, ensure it is refrigerated (e.g., at 4°C).[7]
-
Potential Cause 3: Repeated Freeze-Thaw Cycles
-
Questions: How many times has the stock solution been thawed and refrozen?
-
Explanation: Each freeze-thaw cycle can introduce moisture from condensation and create localized concentration changes in the solute, potentially accelerating degradation.
-
Corrective Actions:
-
After reconstitution, aliquot the stock solution into single-use volumes.
-
This practice minimizes the number of freeze-thaw cycles for the bulk of the stock, preserving its integrity.
-
Data Summary: Stability of Long-Chain Acyl-CoAs
The following table summarizes the relative stability of long-chain acyl-CoAs under various conditions, based on published data.
| Parameter | Condition | Relative Stability | Rationale | Citations |
| pH | Strongly Acidic (<4) | Poor | Acid-catalyzed hydrolysis occurs. | [4] |
| Neutral (6.0 - 7.0) | Good | Thioesters are relatively stable at neutral pH. | [8][9][10] | |
| Alkaline (>7.5) | Very Poor | Base-catalyzed hydrolysis is rapid. | [3] | |
| Temperature | -80°C | Excellent | Recommended for long-term storage to minimize degradation. | [1][11] |
| -20°C | Fair to Good | Less effective than -80°C; degradation is still possible. | [1] | |
| 4°C (on ice) | Fair | Suitable for short-term handling during experiments. | [7] | |
| >20°C (Room Temp) | Poor | Hydrolysis rate increases significantly with temperature. | [6] | |
| Solvent | Anhydrous Methanol | Excellent | Provides the best stability for reconstituted samples. | [4][5] |
| Aqueous Buffer | Poor to Very Poor | Water is a reactant; instability increases with water content. | [4][5] | |
| 50% Methanol / Buffer pH 7 | Good | The organic content helps stabilize the thioester bond. | [4] |
Key Experimental Protocol
Protocol: Assessing the Stability of this compound via LC-MS/MS
This protocol allows for the quantitative assessment of this compound hydrolysis over time.
1. Reagents and Materials:
-
This compound
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Ammonium Acetate
-
Test buffers at various pH values (e.g., pH 4.0, 7.0, 9.0)
-
Refrigerated centrifuge
-
LC-MS/MS system with a C18 column
2. Sample Preparation:
-
Prepare a 1 mM stock solution of this compound in pure methanol.
-
Create test solutions by diluting the stock solution to a final concentration of 10 µM in different solvents:
-
Solution A: 100% Methanol (Control)
-
Solution B: 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7.0)
-
Solution C: 50 mM Ammonium Acetate (pH 7.0)
-
Solution D: 50 mM Buffer (pH 9.0)
-
-
Place all solutions in a refrigerated autosampler set to 4°C.
3. LC-MS/MS Analysis:
-
Inject a sample from each solution onto the LC-MS/MS system at time zero (T=0).
-
Repeat injections at subsequent time points (e.g., T=2h, 4h, 8h, 24h).
-
LC Method (Example):
-
Column: C18 reverse-phase (e.g., 100 x 2.0 mm, 3 µm)
-
Mobile Phase A: Water with 5 mM Ammonium Acetate
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient starting with a higher percentage of A and increasing B to elute the long-chain acyl-CoA.
-
Flow Rate: 0.3 mL/min
-
-
MS Method (Example):
-
Mode: Positive Ion Electrospray Ionization (ESI+)
-
Analysis: Multiple Reaction Monitoring (MRM)
-
MRM Transition 1 (Intact): Monitor the transition from the parent ion of this compound to a characteristic fragment ion (e.g., the neutral loss of 507).[4]
-
MRM Transition 2 (Hydrolyzed): Monitor the transition for the free fatty acid, 22-Methyltricosanoic acid.
-
4. Data Analysis:
-
Integrate the peak area for the intact this compound at each time point for each condition.
-
Calculate the percentage remaining at each time point relative to the T=0 injection for that condition.
-
Plot the percentage of intact this compound versus time for each condition to visualize the degradation rate.
Visualizations
Caption: The non-enzymatic hydrolysis of this compound.
Caption: Key strategies and their components for preventing hydrolysis.
References
- 1. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carbodiimide.com [carbodiimide.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of temperature on stability and activity of lysolecithin acyltransferase and acyl-CoA hydrolase from rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
Technical Support Center: Analysis of Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs)
Welcome to the technical support center for the extraction and analysis of VLCFA-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the analysis of these critical metabolic intermediates.
Troubleshooting Guide: Poor Extraction Recovery of VLCFA-CoAs
Low recovery of VLCFA-CoAs from complex matrices like tissues and cells is a common challenge. Below is a guide to help you troubleshoot and improve your extraction efficiency.
Issue: Low or inconsistent recovery of VLCFA-CoAs.
This can be caused by a number of factors, from sample handling to the specifics of the extraction and purification protocol.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Cell or Tissue Lysis | - Ensure thorough homogenization. For tissues, a glass homogenizer is often more effective. - Optimize the sample-to-solvent ratio; a 20-fold excess of solvent is a good starting point.[1] |
| Analyte Degradation | - VLCFA-CoAs are susceptible to both enzymatic and chemical degradation. It is crucial to work quickly and keep samples on ice at all times.[1] - Use fresh, high-purity solvents to minimize oxidative damage. - Consider incorporating an internal standard early in the workflow to monitor recovery throughout the process.[1] |
| Inefficient Extraction | - The choice of extraction solvent is critical. A common method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2] |
| Inefficient Solid-Phase Extraction (SPE) | - SPE is frequently used to purify and concentrate VLCFA-CoAs, which can significantly improve recovery rates.[1] - Ensure the SPE column is properly conditioned and equilibrated before loading the sample. - Optimize the wash and elution steps. A weak anion exchange SPE column can be effective for isolating the acyl-CoA fraction.[1] |
| Precipitation of Long-Chain Species | - VLCFA-CoAs have limited solubility in aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility, such as a methanol (B129727)/water mixture.[1] |
Comparison of Extraction Methodologies
The selection of an appropriate extraction method is critical for the quantitative recovery of VLCFAs from complex tissue matrices. The most widely used methods are based on liquid-liquid extraction with organic solvents.
| Method | Principle | Sample-to-Solvent Ratio (w/v) | Reported Recovery/Efficiency | Advantages | Disadvantages |
| Modified Folch Method | A biphasic extraction using chloroform (B151607) and methanol to solubilize a broad range of lipids. | 1:20 | For samples with >2% lipid content, this method yields significantly higher lipid recovery compared to the Bligh & Dyer method.[3] | Robust and effective for a wide variety of lipids, including VLCFAs.[3] | Requires larger volumes of solvents.[3] |
| Acetonitrile (ACN) Extraction with SPE | Tissue is homogenized in a buffer, and acyl-CoAs are extracted with ACN, followed by solid-phase extraction for purification.[2] | Not specified, but sufficient to ensure complete homogenization. | 70-80% depending on the tissue.[2] | High reproducibility and improved separation of unsaturated and saturated acyl-CoAs.[2] Permits the use of smaller tissue samples (<100 mg).[2] | Requires an additional SPE purification step. |
Frequently Asked Questions (FAQs)
Q1: What are VLCFAs and why is their analysis important?
A1: Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more.[3] They are key components of cellular lipids, particularly sphingolipids, and play vital roles in membrane structure, cell signaling, and energy metabolism.[3] The abnormal accumulation of VLCFAs is a characteristic feature of several inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[3] Therefore, the accurate quantification of VLCFAs in tissues and cells is crucial for disease diagnosis, monitoring, and the development of new therapies.[3]
Q2: What are the primary challenges in analyzing VLCFA-CoAs?
A2: The analysis of VLCFA-CoAs is challenging due to their low abundance in biological samples, inherent instability, and amphiphilic nature, which complicates their separation from other molecules.[4][5] Their long acyl chains also make them prone to poor solubility in aqueous solutions.
Q3: Which analytical technique is most suitable for quantifying VLCFA-CoAs?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the quantitative determination of VLCFA-CoAs.[6][7] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of these low-abundance molecules in complex biological extracts.[6] Methods using a C18 reversed-phase column at a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient have been shown to provide high-resolution separation.[6][8]
Q4: How can I ensure the stability of my VLCFA-CoA samples during extraction and analysis?
A4: To maintain sample integrity, it is critical to inhibit enzymatic activity and prevent chemical degradation. This can be achieved by:
-
Keeping samples on ice throughout the extraction procedure.[1]
-
Using extraction buffers with an acidic pH (e.g., pH 4.9) to inhibit the activity of thioesterase enzymes.[2]
-
Working quickly to minimize the time samples are exposed to conditions that may promote degradation.[1]
-
Storing extracts at -80°C until analysis.
Q5: Is solid-phase extraction (SPE) necessary for VLCFA-CoA analysis?
A5: While not strictly mandatory, solid-phase extraction (SPE) is highly recommended for purifying VLCFA-CoAs from crude extracts.[1] SPE helps to remove interfering substances, concentrate the analytes, and can significantly improve the recovery and quality of the data obtained from subsequent LC-MS/MS analysis.[2] Weak anion exchange columns are often effective for this purpose.[1]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[1]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: Weigh approximately 100 mg of frozen tissue. In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1] Homogenize thoroughly on ice.
-
Extraction: Add isopropanol to the homogenate, followed by acetonitrile (ACN).[2] Continue homogenization to ensure complete extraction.
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition and equilibrate a weak anion exchange SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the SPE column.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs using an appropriate elution solvent.
-
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.[1]
-
Reconstitution: Reconstitute the dried extract in a small volume of a solvent suitable for LC-MS analysis (e.g., methanol/water mixture).[1]
Protocol 2: Extraction of Acyl-CoAs from Cultured Cells
This protocol is suitable for both adherent and suspension cell cultures.[4]
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol containing an internal standard
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting and Washing:
-
Lysis and Extraction:
-
Lysate Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[4]
-
Sample Concentration: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[4]
Visualizations
Caption: General experimental workflow for VLCFA-CoA extraction and analysis.
Caption: Simplified overview of VLCFA metabolism and its role in pathology.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Reducing ion suppression effects for 22-Methyltricosanoyl-CoA detection
Welcome to the technical support center for the detection of 22-Methyltricosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte, such as this compound, is reduced due to the presence of other co-eluting compounds from the sample matrix.[1][2] This interference can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[2] Long-chain acyl-CoAs like this compound are often present at low concentrations in complex biological matrices, making them particularly susceptible to ion suppression from more abundant species like phospholipids (B1166683).
Q2: What are the primary causes of ion suppression in my LC-MS/MS analysis of this compound?
A2: Ion suppression in the analysis of this compound typically originates from several sources within your sample and experimental setup:
-
Endogenous Matrix Components: Biological samples are complex mixtures. Components like phospholipids, salts, and proteins are major contributors to ion suppression.[3][4] Phospholipids are particularly problematic as they are highly abundant in biological membranes and can co-elute with long-chain acyl-CoAs.
-
Exogenous Contaminants: Substances introduced during sample preparation can also cause ion suppression. These include plasticizers from lab consumables, detergents, and mobile phase additives.[2][5]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause a phenomenon known as self-suppression, where the ionization efficiency decreases.[2]
-
Co-eluting Metabolites: Structurally similar molecules or metabolites of this compound may have similar retention times and compete for ionization.
Q3: How can I detect if ion suppression is affecting my this compound signal?
A3: There are two primary methods to assess the presence of ion suppression in your analysis:
-
Post-Column Infusion (PCI): This is a qualitative method to identify regions in your chromatogram where ion suppression occurs.[4] A solution containing this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample (without the analyte) is then injected onto the column. Any dip in the constant signal of your analyte corresponds to the retention time of matrix components that are causing ion suppression.[4]
-
Post-Extraction Spike Analysis: This quantitative approach compares the signal of an analyte in a clean solvent to its signal in a spiked matrix sample that has undergone the complete extraction procedure. A lower signal in the matrix sample indicates the presence of ion suppression.
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Reduce Matrix Effects
Effective sample preparation is the most critical step in mitigating ion suppression.[6] The goal is to selectively remove interfering matrix components while efficiently recovering this compound.
Recommended Sample Preparation Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to retain the analyte while matrix components are washed away.[3][6] | High selectivity and can effectively remove phospholipids.[6] | Can be more time-consuming and requires method development to optimize sorbent, wash, and elution conditions. |
| Liquid-Liquid Extraction (LLE) | Separates the analyte from matrix components based on their differential solubility in two immiscible liquid phases.[3][6] | Simple and can remove a significant amount of interfering substances.[2] | May have lower recovery for certain analytes and can be less selective than SPE. |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile).[3][6] | Quick and easy method for protein removal.[2] | Often results in significant ion suppression as it does not effectively remove phospholipids and other small molecules.[2][6] |
Guide 2: Enhancing Chromatographic Separation
Optimizing the liquid chromatography (LC) method can separate this compound from co-eluting matrix components, thereby reducing ion suppression.[2][7]
Chromatographic Optimization Techniques:
| Technique | Description | Expected Outcome |
| Gradient Modification | Adjusting the mobile phase gradient profile (e.g., making it shallower) can increase the separation between the analyte and interfering peaks.[4] | Improved resolution and reduced co-elution. |
| Column Chemistry | Using a different column stationary phase (e.g., C18, C8, phenyl-hexyl) can alter the elution order of compounds.[4][8] | Changes in selectivity that may separate the analyte from interferences. |
| Mobile Phase Composition | Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol) or adjusting the pH of the aqueous phase can impact retention and selectivity.[4][8] | Altered chromatographic separation. |
| Ultra-High-Performance Liquid Chromatography (UPLC) | UPLC systems use smaller particle size columns to provide higher resolution and narrower peaks compared to traditional HPLC.[9] | Increased peak capacity and better separation from matrix components, leading to reduced ion suppression.[9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Extraction
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Protein Precipitation: Add a cold organic solvent (e.g., 2:1 methanol (B129727):chloroform) to the homogenate to precipitate proteins. Centrifuge to pellet the precipitate.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences like salts.
-
Elution: Elute the this compound using a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion for Ion Suppression Monitoring
-
System Setup: Configure your LC-MS/MS system as shown in the diagram below. Use a T-junction to introduce a constant flow of a standard solution of this compound into the eluent from the LC column before it enters the mass spectrometer.
-
Infusion: Begin infusing the this compound standard solution at a constant flow rate.
-
Blank Injection: Once a stable baseline signal for the analyte is observed, inject a blank matrix extract (a sample prepared without the analyte) onto the LC column.
-
Data Analysis: Monitor the signal of the infused analyte. A drop in the signal intensity indicates the retention time at which matrix components are eluting and causing ion suppression.
Visualizations
Caption: Mechanism of Ion Suppression in the Mass Spectrometer Ion Source.
Caption: Troubleshooting Workflow for Mitigating Ion Suppression.
Caption: Experimental Setup for Post-Column Infusion Analysis.
References
- 1. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of ion suppression by sample cap liners in lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
Best practices for long-term storage and stability of 22-Methyltricosanoyl-CoA
Technical Support Center: 22-Methyltricosanoyl-CoA
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For maximal stability, this compound, especially in lyophilized or solid form, should be stored at -20°C or -80°C. Lyophilized long-chain acyl-CoAs can be stable for years under these conditions. Once reconstituted, the solution is significantly less stable and should be used as quickly as possible. For short-term storage of a few days, 2°C to 8°C may be acceptable, but for longer periods, it is advisable to aliquot and freeze at -80°C.[1]
Q2: How should I reconstitute lyophilized this compound?
To ensure successful reconstitution, follow these steps:
-
Allow the vial and your chosen reconstitution buffer to equilibrate to room temperature.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1][2]
-
Add the appropriate volume of sterile, high-purity water or a suitable buffer (e.g., Tris-HCl or PBS) to achieve the desired concentration.[3]
-
Gently agitate or vortex the vial to dissolve the contents completely.[1] Avoid vigorous shaking, which can cause foaming and potential denaturation.
-
Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[2]
Q3: What is the expected stability of this compound in an aqueous solution?
Once reconstituted, the stability of long-chain acyl-CoAs in aqueous solutions decreases. Thioester bonds are susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the reconstituted solution into single-use volumes and store at -80°C for up to one week.[4] Avoid repeated freeze-thaw cycles.
Q4: Can I use buffers containing magnesium ions with this compound?
Caution should be exercised when using buffers containing magnesium ions. Long-chain acyl-CoAs like palmitoyl-CoA have been shown to precipitate in the presence of Mg2+, particularly at concentrations above 1 mM.[5] The solubility is dependent on the buffer composition, pH, and the specific concentration of both the acyl-CoA and Mg2+. It is advisable to test solubility under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Low or No Biological Activity Observed
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh solutions for each experiment. Verify storage conditions of the stock material. Avoid repeated freeze-thaw cycles. |
| Improper Reconstitution | Ensure the lyophilized powder was fully dissolved. Refer to the reconstitution protocol. Consider trying a different reconstitution solvent if solubility is an issue. |
| Incompatibility with Assay Buffer | Check the pH and ionic strength of your buffer. Long-chain acyl-CoAs can be insoluble under certain conditions. Test the solubility of this compound in your assay buffer.[5] |
| Enzyme Inactivity | Ensure other components of your assay, such as enzymes, are active and that the reaction conditions are optimal. |
Issue 2: Poor Solubility or Precipitation
| Possible Cause | Troubleshooting Step |
| High Concentration | Try dissolving this compound at a lower concentration. |
| Presence of Divalent Cations | If your buffer contains divalent cations like Mg2+ or Ca2+, consider reducing their concentration or using a different buffer system.[5] |
| Incorrect pH | The solubility of fatty acyl-CoAs can be pH-dependent. Ensure the pH of your solution is appropriate. |
| Low Temperature | Some long-chain acyl-CoAs are less soluble at lower temperatures. Try gently warming the solution. |
Quantitative Data Summary
The following table summarizes general storage recommendations for long-chain acyl-CoAs, which can be applied to this compound.
| Form | Storage Temperature | Approximate Shelf Life | Reference |
| Lyophilized/Solid | -20°C to -80°C | Up to 10 years | [1] |
| Reconstituted in Aqueous Buffer | 2-8°C | Up to one week (use with caution) | [2] |
| Reconstituted in Aqueous Buffer | -20°C | Up to one month | [4] |
| Reconstituted in Aqueous Buffer | -80°C | Up to one week (recommended) | [4] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water or appropriate buffer (e.g., 20 mM Tris-HCl, pH 8.0)[3]
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Equilibrate the vial of lyophilized this compound and the reconstitution buffer to room temperature.
-
Centrifuge the vial briefly (e.g., 12,000 x g for 20 seconds) to pellet the lyophilized powder at the bottom of the vial.[1]
-
Carefully open the vial and add the desired volume of buffer to achieve the target concentration.
-
Recap the vial and vortex gently for 10-15 seconds.
-
Allow the vial to stand at room temperature for 15-30 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particulates. If present, gentle agitation and additional time may be required.
-
For immediate use, proceed with your experiment. For storage, aliquot into single-use volumes and freeze at -80°C.
Visualizations
Caption: A general experimental workflow for using this compound.
Caption: A logical diagram for troubleshooting unexpected experimental outcomes.
References
- 1. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. cusabio.com [cusabio.com]
- 3. cpcbiotech.it [cpcbiotech.it]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Abundance Branched Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-abundance branched acyl-CoAs. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing low-abundance branched acyl-CoAs?
A1: The analysis of low-abundance branched acyl-CoAs presents several key challenges. These molecules are typically present in very low concentrations in biological samples, making their detection difficult.[1] They are also prone to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH, which can lead to sample degradation and inaccurate quantification.[2] Furthermore, the structural similarity between different acyl-CoA species, including isobaric and isomeric forms, requires high-resolution analytical techniques for accurate identification and separation.[1][3] Finally, co-eluting endogenous species from the sample matrix can interfere with ionization in the mass spectrometer, leading to ion suppression and reduced sensitivity.[2]
Q2: Which analytical technique offers the highest sensitivity and selectivity for acyl-CoA analysis?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of acyl-CoAs.[4][5] This technique combines the separation power of liquid chromatography with the precise detection and fragmentation capabilities of tandem mass spectrometry, allowing for the accurate measurement of low-abundance species in complex biological matrices.[5][6]
Q3: Why is the choice of sample preparation method so critical for acyl-CoA analysis?
A3: The sample preparation method is critical because it directly impacts the recovery, stability, and purity of the acyl-CoAs prior to analysis. An effective sample preparation protocol should efficiently extract the acyl-CoAs from the biological matrix, remove interfering substances that can cause ion suppression, and prevent the degradation of these unstable molecules.[2][4] The choice of extraction solvent and the inclusion of cleanup steps like solid-phase extraction (SPE) can significantly influence the final sensitivity and accuracy of the analysis.[7]
Troubleshooting Guides
Issue 1: Poor or No Signal for Branched Acyl-CoAs
Q: I am not detecting a signal for my target branched acyl-CoAs, or the signal is very weak. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors throughout the experimental workflow. Here's a step-by-step troubleshooting guide:
-
Sample Extraction and Stability:
-
Problem: Inefficient extraction or degradation of acyl-CoAs during sample preparation. Acyl-CoAs are unstable and susceptible to hydrolysis.[2]
-
Solution: Ensure rapid quenching of metabolic activity at the start of your protocol, for instance, by using liquid nitrogen.[8] Use ice-cold solvents and maintain low temperatures throughout the extraction process.[9] For sample deproteinization, 5-sulfosalicylic acid (SSA) has been shown to result in higher recovery of short-chain acyl-CoAs compared to methods requiring solid-phase extraction.[4]
-
-
Mass Spectrometry Parameters:
-
Problem: Suboptimal mass spectrometer settings for your specific analytes.
-
Solution: Optimize MS parameters by directly infusing a standard solution of your branched acyl-CoA of interest.[2] Focus on tuning parameters for positive ion mode, as short-chain acyl-CoAs are generally more efficiently ionized under these conditions.[4] Identify the most abundant and specific precursor and product ion pairs for use in Multiple Reaction Monitoring (MRM) mode.[2]
-
-
Chromatographic Separation:
-
Problem: Co-elution with interfering compounds from the sample matrix, leading to ion suppression.
-
Solution: Optimize your liquid chromatography method to achieve good separation of your target analytes from other endogenous species.[2] Employing a reversed-phase C18 column with a suitable gradient elution is a common and effective strategy.[7] The use of ion-pairing agents in the mobile phase can also improve peak shape and retention of these polar molecules.
-
Issue 2: Poor Peak Shape and Resolution
Q: My chromatogram shows broad or tailing peaks for my branched acyl-CoAs, and I can't resolve isomeric forms. How can I improve this?
A: Poor peak shape and resolution can compromise accurate quantification. Consider the following adjustments:
-
Mobile Phase Composition:
-
Problem: Inadequate mobile phase for the separation of polar and structurally similar acyl-CoAs.
-
Solution: For reversed-phase chromatography, ensure the mobile phase contains a low concentration of an acid (e.g., 0.1% formic acid) and a volatile buffer salt (e.g., 10 mM ammonium (B1175870) acetate) to improve peak shape.[7] For challenging separations, including isomers, consider alternative chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[10]
-
-
Column Selection:
-
Problem: The chosen column does not provide sufficient resolving power.
-
Solution: Utilize a high-resolution, small-particle-size column (e.g., sub-2 µm) to enhance separation efficiency.[7] The selection of the stationary phase is also critical; while C18 is common, other phases might offer better selectivity for your specific analytes.
-
-
Flow Rate and Gradient:
-
Problem: The elution gradient is too steep, or the flow rate is not optimal.
-
Solution: A shallower gradient can improve the resolution of closely eluting compounds.[2] Experiment with different flow rates to find the best balance between resolution and analysis time.
-
Quantitative Data
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
| Analyte | Recovery with 10% TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Pantothenate | 0 | >99 |
| Dephospho-CoA | 0 | >99 |
| CoA | 1 | 74 |
| Malonyl CoA | 26 | 74 |
| Acetyl CoA | 36 | 59 |
| Propionyl CoA | 62 | 80 |
| Isovaleryl CoA | 58 | 59 |
(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water.[4])
Table 2: Linearity of Detection for an LC-MS/MS Method
| Analyte | Linear Range (pmol) | Correlation Coefficient (r²) |
| Pantothenate | 0.2 - 1000 | >0.99 |
| Dephospho-CoA | 0.2 - 1000 | >0.99 |
| CoA | 0.2 - 1000 | >0.99 |
| Acetyl CoA | 0.2 - 1000 | >0.99 |
| Propionyl CoA | 0.2 - 1000 | >0.99 |
| Isovaleryl CoA | 0.2 - 1000 | >0.99 |
(Data adapted from a study demonstrating the linear detection of analytes across a wide concentration range.[4])
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells using SSA
This protocol is adapted from a method designed to enhance the recovery of short-chain acyl-CoAs by avoiding a solid-phase extraction step.[4]
-
Cell Lysis and Deproteinization: a. Wash cultured cells with ice-cold phosphate-buffered saline (PBS). b. Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., crotonoyl-CoA). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex thoroughly and incubate on ice for 10 minutes.
-
Clarification of Lysate: a. Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Analysis of Acyl-CoAs
This is a generalized workflow for the analysis of acyl-CoA extracts.
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile or methanol (B129727) with the same additives as Mobile Phase A.[7]
-
Gradient: Begin with a low percentage of Mobile Phase B, and gradually increase the percentage to elute the more hydrophobic long-chain acyl-CoAs.[2]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.[1]
-
Parameter Optimization: Infuse individual acyl-CoA standards to determine the optimal precursor and product ions, as well as other MS parameters like collision energy.[2]
-
Visualizations
Caption: Workflow for branched acyl-CoA analysis.
Caption: Troubleshooting logic for poor signal.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. duke-nus.edu.sg [duke-nus.edu.sg]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Quantification of Acyl-CoAs in Biological Samples
Welcome to the technical support center for the quantification of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these critical metabolic intermediates. Below you will find troubleshooting guides and frequently asked questions to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Preparation and Extraction
Question 1: I am seeing low recovery of my acyl-CoA analytes. What are the common causes and solutions?
Answer: Low recovery of acyl-CoAs is a frequent issue stemming from their inherent instability and challenges during extraction. Here are the primary causes and troubleshooting steps:
-
Analyte Degradation: Acyl-CoAs are highly susceptible to hydrolysis, especially in neutral or alkaline aqueous solutions.[1]
-
Troubleshooting:
-
Maintain samples at low temperatures (on ice or at 4°C) throughout the extraction process.
-
Use acidic extraction buffers (e.g., pH 4-5) to improve stability.[2]
-
Minimize the time between sample collection and extraction.
-
Immediately quench enzymatic activity, for instance by using cold solvents like methanol (B129727).[1]
-
-
-
Inefficient Extraction: The choice of extraction solvent significantly impacts recovery, particularly for acyl-CoAs of varying chain lengths.
-
Troubleshooting:
-
For a broad range of acyl-CoAs, a common method is protein precipitation with solvents like 80% methanol.[3]
-
Solid-Phase Extraction (SPE) can offer excellent sample cleanup and high recovery for a diverse range of acyl-CoAs.[4][5]
-
For tissues, homogenization in a buffer followed by extraction with acetonitrile (B52724) or isopropanol (B130326) can be effective.[5][6]
-
-
-
Adsorption to Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces, leading to analyte loss.[7]
Question 2: How can I minimize matrix effects in my LC-MS/MS analysis of acyl-CoAs?
Answer: Matrix effects, such as ion suppression or enhancement, are a significant challenge in accurately quantifying acyl-CoAs in complex biological samples.[10] Here are strategies to minimize their impact:
-
Effective Sample Cleanup:
-
Chromatographic Separation:
-
Use of Internal Standards:
-
Stable Isotope-Labeled (SIL) Internal Standards: The gold standard for correcting for matrix effects is the use of SIL internal standards that co-elute with the analyte.[11]
-
Odd-Chain Acyl-CoAs: When SIL standards are unavailable, odd-chain acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) can be used as they are typically absent or at very low levels in biological samples.[12]
-
-
Matrix-Matched Calibration Curves:
-
Prepare calibration standards in a blank matrix that is similar to your sample to compensate for matrix effects.[10]
-
Section 2: Chromatography and Mass Spectrometry
Question 3: I am observing poor peak shapes and co-elution of my acyl-CoA species. How can I improve my chromatographic separation?
Answer: The amphiphilic nature of acyl-CoAs can lead to poor peak shapes and their structural similarity can result in co-elution. Here’s how to address these issues:
-
Optimize Mobile Phase:
-
The use of ion-pairing reagents can improve peak shape and retention of the polar head group on reversed-phase columns. However, be aware that these reagents can cause ion suppression and contaminate the LC-MS system.[13]
-
Careful control of the mobile phase pH can help to minimize charge-state heterogeneity and improve peak shape.[4]
-
-
Gradient Optimization:
-
A shallow gradient elution profile can improve the resolution of closely eluting acyl-CoA species.[3]
-
-
Column Choice:
-
A high-resolution C18 column is commonly used and provides good separation for a range of acyl-CoAs.[3]
-
-
Derivatization:
-
Derivatizing the phosphate group of the CoA moiety can improve chromatographic behavior by reducing its polarity.[7]
-
Question 4: What are the best practices for setting up my mass spectrometer for acyl-CoA quantification?
Answer: Proper MS setup is critical for sensitive and specific detection of acyl-CoAs.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoA analysis.[12]
-
Multiple Reaction Monitoring (MRM): This is the most common and sensitive method for targeted quantification.
-
Precursor Ion: The protonated molecule [M+H]+ is selected in the first quadrupole.
-
Product Ion: A common fragmentation for acyl-CoAs is the neutral loss of 507 Da from the CoA moiety.[1][10] Therefore, a common MRM transition is [M+H]+ -> m/z corresponding to the acyl group + CoA fragment. Another characteristic fragment ion is observed at m/z 428.[4]
-
-
Optimization of MS Parameters:
-
Optimize parameters such as declustering potential (DP) and collision energy (CE) for each acyl-CoA analyte to achieve the best sensitivity.[12]
-
Section 3: Data Analysis and Quantification
Question 5: How do I choose an appropriate internal standard for my acyl-CoA analysis?
Answer: The choice of internal standard is crucial for accurate quantification.
-
Stable Isotope-Labeled (SIL) Acyl-CoAs: These are the ideal internal standards as they have nearly identical chemical and physical properties to the endogenous analyte and can correct for extraction loss, matrix effects, and instrument variability.[11]
-
Odd-Chain Acyl-CoAs: In the absence of SIL standards, odd-chain acyl-CoAs (e.g., C15:0-, C17:0-, C23:0-, C25:0-CoA) are a good alternative as they are not typically found in most biological systems.[12] It is important to verify their absence in your specific sample type.
-
A Single Internal Standard vs. a Mix: For the most accurate quantification across a range of chain lengths, it is recommended to use a mixture of internal standards that cover the different chain lengths of the analytes of interest.
Question 6: What are the key considerations for building a reliable calibration curve for absolute quantification?
Answer: A robust calibration curve is fundamental for accurate absolute quantification.
-
Matrix-Matching: Whenever possible, prepare your calibration standards in a blank matrix that closely resembles your study samples to account for matrix effects.[10]
-
Linear Range: Ensure that the concentrations of your calibration standards span the expected concentration range of the acyl-CoAs in your samples. The relationship between response and concentration should be linear within this range.[12]
-
Weighting: Use appropriate weighting (e.g., 1/x or 1/x²) in your linear regression to account for heteroscedasticity (non-uniform variance of the data points).[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD (typically signal-to-noise ratio of 3) and LOQ (typically signal-to-noise ratio of 10) for each analyte to understand the sensitivity of your assay.[1][12]
Data Presentation
Table 1: Stability of Acyl-CoAs in Different Reconstitution Solvents
| Reconstitution Solvent | Acyl-CoA | Stability after 4h at 4°C (% remaining) | Stability after 24h at 4°C (% remaining) |
| Methanol | C16:0-CoA | ~95% | ~90% |
| 50% Methanol / 50% 50mM Ammonium (B1175870) Acetate (pH 7) | C16:0-CoA | ~90% | ~75% |
| Water | C16:0-CoA | ~85% | ~60% |
| 50mM Ammonium Acetate (pH 7) | C16:0-CoA | ~80% | ~50% |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) | C16:0-CoA | >95% | >90% |
Data adapted from a study on acyl-CoA stability.[1] This table illustrates the higher stability of acyl-CoAs in acidic and organic solutions compared to neutral aqueous solutions.
Table 2: Comparison of Acyl-CoA Extraction Methods
| Extraction Method | Key Strengths | Key Limitations | Typical Recovery |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs.[3] | May have lower recovery for very long-chain species; potential for ion suppression from co-extracted matrix components.[3] | High MS intensities reported, but quantitative recovery can vary. |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects; high recovery for a wide range of acyl-CoAs.[4][5] | More time-consuming and can be more expensive than solvent precipitation. | 70-80% depending on the tissue and specific acyl-CoA.[5] |
| Liquid-Liquid Extraction (LLE) | Can be effective for removing certain types of interferences. | Can be less efficient for highly polar short-chain acyl-CoAs. | Variable depending on the solvent system and acyl-CoA chain length. |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells using Methanol Precipitation
This protocol is a rapid and effective method for extracting a broad range of acyl-CoAs from cultured cells.[1]
-
Cell Lysis and Extraction:
-
Aspirate the cell culture medium and wash the cells twice with cold phosphate-buffered saline (PBS).
-
Add 2 mL of ice-cold methanol and 15 µL of a 10 µM internal standard solution (e.g., C15:0-CoA) to the culture plate.
-
Incubate at -80°C for 15 minutes to precipitate proteins and extract metabolites.
-
Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
Add 1 mL of acetonitrile to the extract to facilitate evaporation.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in an appropriate volume (e.g., 150 µL) of a suitable solvent, such as methanol or an acidic methanol/water mixture, for LC-MS/MS analysis.[1]
-
Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Protocol 2: General LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts.[3]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% acetic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion (e.g., neutral loss of 507).
-
-
Data Analysis:
-
Quantify the acyl-CoAs by comparing the peak areas of the endogenous analytes to those of the internal standards.
-
Generate a calibration curve using authentic standards to determine the absolute concentration of each acyl-CoA.
-
Visualizations
Caption: A generalized experimental workflow for the quantification of acyl-CoAs.
Caption: Troubleshooting logic for low acyl-CoA signal intensity.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acyl-CoA Thioester Bond Instability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent instability of acyl-CoA thioester bonds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for acyl-CoA thioesters?
A1: The primary cause of instability is the high-energy thioester bond, which is highly susceptible to hydrolysis, especially in non-neutral pH conditions.[1] Thioesters are energetically activated acyl groups, making them more reactive than their oxygen ester counterparts. This reactivity is essential for their biological roles but poses challenges for in vitro handling and analysis.[1][2] The larger size of the sulfur atom compared to an oxygen atom in an ester bond diminishes the stability of resonance structures, contributing to the higher energy and reactivity of the thioester bond.[2][3]
Q2: What are the degradation products of acyl-CoA thioester hydrolysis?
A2: The main degradation products from hydrolysis are the corresponding free carboxylic acid and coenzyme A (CoA-SH).[1] Under certain conditions, further side reactions can occur, such as the oxidation of the free thiol group on Coenzyme A.
Q3: What are the ideal storage conditions for acyl-CoA thioesters?
A3: For optimal stability, acyl-CoA thioesters should be stored as a lyophilized powder at -80°C for long-term storage. If in solution, they should be kept at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. For short-term storage during experiments (hours to a few days), it is recommended to keep the compound on ice (0-4°C) in a slightly acidic buffer with a pH between 6.0 and 6.5.[1]
Q4: Can I use common buffers like PBS for my experiments with acyl-CoAs?
A4: Caution is advised when using buffers with a pH at or above 7.0, such as standard Phosphate (B84403) Buffered Saline (PBS). The stability of the thioester bond decreases significantly as the pH becomes more alkaline.[1][4][5] It is preferable to use buffers that maintain a slightly acidic pH (6.0-6.5), such as MES or phosphate buffers at this pH. Buffers containing nucleophilic species should be avoided as they can react with the thioester bond.[1]
Troubleshooting Guides
Issue 1: Inconsistent results or lower than expected concentrations of acyl-CoA in my assay.
This issue is often due to the degradation of the acyl-CoA thioester during the experiment. Follow these troubleshooting steps:
-
Verify Storage and Handling:
-
Ensure that stock solutions were stored at -80°C and that freeze-thaw cycles have been minimized.
-
During the experiment, always keep your acyl-CoA solutions on ice (0-4°C).[1]
-
-
Check Buffer pH:
-
Measure the pH of your experimental buffer. A pH above 7.0 can lead to rapid hydrolysis.
-
If possible, adjust the buffer to a pH between 6.0 and 6.5 for maximal stability.[1]
-
-
Minimize Incubation Times:
-
Reduce the time your acyl-CoA is in solution, especially at room temperature or higher. The rate of hydrolysis increases with temperature.[1]
-
-
Assess for Enzymatic Degradation:
Issue 2: Peak tailing or poor peak shape during HPLC analysis.
This can be caused by interactions with the analytical column or degradation during the chromatographic run.
-
Mobile Phase pH:
-
Assess the pH of your mobile phase. Using a mobile phase with a slightly acidic pH, for example, by adding 0.1% formic acid or acetic acid, can improve the stability of the thioester during chromatography.[1]
-
-
Interaction with Metal Surfaces:
-
Peak tailing can sometimes be caused by the interaction of the thiol group with stainless steel components in the HPLC system.
-
If available, use a system with PEEK tubing and fittings. Alternatively, adding a small amount of a chelating agent like EDTA to the mobile phase may help.[1]
-
Data Presentation
Table 1: Estimated Stability of Acyl-CoA Thioester Bonds Under Various Conditions
This table provides an estimate of the half-life of a typical acyl-CoA thioester bond based on data from analogous compounds. It is strongly recommended to perform your own stability studies for your specific experimental conditions.
| pH | Temperature | Estimated Half-life | Recommendation |
| 6.0 - 6.5 | 25°C | Several days | Optimal for experiments at room temperature. |
| 7.4 | 25°C | Hours to a day | Work quickly and keep samples on ice whenever possible. |
| > 8.0 | 25°C | Minutes to hours | Avoid these conditions unless required by the experimental protocol. |
| 6.0 - 6.5 | 4°C | Significantly extended | Optimal for short-term storage and during experimental setup.[1] |
| Any | -80°C | Long-term (months to years) | Optimal for long-term storage of stock solutions.[1] |
Note: The rate of hydrolysis approximately doubles with every 10°C increase in temperature.[1]
Experimental Protocols
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of acyl-CoAs from cellular samples.
1. Reagents and Materials:
-
Acyl-CoA standards of interest
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)[8]
-
Extraction Buffer: 95% Acetonitrile, 25 mM Formic Acid, pre-chilled to -20°C[9]
-
Super-cooled deionized water (-2°C)[9]
-
HPLC or UPLC system coupled to a tandem mass spectrometer[10][11]
-
Reversed-phase C18 column[9]
2. Sample Extraction:
-
Collect cell broth or tissue sample and immediately transfer it into the pre-chilled extraction buffer to quench metabolic activity. A volume ratio of 1:4 (sample to buffer) is recommended.[9]
-
Mix thoroughly while keeping the sample on ice for 10 minutes.
-
Centrifuge at 15,000 x g at 4°C for 10 minutes to pellet cell debris.[9]
-
Transfer the supernatant to a new tube.
-
Add internal standards to the extracted samples and standards.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Porous reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 3 µm).[9]
-
Column Temperature: 40°C.[9]
-
Mobile Phase A: 50 mM formic acid, adjusted to pH 8.1 with ammonium (B1175870) hydroxide.[9]
-
Mobile Phase B: Methanol.[9]
-
Flow Rate: 600 µL/min.[9]
-
Gradient: A typical gradient might be 0-15% B over 12 minutes, then a wash step at 100% B, followed by re-equilibration.[9]
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Acyl-CoAs often exhibit a characteristic neutral loss of 507 Da, which can be used for detection.[12]
-
Optimize MRM transitions for each specific acyl-CoA and internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for each acyl-CoA and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of each acyl-CoA using a calibration curve generated from the standards.
Visualizations
Caption: Hydrolysis of an acyl-CoA thioester bond.
Caption: Troubleshooting workflow for acyl-CoA degradation.
Caption: Key factors influencing acyl-CoA stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 3. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Engineering of thioesterase YciA from Haemophilus influenzae for production of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate internal standard for 22-Methyltricosanoyl-CoA analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate internal standard for the quantitative analysis of 22-Methyltricosanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a suitable internal standard for the analysis of this compound?
A1: An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization (if any), and ionization. Key characteristics include:
-
Structural Similarity: The internal standard should be structurally as close as possible to this compound to ensure similar chromatographic retention and ionization efficiency.
-
Not Endogenously Present: The selected standard must not be naturally present in the sample matrix being analyzed to avoid interference.
-
Mass Difference: It must have a different mass-to-charge ratio (m/z) from the analyte to be distinguishable by the mass spectrometer.
-
Commercial Availability and Purity: The internal standard should be readily available in high purity.
Q2: Why is an isotopically labeled internal standard the preferred choice?
A2: Isotopically labeled standards, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are considered the gold standard for quantitative mass spectrometry. They are chemically identical to the analyte and therefore co-elute chromatographically and have the same ionization response. This allows for the most accurate correction of variations in sample preparation and matrix effects. However, a custom synthesis is often required for specific molecules like this compound, which can be costly and time-consuming.
Q3: What are the best alternatives if an isotopically labeled standard for this compound is not available?
A3: In the absence of a commercially available isotopically labeled standard, the best alternatives are odd-chain or other branched-chain fatty acyl-CoAs. These compounds are structurally similar to the analyte but are generally not present in biological systems, or at very low levels. For this compound (a C24 branched-chain fatty acyl-CoA), suitable alternatives would be:
-
Tricosanoyl-CoA (C23:0-CoA): This odd-chain very-long-chain fatty acyl-CoA is structurally very similar and is commercially available.
-
Pentacosanoyl-CoA (C25:0-CoA): Another excellent odd-chain option that would have similar chromatographic behavior.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Low Signal Intensity for this compound and Internal Standard | Suboptimal mobile phase composition or pH. | For the separation of very-long-chain acyl-CoAs, a C18 reversed-phase column with a mobile phase containing a low concentration of a weak base, such as ammonium (B1175870) hydroxide, at a high pH (around 10.5) can improve peak shape and signal intensity in positive ion mode. |
| High Background Noise or Matrix Effects | Insufficient sample cleanup or complex sample matrix. | Implement a solid-phase extraction (SPE) step to clean up the sample and remove interfering substances before LC-MS/MS analysis. |
| Inconsistent Internal Standard Response | Degradation of the internal standard or inconsistent addition to samples. | Ensure the internal standard is stored correctly and is stable in the sample preparation solvent. Use a calibrated pipette to add a consistent volume of the internal standard to all samples and standards early in the sample preparation workflow. |
| Co-elution of Analyte and Internal Standard with Matrix Components | Inadequate chromatographic separation. | Optimize the gradient elution profile. A slower, more shallow gradient can improve the resolution between the analytes and interfering matrix components. |
Recommended Internal Standard and Data Presentation
For the analysis of this compound, Tricosanoyl-CoA (C23:0-CoA) is a highly recommended internal standard due to its structural similarity and commercial availability.
Table 1: Calculated Mass-to-Charge Ratios (m/z) for MRM Analysis
| Compound | Formula | Exact Mass | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Neutral Loss of 507 Da) (m/z) |
| This compound | C₄₅H₈₂N₇O₁₇P₃S | 1167.48 | 1168.49 | 661.49 |
| Tricosanoyl-CoA (C23:0-CoA) | C₄₄H₈₀N₇O₁₇P₃S | 1153.46 | 1154.47 | 647.47 |
Note: The neutral loss of 507 Da corresponds to the fragmentation of the adenosine (B11128) diphosphate (B83284) moiety of the Coenzyme A molecule in positive ion mode ESI-MS/MS. A common fragment of m/z 428.037 can also be monitored.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure that should be optimized for your specific instrumentation and sample type.
1. Sample Preparation and Extraction
-
To a known amount of tissue homogenate or cell lysate, add a pre-determined amount of Tricosanoyl-CoA (C23:0-CoA) internal standard solution.
-
Perform a liquid-liquid extraction using a suitable organic solvent system (e.g., a mixture of isopropanol (B130326) and hexane).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 10 mM Ammonium Hydroxide (pH ~10.5)
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Hydroxide
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: 1168.5 -> 661.5 (and/or 1168.5 -> 428.0)
-
Tricosanoyl-CoA (IS): 1154.5 -> 647.5 (and/or 1154.5 -> 428.0)
-
-
Collision Energy: Optimize for each transition (typically 30-50 eV)
-
Source Parameters: Optimize for your specific instrument (e.g., capillary voltage, source temperature, gas flows).
Workflow for Internal Standard Selection
Validation & Comparative
A Comparative Guide to the Validation of 22-Methyltricosanoyl-CoA LC-MS/MS Assay
For researchers, scientists, and drug development professionals engaged in the precise quantification of 22-Methyltricosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA), the selection and validation of an appropriate analytical method are paramount. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for this compound with the established gas chromatography-mass spectrometry (GC-MS) method, supported by experimental protocols and data presented for objective evaluation.
While a certified reference standard for this compound is ideal for assay validation, its availability can be limited. In such cases, a certified standard of a closely related VLCFA, such as lignoceric acid (C24:0) or hexacosanoic acid (C26:0), can be utilized as a surrogate for initial validation, with the understanding that matrix effects and ionization efficiency may differ.[1][2] The use of a stable isotope-labeled internal standard of this compound or a similar VLCFA-CoA is highly recommended to ensure accuracy and precision.[1][2][3]
Method Comparison: LC-MS/MS vs. GC-MS
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and flexible platform for the analysis of fatty acids, offering high sensitivity and selectivity, particularly for complex biological samples.[4] In contrast, gas chromatography-mass spectrometry (GC-MS) is a robust and well-established technique that provides excellent chromatographic separation and is often considered a gold standard for fatty acid analysis.[5][6][7][8]
| Feature | LC-MS/MS | GC-MS |
| Sample Preparation | Simpler, often involving protein precipitation and extraction.[5] | More complex, requiring mandatory derivatization to form volatile fatty acid methyl esters (FAMEs).[5][8] |
| Throughput | Higher, with shorter run times.[3][9] | Lower, due to longer chromatographic runs and derivatization steps. |
| Sensitivity | Generally high, especially with modern instrumentation.[4][10] | Can achieve very low detection limits.[11] |
| Selectivity | High, based on precursor and product ion transitions (MRM). | High, based on chromatographic separation and mass fragmentation patterns.[11] |
| Compound Coverage | Broader, can analyze a wider range of fatty acids without derivatization.[10] | Limited to volatile and thermally stable compounds; derivatization is essential for VLCFAs.[5] |
| Matrix Effects | Can be significant and require careful management. | Generally less susceptible to matrix effects. |
| Instrumentation Cost | Generally higher. | More accessible and widely available. |
Experimental Protocols
LC-MS/MS Assay Protocol for this compound
This protocol is based on established methods for VLCFA analysis.[9][12][13]
1. Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound or a suitable VLCFA-CoA analog).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.
-
3. Validation Parameters:
-
Linearity: Prepare a calibration curve using a certified standard of this compound (or a surrogate) over a concentration range relevant to the expected sample concentrations.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in the matrix to the response in a neat solution.
-
Stability: Assess the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
GC-MS Assay Protocol for this compound (as FAME)
This protocol is adapted from standard methods for VLCFA analysis by GC-MS.[6][8][14]
1. Sample Preparation and Derivatization:
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated C23:0 or another odd-chain fatty acid).
-
Perform acid hydrolysis by adding 1 mL of 2.5% HCl in methanol.
-
Incubate at 80°C for 1 hour to convert this compound to its methyl ester (22-Methyltricosanoate).
-
After cooling, add 1 mL of hexane (B92381) and vortex to extract the fatty acid methyl esters (FAMEs).
-
Centrifuge and transfer the upper hexane layer to a clean vial.
-
Repeat the extraction with another 1 mL of hexane.
-
Combine the hexane extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 50 µL of hexane.
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the 22-Methyltricosanoate and the internal standard.
-
3. Validation Parameters:
-
The same validation parameters as for the LC-MS/MS assay should be assessed.
Quantitative Data Summary
The following tables present hypothetical yet representative data for the validation of a this compound assay, assuming the use of a certified standard.
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS | GC-MS |
| Linear Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 |
| LOD | 0.5 ng/mL | 1 ng/mL |
| LOQ | 1 ng/mL | 5 ng/mL |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | LC-MS/MS | GC-MS |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (5 ng/mL) | ± 10% | < 15% |
| Mid QC (100 ng/mL) | ± 8% | < 10% |
| High QC (800 ng/mL) | ± 5% | < 5% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS validation of this compound.
Caption: Comparison of LC-MS/MS and GC-MS for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jasem.com.tr [jasem.com.tr]
A Comparative Guide to the Metabolism of 22-Methyltricosanoyl-CoA and Tetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two distinct very-long-chain fatty acyl-CoAs (VLCFA-CoAs): the branched-chain 22-methyltricosanoyl-CoA and the straight-chain tetracosanoyl-CoA. Understanding the metabolic fates of these molecules is crucial for research into lipid metabolism disorders, neurological diseases, and the development of targeted therapeutics.
Executive Summary
The metabolism of this compound and tetracosanoyl-CoA differs significantly due to the presence of a methyl branch in the former. This compound is initially processed through the peroxisomal α-oxidation pathway to remove the methyl group before it can enter the β-oxidation spiral. In contrast, the straight-chain tetracosanoyl-CoA is a direct substrate for peroxisomal β-oxidation. This fundamental difference in their initial metabolic steps leads to distinct enzymatic requirements, metabolic intermediates, and overall oxidation rates. Generally, the metabolism of straight-chain fatty acids is more efficient, with oxidation rates several-fold greater than those of branched-chain fatty acids.
Data Presentation: A Comparative Overview
While direct kinetic data for this compound is limited, by extrapolating from studies on similar branched-chain and straight-chain VLCFAs, we can construct a comparative table. It is important to note that these values are representative and may vary depending on the specific experimental conditions and enzyme sources.
| Feature | This compound | Tetracosanoyl-CoA (Lignoceroyl-CoA) |
| Primary Metabolic Pathway | Peroxisomal α-oxidation followed by β-oxidation | Peroxisomal β-oxidation |
| Initial Key Enzyme | Phytanoyl-CoA Dioxygenase (PHYH) | Acyl-CoA Oxidase 1 (ACOX1) |
| Cellular Location of Initial Metabolism | Peroxisome | Peroxisome |
| Initial Metabolic Step | Hydroxylation at the α-carbon | Dehydrogenation to form a trans-2-enoyl-CoA |
| Requirement for α-Methylacyl-CoA Racemase (AMACR) | Yes, to convert the (2R)-methyl isomer to the (2S)-isomer for β-oxidation | No |
| Relative Oxidation Rate | Slower; generally several-fold lower than straight-chain counterparts[1] | Faster |
| Key Metabolic Intermediates | 2-hydroxy-22-methyltricosanoyl-CoA, pristanal (B217276) analogue, pristanic acid analogue | trans-2-tetracosenoyl-CoA, 3-hydroxytetracosanoyl-CoA, 3-ketotetracosanoyl-CoA |
| End Products of Initial Peroxisomal Oxidation | Propionyl-CoA, Acetyl-CoA, and a shorter-chain acyl-CoA | Acetyl-CoA and a chain-shortened acyl-CoA (e.g., octanoyl-CoA) |
Metabolic Pathways
The metabolic pathways for these two molecules are distinct, particularly in their initial steps.
Metabolism of this compound
The methyl group on the β-carbon of this compound sterically hinders the enzymes of β-oxidation.[2] Therefore, it must first undergo α-oxidation.[3][4] This process involves the removal of a single carbon from the carboxyl end. The resulting molecule, now a 2-methyl-branched-chain fatty acyl-CoA, can then be further metabolized. The enzyme α-methylacyl-CoA racemase (AMACR) is crucial for converting the (2R)-stereoisomer to the (2S)-stereoisomer, which is the required configuration for the subsequent β-oxidation steps.
Metabolism of Tetracosanoyl-CoA
Tetracosanoyl-CoA, a straight-chain saturated very-long-chain fatty acid, is a direct substrate for peroxisomal β-oxidation.[5][6][7] This pathway involves a series of four enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA. The shortened acyl-CoAs are then transported to the mitochondria for complete oxidation to CO2 and water.
Experimental Protocols
The following are generalized protocols for key experiments used to study the metabolism of these fatty acyl-CoAs.
Radiometric Fatty Acid Oxidation Assay in Cultured Fibroblasts
This assay measures the rate of fatty acid oxidation by quantifying the production of radiolabeled water-soluble metabolites from a 14C-labeled fatty acid substrate.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture: Human skin fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics until confluent.
-
Substrate Preparation: Prepare a solution of [1-14C]-22-methyltricosanoic acid or [1-14C]-tetracosanoic acid complexed to bovine serum albumin (BSA) in serum-free DMEM.
-
Incubation: Wash the confluent fibroblast monolayers with phosphate-buffered saline (PBS) and then incubate with the radiolabeled substrate solution at 37°C for a defined period (e.g., 2-4 hours).
-
Reaction Termination: After incubation, stop the reaction by adding ice-cold perchloric acid to the culture medium.
-
Separation of Metabolites: Scrape the cells and transfer the cell suspension to a centrifuge tube. Separate the acid-soluble (aqueous) and acid-insoluble (organic) fractions by centrifugation.
-
Quantification: Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter. This represents the amount of water-soluble β-oxidation products.
-
Normalization: Determine the protein concentration of the cell lysate from a parallel well to normalize the oxidation rate (e.g., nmol of fatty acid oxidized/mg protein/hour).
Acyl-CoA Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of various acyl-CoA species in cell or tissue extracts.
Workflow Diagram:
Detailed Methodology:
-
Sample Preparation: Harvest cultured cells or tissue samples and immediately quench metabolism by flash-freezing in liquid nitrogen.
-
Extraction: Homogenize the samples in a cold extraction buffer containing internal standards (e.g., odd-chain acyl-CoAs).
-
Protein Precipitation: Add a cold organic solvent mixture (e.g., acetonitrile/methanol/water) to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins and cellular debris.
-
Solid Phase Extraction (Optional): For samples with low acyl-CoA concentrations, an optional solid-phase extraction (SPE) step can be used to enrich the acyl-CoA fraction.
-
LC-MS/MS Analysis: Inject the supernatant (or the eluate from SPE) onto a reverse-phase LC column coupled to a tandem mass spectrometer.
-
Data Analysis: Identify and quantify the different acyl-CoA species based on their retention times and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Conclusion
The metabolic pathways of this compound and tetracosanoyl-CoA highlight the specialized enzymatic machinery required to handle different fatty acid structures. While both are initially metabolized in the peroxisome, the initial steps of α-oxidation for the branched-chain fatty acid and β-oxidation for the straight-chain fatty acid are fundamentally different. These differences have significant implications for cellular lipid homeostasis and are of considerable interest in the study of metabolic diseases. The provided experimental protocols offer a framework for investigating the intricacies of these pathways and for evaluating the effects of potential therapeutic interventions.
References
- 1. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biochemistryclub.com [biochemistryclub.com]
- 3. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. SMPDB [smpdb.ca]
- 6. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]
A Comparative Guide to the Biological Activity of 22-Methyltricosanoyl-CoA and Other Very-Long-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 22-Methyltricosanoyl-CoA and other very-long-chain fatty acyl-CoAs (VLCFA-CoAs). Due to the limited direct experimental data on this compound, this guide extrapolates its probable activities based on the established biological roles of structurally similar methyl-branched and straight-chain VLCFA-CoAs. The primary focus is on their interaction with the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.
Introduction to VLCFA-CoAs and Their Significance
Very-long-chain fatty acids (VLCFAs) are fatty acids with 20 or more carbon atoms. In their activated form, as coenzyme A (CoA) thioesters, they are pivotal intermediates in numerous metabolic pathways.[1] VLCFA-CoAs are substrates for elongation, desaturation, and incorporation into complex lipids like sphingolipids and glycerophospholipids.[1] They are also catabolized through peroxisomal β-oxidation.[1] Notably, certain VLCFA-CoAs, particularly branched-chain fatty acyl-CoAs (BCFA-CoAs), have emerged as potent endogenous ligands for nuclear receptors like PPARα, implicating them in the transcriptional regulation of genes involved in lipid homeostasis.[2]
Comparative Biological Activity: this compound in Context
While direct experimental evidence for the biological activity of this compound is not available in the reviewed literature, its structure as a methyl-branched VLCFA-CoA allows for informed predictions of its function. It is hypothesized that this compound, like other BCFA-CoAs, acts as a high-affinity ligand for PPARα.
Interaction with PPARα
VLCFA-CoAs and BCFA-CoAs are potent inducers of PPARα, a nuclear receptor that governs the expression of genes involved in fatty acid oxidation.[2] The CoA thioester form, rather than the free fatty acid, is the high-affinity ligand for PPARα.[2][3]
Table 1: Comparative Binding Affinities of Various Fatty Acyl-CoAs to PPARα
| Fatty Acyl-CoA | Chain Length & Branching | Dissociation Constant (Kd) in nM | Reference |
| Branched-Chain | |||
| Phytanoyl-CoA | C20 (tetramethylated) | 11 ± 1 | [2] |
| Pristanoyl-CoA | C19 (tetramethylated) | 12 ± 1 | [2] |
| Saturated Straight-Chain | |||
| Arachidoyl-CoA | C20:0 | 16 ± 1 | [2] |
| Behenoyl-CoA | C22:0 | 6 ± 1 | [2] |
| Lignoceroyl-CoA | C24:0 | 3 ± 1 | [2] |
| Monounsaturated Straight-Chain | |||
| Nervonoyl-CoA | C24:1 | Not determined, but binds | [2] |
| Polyunsaturated Straight-Chain | |||
| Arachidonoyl-CoA | C20:4 | 16 ± 1 | [2] |
| Docosahexaenoyl-CoA | C22:6 | Not determined, but binds | [2] |
Based on the data in Table 1, it is plausible that this compound exhibits a high binding affinity for PPARα, likely in the low nanomolar range, comparable to or even stronger than its straight-chain counterparts. The presence of a methyl branch can influence ligand binding and receptor conformation.
Signaling Pathways and Metabolic Regulation
Activation of PPARα by VLCFA-CoAs initiates a signaling cascade that upregulates the transcription of genes involved in fatty acid catabolism. This includes enzymes required for peroxisomal β-oxidation.
Figure 1. PPARα signaling pathway activated by VLCFA-CoAs.
Experimental Protocols
PPARα Ligand Binding Assay (Fluorescence Quenching)
This protocol is based on the methodology described by Hostetler et al. (2006) for determining the binding affinity of fatty acyl-CoAs to PPARα.[2]
Principle: The binding of a ligand to PPARα can cause a conformational change in the protein, leading to the quenching of the intrinsic fluorescence of its aromatic amino acids (tryptophan, tyrosine). The degree of quenching is proportional to the amount of ligand-receptor complex formed.
Materials:
-
Recombinant mouse PPARα protein (A/B domain deleted)
-
Fatty acyl-CoA solutions (e.g., this compound, other VLCFA-CoAs) of known concentrations
-
Binding buffer (e.g., 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a solution of recombinant PPARα in the binding buffer to a final concentration of approximately 0.1 µM.
-
Record the baseline intrinsic fluorescence of the PPARα solution (excitation at 280 nm, emission at 340 nm).
-
Add small aliquots of the fatty acyl-CoA stock solution to the PPARα solution.
-
After each addition, mix and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence intensity after each addition.
-
Correct the fluorescence readings for dilution.
-
Plot the change in fluorescence against the ligand concentration.
-
Calculate the dissociation constant (Kd) by fitting the data to a single-site binding isotherm equation.
Figure 2. Workflow for PPARα fluorescence quenching binding assay.
Peroxisomal β-Oxidation Assay in Cultured Fibroblasts
This protocol provides a general framework for measuring the rate of peroxisomal β-oxidation of VLCFAs.
Principle: The rate of β-oxidation is determined by monitoring the conversion of a radiolabeled VLCFA substrate into water-soluble acetyl-CoA.
Materials:
-
Cultured human skin fibroblasts
-
[1-¹⁴C]-labeled VLCFA (e.g., [1-¹⁴C]lignoceric acid, or a custom synthesized radiolabeled 22-Methyltricosanoic acid)
-
Culture medium
-
Scintillation cocktail and counter
Procedure:
-
Culture fibroblasts to confluency in appropriate culture dishes.
-
Prepare the substrate solution by complexing the radiolabeled VLCFA to bovine serum albumin (BSA) in the culture medium.
-
Incubate the cells with the substrate solution for a defined period (e.g., 2 hours) at 37°C.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Separate the aqueous phase (containing radiolabeled acetyl-CoA) from the lipid phase (containing unreacted substrate) by centrifugation.
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Determine the protein concentration in each cell culture dish to normalize the results.
-
Express the rate of β-oxidation as nmol of substrate oxidized per hour per mg of cell protein.
Conclusion
Based on the available evidence for other branched-chain and very-long-chain fatty acyl-CoAs, this compound is predicted to be a potent biological effector, primarily through its action as a high-affinity ligand for the nuclear receptor PPARα. This interaction is expected to trigger the upregulation of genes involved in peroxisomal β-oxidation, thereby influencing cellular lipid metabolism. The provided experimental protocols offer a framework for empirically testing this hypothesis and quantitatively comparing the biological activity of this compound with other VLCFA-CoAs. Further research is warranted to elucidate the specific roles of this and other novel methyl-branched VLCFA-CoAs in health and disease.
References
- 1. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 22-Methyltricosanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification and characterization of 22-Methyltricosanoyl-CoA, a very-long-chain branched fatty acyl-CoA, is critical for advancing research in metabolic disorders, biomarker discovery, and drug development. Its unique structure, featuring a long aliphatic chain and a methyl branch, presents distinct analytical challenges. This guide provides an objective comparison of the three primary analytical techniques used for its analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). We present supporting data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal method for their specific needs.
Comparison of Analytical Methods
The choice of analytical technique for this compound analysis depends on factors such as required sensitivity, sample matrix complexity, and the need for structural elucidation. While LC-MS/MS is often favored for its high sensitivity and specificity for acyl-CoAs, GC-MS provides excellent chromatographic resolution for the corresponding fatty acid after derivatization. HPLC is a versatile tool, particularly for purification and when coupled with detectors other than mass spectrometry.
| Parameter | LC-MS/MS | GC-MS | HPLC with UV/ELSD |
| Analyte Form | Intact Acyl-CoA | Fatty Acid (requires hydrolysis and derivatization, e.g., to FAME) | Intact Acyl-CoA or Derivatized Fatty Acid |
| Sample Preparation | Relatively simple: Solid-Phase Extraction (SPE) or liquid-liquid extraction.[1][2] | More complex: Requires hydrolysis of the CoA ester followed by derivatization to a volatile ester (e.g., Fatty Acid Methyl Ester - FAME).[3][4] | Can be variable; may require derivatization for improved detection by UV or other detectors.[5][6] |
| Sensitivity | Very high (low pg to fg range).[4] | High (pg range). | Moderate to low (ng to µg range), depending on the detector.[7] |
| Selectivity | Very high, based on mass-to-charge ratio (m/z) and fragmentation patterns. | High, based on retention time and mass spectral library matching. | Moderate, based on retention time and detector response. |
| Limit of Detection (LOD) | Typically in the low nmol/L to pmol/L range. | Typically in the high nmol/L to low µmol/L range for the corresponding fatty acid. | Generally in the µmol/L range. |
| Limit of Quantitation (LOQ) | Typically in the nmol/L to pmol/L range. | Typically in the µmol/L range for the corresponding fatty acid. | Generally in the high µmol/L to mmol/L range. |
| Linearity | Excellent, often spanning 3-4 orders of magnitude. | Good, typically spanning 2-3 orders of magnitude. | Good, but can be limited by the detector's dynamic range. |
| Precision (%RSD) | Typically <15%.[1][2] | Typically <15%. | Typically <10%. |
| Accuracy (%Recovery) | Typically 85-115%.[1][2] | Typically 80-120% for the derivatized fatty acid.[3] | Can be variable depending on the sample matrix and detector. |
| Throughput | High, with run times typically under 10 minutes.[8] | Lower, due to longer run times and more extensive sample preparation. | Moderate, with typical run times of 10-30 minutes. |
| Primary Applications | Targeted quantification, metabolomics, biomarker discovery. | Fatty acid profiling, structural elucidation of the fatty acid moiety. | Preparative separation, routine analysis with less stringent sensitivity requirements. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound or similar very-long-chain fatty acyl-CoAs using LC-MS/MS, GC-MS, and HPLC.
LC-MS/MS Method for Intact this compound
This method is adapted from established protocols for long-chain acyl-CoA analysis.[1][2][8]
a. Sample Preparation (Solid-Phase Extraction)
-
Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold 2:1 methanol (B129727)/water.
-
Add an internal standard (e.g., C17:0-CoA).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium (B1175870) hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
b. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
c. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]+ for this compound.
-
Product Ion (Q3): A specific fragment ion resulting from the neutral loss of the phosphopantetheine group.
-
Collision Energy: Optimized for the specific analyte.
GC-MS Method for 22-Methyltricosanoic Acid (as FAME derivative)
This protocol involves the hydrolysis of the CoA thioester and subsequent derivatization of the released fatty acid.[3][4]
a. Sample Preparation (Hydrolysis and Derivatization)
-
To the sample (e.g., lipid extract), add 1 mL of 0.5 M methanolic HCl.
-
Add an internal standard (e.g., C17:0 fatty acid).
-
Heat the sample at 80°C for 1 hour to hydrolyze the acyl-CoA and form the fatty acid methyl ester (FAME).
-
Cool the sample and add 1 mL of hexane (B92381) to extract the FAMEs.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer to a new vial.
-
Evaporate the hexane and reconstitute in a suitable volume for GC-MS injection.
b. Gas Chromatography
-
Column: DB-225ms or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 10 minutes.
c. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Monitored Ions (SIM): Molecular ion and characteristic fragment ions of the 22-Methyltricosanoic acid methyl ester.
HPLC Method with UV Detection
This method is suitable for the analysis of the intact acyl-CoA with less sensitivity than MS, or for the analysis of a derivatized fatty acid.[5][6]
a. Sample Preparation
-
Follow the same SPE protocol as for LC-MS/MS. For derivatized fatty acids, a derivatizing agent that introduces a chromophore (e.g., phenacyl bromide) would be used.
b. High-Performance Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 20% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA) or a wavelength appropriate for the chosen derivatizing agent.
Mandatory Visualization
Biochemical Pathway of this compound Metabolism
Very-long-chain and branched-chain fatty acids are primarily metabolized through peroxisomal β-oxidation.[1][3][9] This pathway shortens the fatty acid chain, and the resulting products can then enter mitochondrial β-oxidation for complete catabolism.
Caption: Peroxisomal β-oxidation of this compound.
Experimental Workflow for Method Cross-Validation
A robust cross-validation workflow ensures the accuracy and reliability of analytical data by comparing results from two or more independent methods.
Caption: Workflow for cross-validation of LC-MS/MS and GC-MS methods.
References
- 1. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
Comparative Analysis of Branched-Chain and Very-Long-Chain Acyl-CoA Levels in Healthy vs. Diseased Tissues
A focused examination of metabolic dysregulation in peroxisomal disorders.
Abstract:
While a direct comparative analysis of 22-Methyltricosanoyl-CoA levels in healthy versus diseased tissue is not available in current scientific literature, this guide provides a comprehensive comparison of a closely related and clinically significant class of molecules: branched-chain and very-long-chain acyl-CoAs. Dysregulation of these metabolites is a hallmark of several inherited peroxisomal disorders, leading to severe pathophysiology. This guide will focus on two archetypal diseases: Refsum disease , characterized by the accumulation of phytanoyl-CoA, and Zellweger Spectrum Disorders (ZSD) , where very-long-chain acyl-CoAs (VLCFA-CoAs) accumulate. We present quantitative data on the precursor fatty acids, which directly correlate with their acyl-CoA derivatives, detail the experimental protocols for their measurement, and provide visual diagrams of the relevant metabolic pathways and analytical workflows.
Introduction
Branched-chain and very-long-chain fatty acids are critical components of cellular lipids, playing roles in membrane structure and signaling. Their metabolism is predominantly carried out within peroxisomes. Genetic defects in the enzymes or biogenesis of peroxisomes can lead to the accumulation of these fatty acids and their activated acyl-CoA esters, resulting in severe cellular toxicity. This guide compares the levels of these metabolites in healthy individuals versus those with Refsum disease and Zellweger Spectrum Disorders, providing valuable insights for researchers and clinicians in the field of metabolic diseases and drug development.
Data Presentation: Comparative Levels of Precursor Fatty Acids
Direct quantification of tissue acyl-CoA levels is technically challenging and less commonly reported than the measurement of their precursor fatty acids. The accumulation of phytanic acid and very-long-chain fatty acids (VLCFAs) in plasma and tissues is a well-established diagnostic marker for Refsum disease and ZSD, respectively, and serves as a reliable proxy for the corresponding acyl-CoA pools.
Table 1: Phytanic Acid Levels in Healthy vs. Refsum Disease Tissues
| Analyte | Tissue/Fluid | Healthy Control Levels | Refsum Disease Patient Levels | Fold Increase (Approx.) | Citation(s) |
| Phytanic Acid | Plasma/Serum | 0 - 0.3 mg/dL (0 - 9.6 µmol/L) | 10 - 50 mg/dL (320 - 1600 µmol/L) or higher | >100x | [1][2][3] |
| Phytanic Acid | Cultured Fibroblasts | Normal oxidation rate | 5-10% of normal oxidation activity | N/A (activity measure) | [4] |
Table 2: Very-Long-Chain Fatty Acid (VLCFA) Levels in Healthy vs. Zellweger Spectrum Disorder (ZSD) Tissues
| Analyte | Tissue/Fluid | Healthy Control Levels (Representative Values) | Zellweger Spectrum Disorder Patient Levels (Representative Values) | Fold Increase (Approx.) | Citation(s) |
| Hexacosanoic Acid (C26:0) | Plasma/Serum | < 1.3 µg/mL | 5.20 ± 1.78 µg/mL (classical ZS) | ~4x | [5][6] |
| C26:0 / C22:0 Ratio | Plasma/Serum | < 0.023 | 0.65 ± 0.18 (classical ZS) | >28x | [5][7] |
| VLCFA (general) | Brain Tissue | Low levels | Significantly increased | Not specified | [8] |
| VLCFA (general) | Cultured Fibroblasts | Normal levels | Significantly increased | >13x (in some cases) | [9][10] |
Experimental Protocols
The quantification of branched-chain and very-long-chain fatty acids and their acyl-CoA esters from biological samples is primarily achieved through mass spectrometry-based techniques.
Quantification of Phytanic Acid and VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a well-established technique for the clinical diagnosis of peroxisomal disorders.
-
Sample Preparation (Plasma/Serum):
-
Internal Standard Addition: A known amount of a deuterated internal standard (e.g., deuterated phytanic acid, deuterated C26:0) is added to the plasma sample (typically 100 µL).[11][12]
-
Hydrolysis: The sample undergoes acid or base hydrolysis to release fatty acids from their esterified forms (e.g., in triglycerides, phospholipids, and acyl-CoA esters).[12]
-
Extraction: The fatty acids are extracted from the aqueous matrix into an organic solvent (e.g., hexane (B92381) or iso-octane).[11]
-
Derivatization: The carboxyl group of the fatty acids is derivatized to a more volatile form, commonly a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, to improve chromatographic separation and detection.[11]
-
-
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the gas chromatograph.
-
Separation: The fatty acid derivatives are separated on a capillary column based on their volatility and interaction with the stationary phase.
-
Detection: The separated compounds are ionized (typically by electron impact) and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for high specificity and sensitivity.[11]
-
Quantification: The concentration of the analyte is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.[12]
-
Quantification of Phytanic Acid and VLCFAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is increasingly used for the analysis of these fatty acids.
-
Sample Preparation (Plasma/Serum):
-
Internal Standard Spiking: Stable isotope-labeled internal standards are added to the sample.[13][14]
-
Hydrolysis: An acid hydrolysis step is performed to release the total fatty acid content from their coenzyme A esters and other lipids.[15]
-
Extraction: A liquid-liquid or solid-phase extraction is used to isolate the fatty acids.
-
Derivatization (optional but common): Derivatization can be performed to enhance ionization efficiency and chromatographic retention. A common method involves creating trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[15]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted and derivatized fatty acids are separated using reverse-phase liquid chromatography.
-
Ionization: The analytes are ionized, typically using electrospray ionization (ESI) in positive or negative mode.
-
Mass Analysis: A tandem mass spectrometer (e.g., a triple quadrupole) is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and a characteristic product ion, providing very high selectivity.[15]
-
Quantification: Concentrations are calculated based on the ratio of the analyte signal to the internal standard signal against a calibration curve.[14]
-
Mandatory Visualizations
Signaling and Metabolic Pathways
References
- 1. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. mdpi.com [mdpi.com]
- 4. Diagnosis of Refsum's disease using [1-14C]phytanic acid as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Normal very long-chain fatty acids level in a patient with peroxisome biogenesis disorders: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Identity of Synthetic 22-Methyltricosanoyl-CoA
For researchers, scientists, and drug development professionals working with very-long-chain fatty acyl-CoAs, rigorous structural confirmation is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the identity confirmation of synthetic 22-Methyltricosanoyl-CoA, offering a detailed experimental protocol and a comparison with alternative analytical techniques.
Performance Comparison: NMR vs. Alternative Methods
While Nuclear Magnetic Resonance (NMR) provides unparalleled detail in structural elucidation, other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed for their sensitivity and throughput. The choice of analytical technique depends on the specific requirements of the study.
| Feature | ¹H and ¹³C NMR Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | Separates molecules based on their physicochemical properties and identifies them by their mass-to-charge ratio.[1] |
| Information Provided | Unambiguous structural confirmation, including carbon skeleton, functional groups, and stereochemistry. | Highly sensitive detection and quantification, providing molecular weight and fragmentation patterns.[2][3] |
| Sample Requirement | Higher concentration and purity required (typically mg scale). | Lower concentration and can tolerate more complex matrices (ng to pg scale).[4] |
| Throughput | Lower throughput due to longer acquisition times. | High throughput, suitable for screening large numbers of samples. |
| Strengths | Definitive structure elucidation without the need for reference standards of the final compound. | Exceptional sensitivity and selectivity, ideal for quantitative analysis in biological samples.[4] |
| Limitations | Lower sensitivity compared to MS. Complex spectra for large molecules can be challenging to interpret. | Does not provide detailed structural information on its own; relies on fragmentation patterns and comparison to standards. |
Predicted NMR Data for this compound
Due to the scarcity of published experimental NMR data for this compound, the following tables present predicted chemical shifts based on known values for similar long-chain fatty acids and coenzyme A derivatives. These values serve as a guide for spectral interpretation.
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Terminal methyl (iso-group) | ~0.85 | d |
| Methine (iso-group) | ~1.55 | m |
| Methylene chain ((CH₂)n) | ~1.25 | br s |
| β-Methylene to thioester | ~1.65 | m |
| α-Methylene to thioester | ~2.85 | t |
| CoA Pantothenate CH₂ | ~3.4-4.2 | m |
| CoA Adenosine H1' | ~6.15 | d |
| CoA Adenosine H2 | ~8.35 | s |
| CoA Adenosine H8 | ~8.55 | s |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) |
| Terminal methyl (iso-group) | ~22.7 |
| Methine (iso-group) | ~27.9 |
| Methylene chain ((CH₂)n) | ~29.0-29.7 |
| Methylene C-3 | ~25.0 |
| Methylene C-21 | ~39.1 |
| α-Methylene to thioester | ~43.5 |
| Thioester Carbonyl | ~199.0 |
| CoA Carbons | Various signals from ~30 to 150 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of long-chain acyl-CoAs.
Materials:
-
22-methyltricosanoic acid
-
Coenzyme A trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate solution
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Activation of 22-methyltricosanoic acid: In a round-bottom flask under an inert atmosphere, dissolve 22-methyltricosanoic acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir at 0°C for 1 hour, then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure to obtain the NHS-ester of 22-methyltricosanoic acid.
-
Coupling with Coenzyme A: Dissolve the activated NHS-ester in a minimal amount of anhydrous THF.
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in a sodium bicarbonate buffer (pH ~8).
-
Slowly add the THF solution of the NHS-ester to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Purification: Purify the resulting this compound by reversed-phase HPLC using a suitable gradient of acetonitrile (B52724) in water with a small amount of trifluoroacetic acid.
-
Lyophilize the collected fractions to obtain the pure product.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified, lyophilized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals and to confirm the connectivity of the molecule.
-
-
Data Processing and Analysis:
-
Process the raw NMR data (Fourier transformation, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Compare the observed chemical shifts and coupling constants with the predicted values and with data from similar known compounds to confirm the structure of this compound.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for confirming the identity of synthetic this compound.
Caption: Experimental workflow for synthesis and confirmation.
Caption: Logic of NMR-based structural confirmation.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of 22-Methyltricosanoyl-CoA measurement
An Inter-laboratory Comparison Guide to the Measurement of Very Long-Chain Acyl-CoAs
This guide provides a comparative overview of the analytical methodologies for the measurement of 22-Methyltricosanoyl-CoA and other very long-chain acyl-CoAs (VLC-ACoAs). Due to a lack of publicly available inter-laboratory proficiency testing data specifically for this compound, this document presents comparison data for the closely related very long-chain fatty acids (VLCFAs) to illustrate typical inter-laboratory performance. Methodologies presented are directly applicable to the analysis of VLC-ACoAs.
Introduction to VLCFA and VLC-ACoA Analysis
Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbons or more. Their activated forms, very long-chain acyl-Coenzyme A thioesters (VLC-ACoAs), are key metabolic intermediates. The accumulation of VLCFAs and their CoA derivatives is a hallmark of several severe inherited peroxisomal disorders, including X-linked Adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders[1][2][3]. Accurate and precise quantification of these molecules in biological samples is therefore critical for the diagnosis and monitoring of these conditions. This compound is a C24 branched-chain fatty acyl-CoA, and its measurement falls within the broader analysis of VLCFAs.
Modern analytical approaches, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the standard for quantifying these molecules due to their high sensitivity and specificity[4][5][6][7]. These methods can distinguish between various acyl-CoA species with different chain lengths and degrees of saturation[7].
Inter-laboratory Comparison Data for Very Long-Chain Fatty Acids
Proficiency testing and inter-laboratory comparison studies are essential for ensuring the reliability and comparability of results among different clinical and research laboratories. The National Institute of Standards and Technology (NIST), in collaboration with the Centers for Disease Control and Prevention (CDC) and the National Institutes of Health (NIH), has established a Fatty Acid Quality Assurance Program (FAQAP)[8][9].
The following tables summarize results from a NIST inter-laboratory comparison study on fatty acid concentrations in human serum. While this data represents the measurement of total fatty acids (post-hydrolysis) and not the intact acyl-CoA thioesters, it serves as the best available proxy for evaluating inter-laboratory performance for these carbon chain lengths. The data highlights the variability and consensus among participating laboratories.
Table 1: Inter-laboratory Comparison of C22:0 (Behenic Acid) in Human Serum
| Statistic | Unknown Sample 1 (µg/g) | Unknown Sample 2 (µg/g) |
| Median | 22.3 | 21.6 |
| Number of Labs | 10 | 10 |
| Lowest Value | 18.3 | 17.5 |
| Highest Value | 29.3 | 28.5 |
| Inter-lab RSD% | 16.2% | 17.8% |
Data synthesized from the NIST FAQAP report. RSD (Relative Standard Deviation) is calculated from the reported values to show dispersion.
Table 2: Inter-laboratory Comparison of C24:0 (Lignoceric Acid) in Human Serum
| Statistic | Unknown Sample 1 (µg/g) | Unknown Sample 2 (µg/g) |
| Median | 20.8 | 20.2 |
| Number of Labs | 10 | 10 |
| Lowest Value | 17.1 | 16.5 |
| Highest Value | 26.8 | 26.2 |
| Inter-lab RSD% | 15.9% | 16.9% |
Data synthesized from the NIST FAQAP report. The results show that for key VLCFAs, agreement among laboratories was generally within 20%[8].
Analytical Methodologies and Experimental Protocols
The quantification of VLC-ACoAs like this compound is analytically challenging due to their low abundance and complex sample matrix. The most widely accepted method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for VLC-ACoA Analysis
The general workflow for analyzing VLC-ACoAs from biological samples is depicted below. This process involves sample extraction, chromatographic separation, and detection by mass spectrometry.
Caption: General experimental workflow for VLC-ACoA quantification.
Detailed Experimental Protocol (LC-MS/MS Method)
This protocol is a synthesized example based on published methods for the analysis of a wide profile of fatty acyl-CoAs[4][7].
1. Sample Preparation and Extraction:
-
Homogenization: Biological tissue or cell pellets are homogenized in a cold buffer.
-
Extraction: An acidic solvent, such as 10% trichloroacetic acid or 2.5% sulfosalicylic acid, is added to precipitate proteins and extract the acyl-CoAs[4].
-
Internal Standards: A suite of stable isotope-labeled or odd-chain acyl-CoA internal standards (e.g., C15:0-CoA, C17:0-CoA) is added at the beginning of the extraction to correct for matrix effects and procedural losses[7].
-
Purification (Optional): Solid Phase Extraction (SPE) may be used to purify and concentrate the acyl-CoAs, although some modern methods are designed to avoid this step to improve recovery and throughput[4][6].
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: Water with an ion-pairing agent like tributylamine (B1682462) or a volatile buffer such as ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A gradient from low to high organic phase (Mobile Phase B) is used to elute the acyl-CoAs, with longer chain species eluting later.
-
Flow Rate: Typically 0.2-0.4 mL/min.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization in Positive Mode (ESI+) is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.
-
MRM Transitions: For a given acyl-CoA, the precursor ion is the protonated molecule [M+H]+. A common, specific product ion results from the neutral loss of the 5'-ADP fragment.
-
Calibration: Calibration curves are generated by analyzing a series of known concentrations of acyl-CoA standards spiked into a representative matrix[7].
Alternative and Complementary Analyses
While direct measurement of VLC-ACoAs is feasible, clinical diagnosis of peroxisomal disorders often relies on measuring the total fatty acid concentrations (C22:0, C24:0, C26:0) and their ratios (C24:0/C22:0, C26:0/C22:0) in plasma or serum[1][10][11]. This is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis and derivatization of the fatty acids[10].
More recently, the analysis of C26:0-lysophosphatidylcholine (C26:0-LPC) in dried blood spots has been shown to have superior diagnostic performance compared to traditional VLCFA analysis, with fewer false positives and false negatives[12]. This highlights the importance of considering alternative biomarkers in the field.
Caption: Relationship and diagnostic utility of related biomarkers.
References
- 1. Very Long Chain Fatty Acids Test | Ulta Lab Tests [ultalabtests.com]
- 2. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 3. Very Long Chain Fatty Acids (VLCFAs) [gloshospitals.nhs.uk]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 11. Ratios for very-long-chain fatty acids in plasma of subjects with peroxisomal disorders, as determined by HPLC and validated by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
22-Methyltricosanoyl-CoA vs. pristanoyl-CoA in peroxisomal beta-oxidation
/MS). The mass-to-charge ratio and fragmentation pattern allow for precise identification and quantification. 4. Data Analysis: Quantify the abundance of each acyl-CoA species relative to internal standards.
The peroxisomal beta-oxidation of pristanoyl-CoA is a well-defined metabolic pathway crucial for the degradation of dietary phytanic acid. While direct experimental data for 22-methyltricosanoyl-CoA is limited, its metabolism is predicted to follow the same fundamental enzymatic steps, involving ACOX2/3, MFP2, and SCPx, characteristic of very long-chain and 2-methyl-branched fatty acids. The primary differences lie in the initial chain length and the number of beta-oxidation cycles required for chain shortening within the peroxisome.
Further research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the specific kinetics and regulation of this compound metabolism. Such studies will contribute to a more comprehensive understanding of peroxisomal function and its role in human health and disease.
Evaluating Acyl-CoA Binding Protein Specificity for 22-Methyltricosanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acyl-CoA Binding Proteins (ACBPs) and their specificity for the very-long-chain, branched fatty acyl-CoA, 22-Methyltricosanoyl-CoA. While direct experimental data for the binding of this specific acyl-CoA to ACBPs is limited in publicly available literature, this document extrapolates from known binding affinities of ACBPs for other very-long-chain fatty acyl-CoAs and presents a comparison with an alternative binding protein, Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Executive Summary
Acyl-CoA Binding Proteins (ACBPs) are small, ubiquitous proteins known to bind medium to long-chain acyl-CoA esters (C12-C22) with high affinity.[1][2] Their binding specificity is primarily dictated by the acyl-CoA moiety, with significant contributions from both the acyl chain and the CoA headgroup. While the upper limit of their binding preference is generally considered to be around C22, their affinity for very-long-chain, branched acyl-CoAs such as this compound has not been extensively characterized. In contrast, the nuclear receptor PPARα has been shown to bind very-long-chain (C20-C24) and branched-chain fatty acyl-CoAs with high affinity, suggesting it as a potential alternative or complementary binder for this class of molecules.[3][4][5] This guide explores the available data, details experimental protocols for characterization, and provides a comparative framework for evaluating these proteins.
Data Presentation: A Comparative Overview
The following table summarizes the known and extrapolated binding characteristics of ACBPs and PPARα for very-long-chain acyl-CoAs.
| Feature | Acyl-CoA Binding Proteins (ACBPs) | Peroxisome Proliferator-Activated Receptor alpha (PPARα) |
| General Ligand Class | Medium to Long-Chain Acyl-CoAs (C12-C22) | Very-Long-Chain (C20-C24) and Branched-Chain Fatty Acyl-CoAs |
| Binding Affinity (Kd) | High affinity for C12-C22 acyl-CoAs (nM to low µM range). Affinity for >C22 and branched chains is not well-documented but is presumed to be lower. | High affinity for C20-C24 and branched-chain acyl-CoAs (Kd in the range of 3-29 nM).[3][5] |
| Specificity for this compound | Not experimentally determined. Likely to bind, but potentially with lower affinity than its preferred ligands. | Not experimentally determined, but expected to bind with high affinity based on its preference for other very-long-chain and branched-chain acyl-CoAs.[3][5] |
| Primary Function | Intracellular acyl-CoA transport, buffering of the acyl-CoA pool, and donation of acyl-CoAs to metabolic pathways.[6] | Ligand-activated transcription factor that regulates the expression of genes involved in lipid metabolism and peroxisomal β-oxidation.[3][5] |
| Cellular Localization | Primarily cytosolic, though some isoforms are found in other compartments. | Primarily nuclear. |
Experimental Protocols
To quantitatively assess the binding specificity of ACBPs and other proteins for this compound, Isothermal Titration Calorimetry (ITC) is the recommended method.
Isothermal Titration Calorimetry (ITC) Protocol for Measuring Acyl-CoA Binding Affinity
This protocol provides a direct, in-solution measurement of binding affinity, stoichiometry, and thermodynamic parameters.
1. Materials:
- Purified recombinant ACBP or other protein of interest.
- Synthesized this compound.
- ITC instrument (e.g., MicroCal PEAQ-ITC).
- Degassing station.
- Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
2. Sample Preparation:
- Dialyze the purified protein against the ITC buffer overnight at 4°C to ensure buffer matching.
- Prepare a stock solution of this compound in the same dialysis buffer. The final concentration should be 10-20 times that of the protein concentration in the sample cell.
- Determine the accurate concentrations of both the protein and the ligand using a suitable method (e.g., BCA assay for protein, spectrophotometry for the ligand).
- Thoroughly degas both the protein and ligand solutions immediately before the ITC experiment to prevent bubble formation.
3. ITC Experiment:
- Set the experimental temperature (e.g., 25°C).
- Fill the sample cell with the protein solution (e.g., 10-50 µM).
- Fill the injection syringe with the this compound solution (e.g., 100-500 µM).
- Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
- Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
- Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
4. Data Analysis:
- Subtract the heat of dilution from the raw titration data.
- Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.
- This analysis will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Mandatory Visualizations
Experimental Workflow for Evaluating Binding Specificity
Caption: Workflow for determining the binding affinity of this compound to a protein using ITC.
Potential Signaling Pathway Involving Acyl-CoA Binding
Caption: Hypothetical signaling pathways for this compound mediated by ACBP and PPARα.
Concluding Remarks
The evaluation of the binding specificity of Acyl-CoA Binding Proteins for novel ligands such as this compound is crucial for understanding their biological roles and for potential therapeutic applications. While direct evidence is currently lacking, the established high affinity of ACBPs for long-chain acyl-CoAs suggests a likely interaction. For a comprehensive understanding, a direct comparison with alternative binding partners like PPARα, which has a demonstrated affinity for very-long-chain and branched-chain acyl-CoAs, is recommended.[3][5] The use of robust biophysical techniques such as Isothermal Titration Calorimetry will be instrumental in elucidating the precise binding thermodynamics and specificity of these interactions. Further research in this area will undoubtedly shed light on the intricate roles of these unique lipid molecules in cellular signaling and metabolism.
References
- 1. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Putative Correlation of 22-Methyltricosanoyl-CoA Levels with Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence correlating 22-Methyltricosanoyl-CoA levels with gene expression data is not available in current scientific literature. This guide provides a comparative analysis based on established principles of gene regulation by other fatty acyl-CoA molecules and outlines a hypothetical framework for the potential role of this compound.
Introduction
Metabolic intermediates are increasingly recognized as key regulators of cellular processes, including gene expression. Acyl-Coenzyme A (acyl-CoA) molecules, central to fatty acid metabolism, are emerging as important signaling molecules that can influence transcription and epigenetic landscapes. While the roles of short-chain and long-chain acyl-CoAs, such as acetyl-CoA and palmitoyl-CoA, are well-documented, the functions of very-long-chain fatty acyl-CoAs (VLCFA-CoAs), particularly branched-chain variants like this compound, remain largely unexplored.
This compound is a C24 branched-chain fatty acyl-CoA. Its unique structure suggests specific metabolic pathways and potential biological functions. This guide will compare the known mechanisms of gene regulation by well-characterized fatty acyl-CoAs with the hypothesized regulatory functions of this compound, providing a framework for future research in this area.
Biosynthesis and Metabolism of this compound
22-Methyltricosanoic acid is a methyl-branched fatty acid, and its activated form is this compound.[1] Its metabolism is distinct from that of straight-chain fatty acids.
-
Biosynthesis: The synthesis of very-long-chain fatty acids is carried out by a family of enzymes called ELOVL fatty acid elongases.[2][3][4][5] Branched-chain fatty acids can be synthesized from branched-chain amino acid catabolites. The elongation process involves a cycle of four reactions that add two-carbon units to a growing acyl chain.[5]
-
Degradation: Due to the methyl branch, this compound cannot be directly metabolized through the primary mitochondrial beta-oxidation pathway. Instead, its degradation likely occurs in peroxisomes. The process would involve an initial alpha-oxidation step to remove the methyl group, followed by peroxisomal beta-oxidation.[6][7][8][9]
Comparative Mechanisms of Gene Regulation by Fatty Acyl-CoAs
The influence of fatty acyl-CoAs on gene expression is primarily mediated through two main mechanisms: modulation of transcription factor activity and regulation of epigenetic modifications.
Well-Characterized Fatty Acyl-CoAs (e.g., Palmitoyl-CoA)
Long-chain fatty acyl-CoAs, such as palmitoyl-CoA, have been shown to directly bind to and modulate the activity of several transcription factors. For instance, they can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism genes.[10] Additionally, long-chain acyl-CoAs can inhibit histone acetyltransferases (HATs), enzymes that add acetyl groups to histones to promote a more open chromatin structure and gene transcription. This inhibition is thought to occur through competition with acetyl-CoA at the enzyme's active site.
Hypothesized Mechanisms for this compound
Given its structure as a very-long-chain branched-chain fatty acyl-CoA, it is plausible that this compound could influence gene expression through similar, albeit potentially more specific, mechanisms.
-
Transcription Factor Modulation: this compound could act as a specific ligand for nuclear receptors that sense very-long-chain or branched-chain fatty acids. This could lead to the activation or repression of a unique set of target genes involved in VLCFA metabolism, ceramide synthesis, or inflammatory pathways. Recent studies have shown that other branched-chain fatty acids can alter the expression of genes related to lipid synthesis and inflammation.[11][12]
-
Epigenetic Regulation: Similar to other fatty acyl-CoAs, this compound might regulate the activity of chromatin-modifying enzymes. Its large and branched structure could confer specificity for certain histone acetyltransferases or other epigenetic writers and erasers.
Data Presentation: Comparative Table of Mechanisms
Since no quantitative data exists for this compound, the following table compares the known and hypothesized mechanisms of gene regulation by different classes of fatty acyl-CoAs.
| Feature | Short-Chain Acyl-CoAs (e.g., Acetyl-CoA) | Long-Chain Acyl-CoAs (e.g., Palmitoyl-CoA) | Hypothesized for this compound |
| Primary Role | Substrate for histone acetylation | Allosteric regulator, transcription factor ligand | Specific signaling molecule |
| Epigenetic Impact | Directly fuels histone acetylation, promoting gene expression. | Inhibits Histone Acetyltransferases (HATs), potentially reducing gene expression. | Putative specific inhibitor/modulator of chromatin-modifying enzymes. |
| Transcription Factors | Indirect effects through metabolic state. | Direct ligand for PPARs and other nuclear receptors. | Potential specific ligand for nuclear receptors sensing VLCFAs. |
| Affected Genes | Broad effects on growth and metabolism-related genes. | Genes involved in fatty acid oxidation and lipid metabolism. | Potentially genes for VLCFA metabolism, ceramide synthesis, and peroxisomal function. |
Experimental Protocols
To investigate the correlation between this compound levels and gene expression, a combination of targeted metabolomics and transcriptomics would be required.
Quantification of this compound
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable solvent to extract lipids and acyl-CoAs.
-
Perform a solid-phase extraction to enrich for acyl-CoAs.
-
Hydrolyze the acyl-CoA thioester bond to release the free fatty acid (22-Methyltricosanoic acid).
-
Derivatize the fatty acid to enhance its ionization efficiency for MS analysis.[13]
-
-
LC-MS/MS Analysis:
-
Separate the derivatized fatty acids using reverse-phase liquid chromatography.
-
Detect and quantify the target analyte using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Use a stable isotope-labeled internal standard for accurate quantification.[13]
-
Gene Expression Analysis
Method: RNA Sequencing (RNA-Seq)
-
RNA Extraction:
-
Isolate total RNA from cells or tissues of interest using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Ligate sequencing adapters to the ends of the cDNA fragments.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify the expression level of each gene.
-
Perform differential gene expression analysis between samples with varying levels of this compound.
-
Visualizations
Signaling Pathway Diagram
Caption: Putative metabolic and signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Integrated workflow for correlating metabolomic and transcriptomic data.
Logical Relationship Diagram
Caption: Logical flow from metabolic state to altered gene expression.
References
- 1. 22-Methyltricosanoic acid | C24H48O2 | CID 5282605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 3. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 7. Stereochemistry of the peroxisomal branched-chain fatty acid alpha- and beta-oxidation systems in patients suffering from different peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Mechanisms of regulation of gene expression by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells [mdpi.com]
- 13. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Identity of 22-Methyltricosanoyl-CoA: An Orthogonal Approach
The definitive identification of lipid species is a critical challenge in metabolomics and drug development. For complex molecules such as 22-Methyltricosanoyl-CoA, a very long-chain branched fatty acyl-CoA, relying on a single analytical method is insufficient to ensure accurate identification. This guide provides a comparative overview of orthogonal methods essential for the robust validation of this compound, aimed at researchers, scientists, and drug development professionals.
The Imperative of Orthogonal Validation
Orthogonal methods are distinct analytical techniques that measure the same analyte based on different chemical or physical principles. The convergence of results from multiple, independent methods significantly increases the confidence in the identification of a specific molecule like this compound. This is particularly crucial in complex biological matrices where isomers and other structurally similar molecules can interfere with analysis.
A typical workflow for the identification and validation of this compound would involve an initial discovery phase using a high-resolution technique like LC-MS/MS, followed by validation using one or more orthogonal methods.
Comparison of tandem mass spectrometry and high-resolution mass spectrometry for acyl-CoA analysis
A deep dive into the analytical power of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) for the precise quantification of acyl-Coenzyme A (acyl-CoA) molecules, critical players in cellular metabolism. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these two leading technologies, supported by experimental data and detailed protocols to inform methodological decisions in metabolic research.
Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. Their accurate quantification is crucial for understanding the metabolic state in both health and disease. Tandem mass spectrometry, typically utilizing triple quadrupole instruments in Multiple Reaction Monitoring (MRM) mode, has long been the gold standard for targeted quantification due to its high sensitivity and selectivity. However, the advent of high-resolution mass spectrometry, employing technologies like Time-of-Flight (TOF) and Orbitrap, offers an alternative approach with its own set of advantages, including untargeted data acquisition and high mass accuracy.
This guide will dissect the performance of both techniques for acyl-CoA analysis, focusing on key analytical metrics, experimental workflows, and practical considerations for researchers.
At a Glance: Performance Comparison
While direct comparative studies providing extensive quantitative data for a wide range of acyl-CoAs on both platforms are limited, a compilation of data from various studies allows for a robust assessment. Tandem MS (MRM) is often lauded for its ultimate sensitivity in targeted analyses.[1][2] High-resolution MS, on the other hand, provides a comprehensive, untargeted view of the sample, which can be invaluable for discovery metabolomics.[3][4] For the quantification of specific acyl-CoAs like acetyl-CoA, both LC-MS/MS and LC-HRMS have been shown to produce well-aligned results, particularly when stable isotope-labeled internal standards are utilized.[5]
Quantitative Performance Data
The following tables summarize the quantitative performance of tandem MS (MRM) and high-resolution MS for the analysis of various acyl-CoA species as reported in the literature.
Table 1: Quantitative Performance of Tandem Mass Spectrometry (MRM) for Acyl-CoA Analysis
| Acyl-CoA Species | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Reference |
| Free CoA | 2 nM | 7 nM | 0.9993 | [6] |
| Acetyl-CoA | 20 nM | 67 nM | 0.9919 | [6] |
| Propionyl-CoA | 3 nM | 10 nM | 0.9983 | [6] |
| C16:0-CoA | ~3x S/N | ~10x S/N | >0.99 | [7] |
| C18:1-CoA | ~3x S/N | ~10x S/N | >0.99 | [7] |
| C24:1-CoA | ~3x S/N | ~10x S/N | >0.99 | [7] |
Note: S/N refers to the signal-to-noise ratio. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Performance Characteristics of High-Resolution Mass Spectrometry (HRMS) for Acyl-CoA Analysis
| Feature | Performance | Benefit | Reference |
| Mass Accuracy | < 5 ppm | High confidence in compound identification. | [4] |
| Data Acquisition | Full Scan | Untargeted analysis and retrospective data mining. | [3][4] |
| Selectivity | High Resolution | Differentiation of isobars and reduction of interferences. | [8] |
| Sensitivity | Comparable to MRM for some analytes | Can achieve low limits of detection. | [4][5] |
Experimental Workflows
The analytical workflow for acyl-CoA analysis by mass spectrometry involves several key steps, from sample extraction to data acquisition. The choice between tandem MS and HRMS primarily affects the data acquisition and processing stages.
Methodological Deep Dive: Tandem vs. High-Resolution MS
A key distinction between the two techniques lies in how the mass spectrometer is operated to acquire data.
Logical Comparison of the Techniques
The choice between tandem MS and HRMS for acyl-CoA analysis depends on the specific research question and desired outcomes.
Detailed Experimental Protocols
The following are generalized protocols for acyl-CoA analysis using tandem MS and HRMS, based on methodologies reported in the literature.[3][6][7][9][10][11]
Sample Preparation (Common for both techniques)
-
Cell Harvesting and Quenching: For adherent cells, aspirate the culture medium, wash with ice-cold PBS, and then add a cold extraction solvent (e.g., 80:20 methanol:water) to quench metabolic activity and lyse the cells. For suspension cells, pellet the cells by centrifugation, wash with cold PBS, and resuspend in the extraction solvent. For tissues, freeze-clamp the tissue in liquid nitrogen and grind to a fine powder before adding the extraction solvent.
-
Extraction: Homogenize or sonicate the sample in the extraction solvent. The use of an acidic extraction buffer can also be employed.[5] It is highly recommended to spike in a suite of stable isotope-labeled internal standards at this stage to correct for analyte loss during sample preparation and for matrix effects during analysis.
-
Purification: Centrifuge the extract to pellet proteins and cell debris. The supernatant, containing the acyl-CoAs, can be further purified using solid-phase extraction (SPE) to remove interfering substances like salts and phospholipids.[9]
-
Reconstitution: Dry the purified extract under a stream of nitrogen or by vacuum centrifugation. Reconstitute the sample in a solvent compatible with the LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297).
Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with an additive like ammonium acetate or formic acid.
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
Gradient: A gradient from low to high organic mobile phase is used to elute the acyl-CoAs based on the length and saturation of their acyl chain.
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally more sensitive for acyl-CoAs.[7]
-
MRM Transitions: For each acyl-CoA, a specific precursor-to-product ion transition is monitored. A common fragmentation for acyl-CoAs in positive mode is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[9][11]
-
Example for Acetyl-CoA: Precursor ion (Q1) m/z 810.1 -> Product ion (Q3) m/z 303.1.
-
-
Optimization: The collision energy and other MS parameters should be optimized for each acyl-CoA to achieve maximum sensitivity.
-
High-Resolution Mass Spectrometry (LC-HRMS) Protocol
-
Liquid Chromatography: The LC conditions are generally similar to those used for tandem MS.
-
Mass Spectrometry (Full Scan Mode):
-
Ionization: ESI in positive ion mode.
-
Data Acquisition: Data is acquired in full scan mode over a defined mass range (e.g., m/z 150-1200). The high resolving power of the instrument (e.g., >70,000) allows for the accurate mass measurement of the precursor ions.
-
MS/MS Scans: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire fragmentation spectra for compound identification.
-
Data Processing: Acyl-CoAs are identified by their accurate mass, retention time, and fragmentation pattern (if MS/MS data is acquired). Quantification is performed by integrating the peak area of the extracted ion chromatogram for the accurate mass of the target analyte.
-
Conclusion
Both tandem mass spectrometry and high-resolution mass spectrometry are powerful techniques for the analysis of acyl-CoAs. Tandem MS in MRM mode remains the preferred method for high-throughput, targeted quantification where maximum sensitivity is required for a predefined list of analytes.[1][12] High-resolution MS offers greater flexibility with its ability to perform untargeted analysis, which is highly advantageous for discovery-based metabolomics and for providing higher confidence in compound identification through accurate mass measurements.[3][4][12] The choice of technique should be guided by the specific goals of the research, whether it be the routine quantification of known metabolic markers or the exploratory profiling of the acyl-CoA landscape.
References
- 1. MRM and SRM Technology Advantages Analysis: Accurate Quantitative New Choices | MtoZ Biolabs [mtoz-biolabs.com]
- 2. PRM vs. MRM: Comparative Analysis in Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRM vs MRM: A Comparative Guide to Targeted Quantification in Mass Spectrometry - MetwareBio [metwarebio.com]
A Researcher's Guide to Assessing the Functional Equivalence of Synthetic vs. Biological 22-Methyltricosanoyl-CoA
Introduction
I. Physicochemical Characterization
A fundamental step in comparing the two sources is to establish their physicochemical identity and purity. Any differences in purity or the presence of contaminants in either the synthetic or biological preparation could significantly impact downstream functional assays.
Data Presentation: Physicochemical Properties
| Parameter | Synthetic 22-Methyltricosanoyl-CoA | Biological this compound | Method |
| Purity (%) | e.g., >99% | e.g., >95% | LC-MS/MS |
| Identity Confirmation | e.g., Confirmed | e.g., Confirmed | High-Resolution Mass Spectrometry (HRMS) |
| Concentration | e.g., 10 mM | e.g., 10 mM | Isotope Dilution Mass Spectrometry |
| Stability (t½ at 4°C) | e.g., > 24 hours | e.g., > 24 hours | Time-course LC-MS/MS |
| Key Impurities | e.g., Unreacted fatty acid | e.g., Other acyl-CoAs | LC-MS/MS Profiling |
Experimental Protocols
Protocol 1: Purity and Identity Confirmation by LC-MS/MS
-
Sample Preparation: Prepare 10 µM solutions of both synthetic and biological this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5).
-
Chromatography: Inject samples onto a C18 reverse-phase column. Elute using a gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific transition for this compound.[2]
-
Data Analysis: Integrate the peak area for the target molecule. Purity is calculated as the target peak area divided by the total area of all detected peaks. Confirm identity by comparing the fragmentation pattern to theoretical values.
II. In Vitro Functional Equivalence: Enzymatic Assays
Assessing the ability of both forms of this compound to act as substrates for relevant enzymes is crucial. For instance, very-long-chain acyl-CoA dehydrogenase (VLCAD) is an enzyme that catalyzes the initial step of mitochondrial beta-oxidation of long-chain fatty acids.[3][4]
Data Presentation: VLCAD Enzyme Kinetics
| Kinetic Parameter | Synthetic this compound | Biological this compound |
| Vmax (nmol/min/mg) | e.g., 15.2 ± 1.3 | e.g., 14.8 ± 1.5 |
| Km (µM) | e.g., 2.5 ± 0.4 | e.g., 2.8 ± 0.5 |
| kcat/Km (M⁻¹s⁻¹) | e.g., 1.0 x 10⁵ | e.g., 0.88 x 10⁵ |
Experimental Protocols
Protocol 2: VLCAD Activity Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 20 mM HEPES, pH 7.2), a suitable electron acceptor (e.g., 150 µM ferricenium hexafluorophosphate), and purified VLCAD enzyme.[5]
-
Substrate Addition: Initiate the reaction by adding varying concentrations (e.g., 0.5 µM to 20 µM) of either synthetic or biological this compound.
-
Measurement: Monitor the reduction of the electron acceptor spectrophotometrically (e.g., at 300 nm) over time.
-
Data Analysis: Calculate the initial reaction velocity for each substrate concentration. Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
III. Cell-Based Functional Equivalence: Metabolic Fate
To assess functional equivalence in a biological context, it is important to determine if both synthetic and biological forms are metabolized similarly within a cell. This can be achieved by tracing their incorporation into complex lipids.
Data Presentation: Incorporation into Cellular Lipids
| Lipid Class | % Incorporation (Synthetic) | % Incorporation (Biological) |
| Sphingomyelin | e.g., 45 ± 5% | e.g., 42 ± 6% |
| Ceramides | e.g., 20 ± 3% | e.g., 22 ± 4% |
| Phosphatidylcholine | e.g., 5 ± 1% | e.g., 6 ± 1.5% |
| Other | e.g., 30 ± 4% | e.g., 30 ± 5% |
Experimental Protocols
Protocol 3: Cellular Lipid Incorporation Assay
-
Cell Culture: Culture a relevant cell line (e.g., human fibroblasts) to ~80% confluency.
-
Treatment: Supplement the cell culture medium with either synthetic or biological this compound (or their isotopically labeled analogues) at a final concentration of 10 µM for 24 hours.
-
Lipid Extraction: Harvest the cells and perform a total lipid extraction using a modified Bligh-Dyer method.[6]
-
LC-MS/MS Analysis: Analyze the lipid extract to quantify the amount of 22-methyltricosanoyl moiety incorporated into different lipid classes.
-
Data Analysis: Express the amount of label in each lipid class as a percentage of the total label incorporated.
IV. Visualizing Pathways and Workflows
Biological Pathway: Very-Long-Chain Fatty Acid Elongation
The biological synthesis of very-long-chain fatty acids occurs through a four-step elongation cycle in the endoplasmic reticulum.
Caption: Fatty Acid Elongation (FAE) cycle for the synthesis of VLCFA-CoA.
Experimental Workflow for Functional Equivalence Assessment
A structured workflow is essential for a robust comparison.
Caption: Workflow for comparing synthetic and biological this compound.
The choice between synthetic and biological this compound depends on the specific research application. For studies requiring high purity, batch-to-batch consistency, and the potential for isotopic labeling (e.g., quantitative metabolic flux analysis), a well-characterized synthetic version is superior. For applications where the native molecular context and associated lipids may be relevant, a biological source might be considered, provided it is thoroughly characterized. By following the structured comparison outlined in this guide, researchers can confidently select the appropriate source material and ensure the reliability and reproducibility of their experimental findings.
References
- 1. 22-Methyltricosanoic acid | C24H48O2 | CID 5282605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Monarch Initiative [next.monarchinitiative.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Quantitative Comparison of 22-Methyltricosanoyl-CoA in Different Subcellular Compartments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the subcellular distribution of 22-Methyltricosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA). Understanding the compartmentalization of this metabolite is crucial for elucidating its role in cellular metabolism and its association with various metabolic disorders. This document outlines the expected quantitative distribution based on known metabolic pathways and details the advanced experimental protocols required to obtain such data.
Data Presentation: Quantitative Subcellular Distribution
While direct experimental data for the absolute quantification of this compound in different subcellular compartments is not extensively available in published literature, a hypothetical distribution can be inferred from the well-established roles of organelles in VLCFA metabolism. The following table summarizes the expected relative abundance of this compound in key subcellular compartments. The primary method to obtain such precise quantitative data is the Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) followed by liquid chromatography-mass spectrometry (LC-MS).
| Subcellular Compartment | Expected Relative Abundance of this compound | Rationale |
| Endoplasmic Reticulum | High | The endoplasmic reticulum is the primary site of very-long-chain fatty acid elongation.[1][2][3] |
| Peroxisomes | Moderate to High | Peroxisomes are the principal site for the β-oxidation of very-long-chain fatty acids.[4][5][6][7] |
| Mitochondria | Low to Negligible | Mitochondria are primarily involved in the β-oxidation of short, medium, and long-chain fatty acids, but not typically very-long-chain fatty acids.[4][8][9] They do, however, further oxidize the shorter-chain products of peroxisomal β-oxidation.[5] |
| Cytosol | Low | Acyl-CoAs are generally bound to carrier proteins in the cytosol for transport and are not expected to be present in high concentrations in their free form. |
| Nucleus | Very Low to Negligible | While some acyl-CoAs are found in the nucleus and play a role in epigenetic regulation, the presence of a VLCFA-CoA like this compound is not well-established and is expected to be minimal. |
Experimental Protocols
The following section details the key experimental methodologies for the quantitative analysis of this compound in subcellular compartments. The SILEC-SF method is highlighted as a state-of-the-art approach for accurate quantification.
Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF)
This method utilizes stable isotope-labeled internal standards that are introduced at the beginning of the experimental workflow to control for variability during subcellular fractionation and sample processing.[10][11]
a. Generation of Isotope-Labeled Internal Standards:
-
Culture a batch of cells (e.g., HEK293T, HepG2) in a medium containing a stable isotope-labeled precursor for Coenzyme A, such as 13C3,15N1-pantothenate (Vitamin B5).
-
Allow the cells to grow for several passages to ensure near-complete incorporation of the labeled pantothenate into the cellular CoA pool, resulting in "heavy" acyl-CoAs.
b. Subcellular Fractionation:
-
Harvest the experimental ("light") cells and the isotope-labeled ("heavy") cells.
-
Combine the "light" and "heavy" cell pellets in a defined ratio (e.g., 1:1).
-
Perform subcellular fractionation using differential centrifugation or density gradient centrifugation to isolate the desired organelles (endoplasmic reticulum, peroxisomes, mitochondria).
-
Initial Lysis: Resuspend the combined cell pellet in a hypotonic lysis buffer and homogenize using a Dounce homogenizer.
-
Nuclear Pellet Removal: Centrifuge at low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Mitochondrial and Peroxisomal Pellet: Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet mitochondria and peroxisomes.
-
Microsomal (ER) Pellet: The resulting supernatant can be ultracentrifuged (e.g., 100,000 x g) to pellet the microsomal fraction containing the endoplasmic reticulum.
-
Further Purification: The mitochondrial and peroxisomal pellet can be further purified using a density gradient (e.g., Percoll or Nycodenz gradient).[12][13]
-
c. Acyl-CoA Extraction:
-
To each isolated subcellular fraction, add an extraction solvent (e.g., a mixture of isopropanol, water, and formic acid).
-
Vortex thoroughly and centrifuge to pellet any precipitated protein.
-
Collect the supernatant containing the acyl-CoAs.
d. Quantification by LC-MS/MS:
-
Analyze the extracted acyl-CoAs using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Monitor the specific mass transitions for both the "light" (endogenous) and "heavy" (isotope-labeled standard) this compound.
-
The ratio of the peak areas of the "light" to "heavy" acyl-CoA allows for accurate quantification, as the "heavy" standard accounts for any sample loss or degradation during the fractionation and extraction procedures.
Mandatory Visualizations
Experimental Workflow and Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the subcellular quantification of this compound and its metabolic pathway.
References
- 1. The fatty acid chain elongation system of mammalian endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Something went wrong... [mpmp.huji.ac.il]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 7. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 8. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 9. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. [scholars.duke.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. Subcellular Fractionation [labome.com]
- 13. bitesizebio.com [bitesizebio.com]
Differentiating 22-Methyltricosanoyl-CoA from its Structural Isomers: A Comparative Guide
For researchers engaged in lipidomics, metabolomics, and drug development, the precise identification of lipid molecules is paramount. This guide provides a comparative analysis of methodologies to differentiate 22-Methyltricosanoyl-CoA from its key structural isomers. Given the scarcity of published experimental data for this specific very-long-chain branched-chain fatty acyl-CoA, this guide synthesizes established analytical principles for analogous molecules to provide a robust framework for its characterization.
Understanding the Challenge: Structural Isomers of this compound
This compound is a C24 fatty acyl-CoA with a methyl branch at the antepenultimate carbon (an iso-branched structure). Its structural isomers of interest include other positional methyl-branched isomers and the straight-chain equivalent, tetracosanoyl-CoA. The primary challenge lies in distinguishing these molecules, which share the same elemental composition and nominal mass.
Key Structural Isomers:
-
This compound (iso-branched): The target analyte.
-
21-Methyltricosanoyl-CoA (anteiso-branched): A common type of branched-chain fatty acid.
-
Other Positional Methyl-Branched Isomers (e.g., 10-Methyltricosanoyl-CoA): Branching at other positions along the acyl chain.
-
Tetracosanoyl-CoA (Straight-Chain): The unbranched C24:0 acyl-CoA.
Analytical Strategies: A Two-Pronged Approach
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid methyl esters (FAMEs) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of the intact acyl-CoAs provides a comprehensive strategy for differentiation.
GC-MS of Derivatized Fatty Acids (as FAMEs)
This is a powerful technique for separating and identifying the fatty acid portion of the molecule. It requires the hydrolysis of the CoA ester and derivatization to the more volatile FAMEs.
LC-MS/MS of Intact Acyl-CoAs
This method allows for the analysis of the complete molecule and can provide information on both the acyl chain and the CoA moiety.
Comparative Data Analysis
The following tables summarize the expected experimental data for the differentiation of this compound from its isomers based on the principles of chromatography and mass spectrometry.
Table 1: Expected Gas Chromatographic and Mass Spectrometric Data of FAME Derivatives
| Analyte (as FAME) | Expected Relative Retention Time (GC) | Key Diagnostic Fragment Ions (EI-MS/MS) |
| Methyl 22-methyltricosanoate | Intermediate | Prominent [M-43]+ ion (loss of isopropyl group) |
| Methyl 21-methyltricosanoate | Shorter | Prominent [M-29]+ (loss of ethyl group) and [M-57]+ (loss of sec-butyl group) ions |
| Methyl 10-methyltricosanoate | Longer | Complex fragmentation pattern with no single dominant diagnostic ion from branching. |
| Methyl tetracosanoate | Longest | Characteristic straight-chain fragmentation pattern with a prominent m/z 74 (McLafferty rearrangement) and a series of aliphatic fragment ions separated by 14 Da (CH2). |
Table 2: Expected Liquid Chromatographic and Mass Spectrometric Data of Intact Acyl-CoAs
| Analyte (Acyl-CoA) | Expected Relative Retention Time (LC) | Precursor Ion ([M+H]+) | Key Diagnostic Fragment Ion (MS/MS) |
| This compound | Intermediate | m/z 1118.7 | m/z 611.7 ([M+H - 507]+) |
| 21-Methyltricosanoyl-CoA | Shorter | m/z 1118.7 | m/z 611.7 ([M+H - 507]+) |
| 10-Methyltricosanoyl-CoA | Longer | m/z 1118.7 | m/z 611.7 ([M+H - 507]+) |
| Tetracosanoyl-CoA | Longest | m/z 1118.7 | m/z 611.7 ([M+H - 507]+) |
Note: While the primary MS/MS fragmentation of the CoA moiety is identical for all isomers, subtle differences in the low-mass region of the spectra or the application of advanced fragmentation techniques may reveal structural information about the acyl chain.
Experimental Protocols
Protocol 1: GC-MS Analysis of FAMEs
1. Hydrolysis of Acyl-CoA:
- To 10-50 nmol of the acyl-CoA sample, add 1 mL of 0.5 M methanolic NaOH.
- Incubate at 60°C for 30 minutes.
- Cool to room temperature.
2. Methylation:
- Add 1.25 mL of 14% BF3 in methanol (B129727).
- Incubate at 60°C for 10 minutes.
- Cool to room temperature.
3. Extraction:
- Add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution.
- Vortex thoroughly and centrifuge at 2000 x g for 5 minutes.
- Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
- Dry the hexane extract under a stream of nitrogen.
- Reconstitute in a suitable volume of hexane for GC-MS analysis.
4. GC-MS Conditions:
- Column: High-polarity capillary column (e.g., biscyanopropyl polysiloxane, 100 m x 0.25 mm, 0.2 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Program: 100°C hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min.
- Mass Spectrometer: Electron ionization (EI) at 70 eV.
- Scan Range: m/z 50-650.
- Data Acquisition: Full scan for identification and selected ion monitoring (SIM) for quantification. For structural elucidation, perform product ion scans on the molecular ion of each FAME.
Protocol 2: LC-MS/MS Analysis of Intact Acyl-CoAs
1. Sample Preparation:
- Extract acyl-CoAs from biological samples using a solid-phase extraction (SPE) method with a C18 cartridge.
- Elute with methanol containing a low concentration of ammonium (B1175870) hydroxide.
- Dry the eluate under nitrogen and reconstitute in the initial mobile phase.
2. LC Conditions:
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
- Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
- Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
3. MS/MS Conditions:
- Ionization: Positive ion electrospray ionization (ESI+).
- Data Acquisition: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
- Precursor Ion: m/z 1118.7 for all C24 acyl-CoA isomers.
- Product Ion: m/z 611.7 (corresponding to the acyl-adenosine monophosphate fragment after the neutral loss of the pantetheine-phosphate moiety).
- Collision Energy: Optimize to maximize the signal of the product ion.
Visualizing the Workflows
Caption: Workflow for the analysis of fatty acid methyl esters (FAMEs) by GC-MS.
Caption: Workflow for the analysis of intact acyl-CoAs by LC-MS/MS.
Conclusion
The differentiation of this compound from its structural isomers requires a multi-faceted analytical approach. GC-MS analysis of the corresponding FAMEs offers excellent separation of positional isomers and provides unique fragmentation patterns for identifying the branch point. Complementary analysis by LC-MS/MS of the intact acyl-CoAs confirms the molecular weight and provides a different mode of chromatographic separation. By employing these methodologies, researchers can confidently identify and distinguish these complex lipid molecules, paving the way for a deeper understanding of their roles in biological systems.
Safety Operating Guide
Navigating the Safe Disposal of 22-Methyltricosanoyl-CoA: A Procedural Guide
For researchers and professionals in drug development, the responsible management and disposal of chemical reagents like 22-Methyltricosanoyl-CoA are paramount for ensuring laboratory safety and environmental compliance. While specific disposal protocols for this compound are not extensively documented, a conservative approach treating it as a potentially hazardous chemical waste is the recommended standard. This guide provides a step-by-step procedure for its safe handling and disposal.
Safety and Handling Profile
The safety profile of this compound is not well-defined in publicly available literature. As a long-chain fatty acyl-CoA, it is a complex organic molecule. In the absence of specific hazard data, it is crucial to handle it with care, utilizing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
| Property | Information |
| GHS Hazard Classification | Not classified; treat as potentially hazardous. |
| Primary Routes of Exposure | Ingestion, Inhalation, Skin/Eye Contact. |
| Acute Health Effects | Unknown. May cause mild skin or eye irritation upon contact. |
| Chronic Health Effects | No information available. |
| Flammability | Not expected to be flammable under standard laboratory conditions. |
| Stability | Expected to be stable under standard ambient conditions. |
Step-by-Step Disposal Protocol
The disposal of this compound should adhere to the general principles of laboratory chemical waste management.[1][2][3]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A laboratory coat.
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper, contaminated vials) in a designated waste container.[4]
-
The container must be made of a compatible material, such as a high-density polyethylene (B3416737) (HDPE) bottle, and have a secure screw-top cap.[2][4]
-
Never use food containers for storing chemical waste.[2]
3. Labeling:
-
Clearly label the waste container as "Hazardous Waste" (or as required by your institution's policy).
-
The label should include:
-
The full chemical name: "this compound"
-
The approximate quantity or concentration.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
4. Storage:
-
Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area within the laboratory.[2][4] This area should be clearly marked with a "Hazardous Waste Storage Area" sign.[2]
-
Ensure the storage area is away from incompatible materials. While specific incompatibilities for this compound are not known, it is good practice to store it separately from strong acids, bases, and oxidizers.
-
Liquid waste containers should be placed in secondary containment to prevent spills.[3][5]
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
Arrange for the disposal of the collected waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][4]
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve completing an online form or contacting the EHS office directly.
6. Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies.[4]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 22-Methyltricosanoyl-CoA
I. Hazard Identification and Personal Protective Equipment (PPE)
While many acyl-CoA compounds are not classified as hazardous substances, it is crucial to handle all laboratory chemicals with care.[1][2] The primary risks associated with handling 22-Methyltricosanoyl-CoA in a research setting are inhalation of aerosols, skin/eye contact, and ingestion. The following table summarizes the recommended PPE.
| Operation | Required PPE | Rationale |
| Weighing and Preparing Solutions | Nitrile gloves, Lab coat, Safety glasses with side shields | Prevents skin contact and eye exposure from dust or splashes. |
| Handling Stock Solutions | Nitrile gloves, Lab coat, Safety glasses with side shields | Protects against accidental splashes of the solution. |
| Transferring and Aliquoting | Nitrile gloves, Lab coat, Safety glasses with side shields | Minimizes risk of skin and eye contact during liquid handling. |
| Potential for Aerosol Generation | Above PPE + Fume hood or biosafety cabinet | Reduces the risk of inhaling fine particles or aerosols. |
Note: Always work in a well-ventilated area. For procedures with a higher risk of aerosolization, consider using a fit-tested N95 respirator.
II. Handling and Storage Procedures
Proper handling and storage are vital to maintain the integrity of this compound and ensure laboratory safety.
| Procedure | Guideline | Details |
| Receiving | Inspect package for damage upon arrival. | Verify the container is sealed and intact before storing. |
| Storage | Store at -20°C or as recommended by the supplier. | Keep in a tightly sealed, clearly labeled container to prevent degradation. |
| Preparation | Allow the compound to warm to room temperature before opening. | This prevents condensation from forming inside the vial, which can affect stability. |
| Weighing | Use a calibrated analytical balance in a draft-free enclosure. | Minimize the creation of dust. Clean any spills immediately. |
| Dissolving | Follow the manufacturer's instructions or established lab protocols for solvent selection. | Ensure the solvent is appropriate for the compound and the intended experiment. |
III. First Aid and Emergency Procedures
In case of accidental exposure, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[1][2] |
| Spills | Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for chemical waste. Clean the spill area thoroughly with soap and water. |
IV. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste through your institution's hazardous waste program. Do not discard down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated chemical waste container. |
| Solutions | Collect in a labeled waste container for organic or aqueous waste, depending on the solvent used. |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
